1-Boc-5-Phenylpyrrolidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-10-12(14(18)19)9-13(17)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQSWKMNZBOUGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676528 | |
| Record name | 1-(tert-Butoxycarbonyl)-5-phenylpyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885277-76-9 | |
| Record name | 1-(1,1-Dimethylethyl) 5-phenyl-1,3-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885277-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(tert-Butoxycarbonyl)-5-phenylpyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Boc-5-phenylpyrrolidine-3-carboxylic acid synthesis pathways
An In-Depth Technical Guide to the Synthesis of 1-Boc-5-phenylpyrrolidine-3-carboxylic Acid
Introduction: A Privileged Scaffold in Modern Drug Discovery
The pyrrolidine ring is a cornerstone of medicinal chemistry, serving as a versatile and privileged scaffold in a multitude of biologically active compounds.[1] Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, a critical advantage in designing molecules with high target specificity and improved physicochemical properties.[1] Within this class, This compound emerges as a particularly valuable chiral building block. This molecule incorporates three key features:
-
The Pyrrolidine Core: A saturated five-membered nitrogen heterocycle that imparts conformational rigidity and specific stereochemical orientations.
-
A Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group on the nitrogen atom provides stability during synthetic transformations and can be readily removed under acidic conditions, allowing for subsequent functionalization.[2]
-
Stereodefined Substituents: The phenyl group at the C5 position and the carboxylic acid at the C3 position create defined stereocenters. The spatial orientation of these groups is crucial for molecular recognition and interaction with biological targets like enzymes and receptors.
This guide provides a comprehensive overview of the core synthetic strategies for accessing this compound, designed for researchers, chemists, and professionals in drug development. We will delve into the mechanistic rationale behind key transformations, present detailed experimental workflows, and offer a comparative analysis of prominent synthesis pathways.
Core Synthetic Principles: Navigating Stereochemistry and Ring Formation
The primary challenge in synthesizing substituted pyrrolidines lies in controlling the relative and absolute stereochemistry of the substituents. The two main strategic approaches involve either the construction of the pyrrolidine ring from acyclic precursors or the modification of a pre-existing chiral pyrrolidine scaffold.
-
Ring-Closing Strategies: These methods build the heterocyclic core through intramolecular reactions. Key examples include 1,3-dipolar cycloadditions, intramolecular Michael additions, and reductive amination of dicarbonyl compounds. The stereochemical outcome is often controlled by the geometry of the acyclic precursor or the use of chiral catalysts.
-
Chiral Pool Synthesis: This powerful approach leverages readily available, enantiomerically pure starting materials, such as amino acids like proline or hydroxyproline, to introduce inherent chirality into the target molecule.[2][3] Subsequent reactions then modify the existing scaffold to install the desired substituents.
The choice of strategy depends on the availability of starting materials, the desired stereoisomer, and the overall efficiency of the synthetic sequence.
Key Synthesis Pathway: Asymmetric Michael Addition and Reductive Cyclization
One of the most elegant and stereocontrolled methods to construct the this compound scaffold involves an organocatalytic asymmetric Michael addition followed by a diastereoselective reductive cyclization. This pathway builds the carbon skeleton and sets the key stereocenters in a controlled manner.
The overall transformation can be visualized as follows:
Caption: Asymmetric Michael Addition Pathway.
This approach begins with the conjugate addition of a nitromethane equivalent to an α,β-unsaturated aldehyde (cinnamaldehyde). The use of a chiral organocatalyst, such as a diarylprolinol silyl ether, ensures the formation of the Michael adduct with high enantioselectivity.[4]
Causality Behind Experimental Choices:
-
Organocatalysis: A chiral secondary amine catalyst (e.g., a prolinol derivative) reacts with the aldehyde to form a transient enamine. This enamine provides stereochemical direction to the incoming nucleophile (nitroalkane), thereby establishing the first stereocenter with high fidelity.
-
Nitro Group as a Masked Amine: The nitro group is an ideal synthetic equivalent for an amine. It is strongly electron-withdrawing, facilitating the initial Michael addition, and can be reliably reduced to a primary amine under various conditions (e.g., catalytic hydrogenation) later in the synthesis.
-
Stepwise Cyclization: After reduction of the nitro group, the resulting γ-amino acid is poised for cyclization. Protection of the newly formed amine with a Boc group is performed first to prevent side reactions. The subsequent intramolecular cyclization to form the pyrrolidone (a lactam), followed by reduction of the lactam and the ester, yields the desired substituted pyrrolidine.
Alternative Pathway: Diastereoselective Synthesis via Aziridine Ring Expansion
An innovative and efficient alternative involves an electrophile-induced cascade reaction starting from a chiral aziridine precursor. This method constructs the pyrrolidine ring through a controlled ring-expansion mechanism, transferring the stereochemical information from the starting material to the product.[5]
Caption: Aziridine Ring Expansion Cascade.
In this cascade, N-bromosuccinimide (NBS) reacts with the alkene of a cinnamylaziridine derivative to form a bromonium ion. The neighboring aziridine nitrogen then attacks this intermediate intramolecularly, leading to the formation of a bicyclic aziridinium ion. A subsequent Sₙ2-type nucleophilic attack at the less hindered carbon opens the strained aziridinium ring, yielding a highly functionalized pyrrolidine with excellent diastereoselectivity.[5] The resulting product can then be converted to the target this compound through standard functional group manipulations.
Comparative Analysis of Synthesis Pathways
| Feature | Asymmetric Michael Addition | Aziridine Ring Expansion |
| Starting Materials | Cinnamaldehyde, Nitroalkane ester | Chiral Cinnamylaziridine |
| Stereocontrol | Enantioselective (catalyst-controlled) | Diastereoselective (substrate-controlled) |
| Key Transformation | Organocatalytic 1,4-addition | Electrophile-induced cyclization/ring expansion |
| Typical Yields | Good to Excellent (over multiple steps) | Good to Excellent |
| Advantages | High enantioselectivity, readily available starting materials. | High diastereoselectivity, rapid complexity generation. |
| Challenges | Multi-step sequence, control of diastereoselectivity in cyclization. | Synthesis of chiral aziridine precursor required. |
Detailed Experimental Protocol: Michael Addition Route
This protocol is a representative, multi-step synthesis adapted from established methodologies for constructing substituted pyrrolidines.[4]
Step 1: Asymmetric Michael Addition of Ethyl 2-Nitroacetate to Cinnamaldehyde
-
To a stirred solution of cinnamaldehyde (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at -20 °C, add the diarylprolinol silyl ether catalyst (0.1 eq).
-
Add benzoic acid as a co-catalyst (0.1 eq).
-
Slowly add ethyl 2-nitroacetate (1.5 eq) dropwise over 10 minutes.
-
Stir the reaction mixture at -20 °C for 24-48 hours, monitoring by TLC until the cinnamaldehyde is consumed.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Separate the layers and extract the aqueous phase with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield the desired γ-nitro ester.
Step 2: Reduction of the Nitro Group
-
Dissolve the γ-nitro ester (1.0 eq) in methanol (0.1 M).
-
Add Raney Nickel (approx. 50% slurry in water, ~0.5 eq by weight) to the solution.
-
Hydrogenate the mixture in a Parr shaker apparatus under H₂ atmosphere (50 psi) for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, carefully filter the catalyst through a pad of Celite, washing with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude γ-amino ester, which is often carried forward without further purification.
Step 3: Boc-Protection and Lactamization
-
Dissolve the crude γ-amino ester (1.0 eq) in a 1:1 mixture of THF and water (0.1 M).
-
Add sodium bicarbonate (NaHCO₃, 3.0 eq).
-
Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the N-Boc-γ-amino ester.
-
The cyclization to the corresponding lactam (pyrrolidinone) can be induced by gentle heating or treatment with a mild base and is often observed to proceed spontaneously to some extent.
Step 4: Lactam Reduction and Saponification
-
Dissolve the N-Boc protected lactam (1.0 eq) in anhydrous THF (0.2 M) and cool to 0 °C.
-
Slowly add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂, 2.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction to 0 °C and quench carefully by the slow addition of methanol.
-
Concentrate the mixture under reduced pressure. The resulting product is the ethyl ester of this compound.
-
Dissolve the crude ester in a 3:1 mixture of THF:H₂O. Add lithium hydroxide (LiOH, 3.0 eq) and stir at room temperature for 4-12 hours until saponification is complete (monitored by TLC).
-
Acidify the reaction mixture to pH ~3-4 with 1M HCl at 0 °C.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to afford the final product, This compound .
Conclusion
The synthesis of this compound is a task of significant interest in medicinal and synthetic chemistry. Modern strategies, particularly those employing asymmetric catalysis, provide robust and reliable access to this valuable chiral building block in high enantiomeric purity. Pathways rooted in asymmetric Michael additions offer a highly controlled, step-wise assembly, while innovative methods like aziridine ring expansion demonstrate the power of cascade reactions to build molecular complexity efficiently. The choice of a specific pathway will ultimately be guided by the desired stereochemical outcome, laboratory capabilities, and the overall goals of the research program. Continued innovation in catalytic methods will undoubtedly lead to even more efficient and versatile syntheses of this and related pyrrolidine scaffolds.
References
- MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- Wikipedia. (n.d.). Pyrrolidine. Wikipedia.
- ACS Publications. (n.d.). Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction. Organic Letters.
- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Organic Chemistry Portal.
- ResearchGate. (n.d.). Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs. ResearchGate.
- Chem-Impex. (n.d.). Boc-(2R,5S)-5-phenylpyrrolidine-2-carboxylic acid. Chem-Impex.
- RSC Publishing. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry.
- Chem-Impex. (n.d.). Boc-(2S,5R)-5-phenylpyrrolidine-2-carboxylic acid. Chem-Impex.
- MDPI. (n.d.). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI.
- ResearchGate. (n.d.). Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. ResearchGate.
- SciSpace. (n.d.). Diastereoselective synthesis of functionalized pyrrolidines through N-bromosuccinimide-induced aziridine ring expansion cascade. SciSpace.
- RSC Publishing. (2024, March 8). Identification of BACE-1 inhibitors through directed C(sp3)–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives. Organic & Biomolecular Chemistry.
- ResearchGate. (2024, March 8). Identification of BACE-1 inhibitors through directed C(sp3)-H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives. ResearchGate.
- PubMed. (2006, March 22). Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine. PubMed.
- IRIS UniPA. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA.
- Benchchem. (n.d.). Chiral Pool Synthesis from (R)-Pyrrolidine-3-Carboxylic Acid: A Technical Guide for Drug Discovery. Benchchem.
- RSC Publishing. (n.d.). Identification of BACE-1 inhibitors through directed C(sp3)–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives. Organic & Biomolecular Chemistry.
Sources
- 1. iris.unipa.it [iris.unipa.it]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. scispace.com [scispace.com]
physicochemical properties of 1-Boc-5-phenylpyrrolidine-3-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 1-Boc-5-phenylpyrrolidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a valuable chiral building block in medicinal chemistry and organic synthesis, prized for its role in the construction of complex bioactive molecules and peptidomimetics.[1][2] Its distinct structural features—a Boc-protected nitrogen, a lipophilic phenyl group, a carboxylic acid, and multiple stereocenters—govern its chemical behavior and suitability for drug design. This technical guide provides a comprehensive analysis of its core physicochemical properties, outlines rigorous experimental protocols for their determination, and offers field-proven insights into the practical implications of these characteristics for pharmaceutical research and development.
Introduction: A Strategic Synthetic Intermediate
The pyrrolidine ring is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic drugs.[3] Its non-planar, three-dimensional structure allows for a more effective exploration of biological target space compared to flat aromatic systems.[3] this compound emerges as a particularly strategic intermediate, leveraging the advantages of this scaffold.
Structural Anatomy and Influence on Properties
The molecule's behavior is a composite of its constituent parts. Understanding these components is key to predicting its reactivity, solubility, and pharmacokinetic potential.
-
Pyrrolidine Ring: A saturated, five-membered nitrogen heterocycle that provides a rigid, three-dimensional core.
-
Boc Protecting Group: The tert-butoxycarbonyl group on the nitrogen serves to prevent its nucleophilicity during synthetic steps. It also significantly increases the molecule's lipophilicity.
-
Phenyl Group (C5): Adds substantial steric bulk and lipophilicity, driving interactions with hydrophobic pockets in biological targets.
-
Carboxylic Acid (C3): A key functional handle for further synthetic modifications (e.g., amide bond formation). As a weak acid, it dictates the molecule's charge state and solubility in aqueous environments as a function of pH.
-
Stereocenters (C3 and C5): The presence of at least two chiral centers means the molecule can exist as multiple stereoisomers. The specific spatial arrangement of the substituents is critical, as biological systems are chiral and will interact differently with each isomer.
Caption: 2D structure of this compound.
Applications in Synthesis
This compound is primarily used as an advanced intermediate. The Boc group can be removed under acidic conditions to reveal a secondary amine, and the carboxylic acid can be activated for coupling reactions. This dual functionality makes it a versatile component for building complex molecular architectures, particularly in the synthesis of constrained peptides and novel heterocyclic systems.[1][2]
Core Physicochemical Properties
The utility of a synthetic building block is defined by its physicochemical properties. These values dictate everything from reaction conditions and purification strategies to the ultimate pharmacokinetic profile of the final drug product.
| Property | Value / Description | Source | Significance in Drug Development |
| Molecular Formula | C₁₆H₂₁NO₄ | [4][5] | Defines the elemental composition and exact mass. |
| Molecular Weight | 291.34 g/mol | [4][5] | A key parameter for stoichiometry and formulation calculations. |
| CAS Number | 885277-76-9 | [4][5] | Unique identifier for the specific chemical substance. |
| Calculated logP | 3.0072 | [4] | Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility. |
| Predicted pKa | ~3.9 - 4.5 | [6][7] | Governs the ionization state of the carboxylic acid, impacting solubility, binding, and absorption. |
| Physical State | Solid (powder/crystal) | [2][8] | Influences handling, formulation, and dissolution rates. |
| Solubility | Soluble in organic solvents like chloroform. | [1][6] | Crucial for selecting appropriate solvents for synthesis and analysis. Aqueous solubility is pH-dependent. |
| Storage Conditions | 2-8°C, sealed in a dry environment. | [6][7] | Essential for maintaining chemical stability and preventing degradation. |
Lipophilicity: The Balance of LogP and LogD
The calculated partition coefficient (logP) of ~3.0 suggests the neutral form of the molecule is significantly more soluble in a lipid environment (like n-octanol) than in water.[4] This is a direct result of the large, nonpolar phenyl and Boc groups.
However, for an ionizable compound, the distribution coefficient (LogD) is a more practical descriptor, as it accounts for the pH of the aqueous phase.[9]
-
At low pH (pH < pKa) , the carboxylic acid is protonated and neutral. Here, LogD ≈ LogP.
-
At high pH (pH > pKa) , the carboxylic acid is deprotonated to its anionic carboxylate form. This charge dramatically increases aqueous solubility, causing the LogD to decrease significantly.
This pH-dependent behavior is critical for drug absorption, as the compound may be neutral in the acidic environment of the stomach but charged in the more neutral pH of the intestines.
Acidity (pKa) and its Implications
The predicted pKa of ~3.9-4.5 is characteristic of a carboxylic acid.[6][7] At physiological pH (7.4), which is several units above the pKa, the carboxylic acid group will be almost completely deprotonated and exist as a negatively charged carboxylate. This has profound consequences:
-
Aqueous Solubility: The charged species is far more soluble in water than the neutral form.
-
Target Binding: The carboxylate can form strong ionic interactions (salt bridges) with positively charged residues (e.g., arginine, lysine) in a protein's active site.
-
Membrane Permeability: The charged form will have significantly lower passive permeability across cell membranes compared to the neutral form.
Caption: pH-dependent speciation of the carboxylic acid group.
Experimental Determination of Key Properties
While predicted values are useful for initial assessment, empirical data is the gold standard in drug development. The following protocols are designed to be self-validating systems, incorporating calibration and controls to ensure data trustworthiness, in line with IUPAC and OECD guidelines.[10][11][12]
Protocol: Determination of pKa via Potentiometric Titration
This method measures the pH of a solution as a titrant is added, allowing for the precise determination of the pKa.
Methodology:
-
System Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00) that bracket the expected pKa.
-
Sample Preparation: Accurately weigh ~10-20 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent/water mixture (e.g., 50:50 Methanol:Water). The co-solvent is necessary due to the compound's low water solubility. Include a background electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength.
-
Titration: Place the solution in a jacketed beaker at a constant temperature (25°C). Titrate with a standardized solution of a strong base (e.g., 0.1 M KOH), adding small, precise aliquots.
-
Data Acquisition: Record the pH after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized). For higher accuracy, use the first derivative of the plot (ΔpH/ΔV) to precisely locate the equivalence point.
-
Causality Check: The resulting titration curve should be a classic sigmoidal shape for a monoprotic acid. Any deviation may indicate impurities or degradation. The apparent pKa obtained in a co-solvent system can be extrapolated to determine the aqueous pKa.
Caption: Workflow for pKa determination via potentiometric titration.
Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
This equilibrium-based method is considered the benchmark for solubility measurement.
Methodology:
-
Preparation: Add an excess amount of the solid compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 2.0, 5.0, 7.4). The excess solid is critical to ensure saturation is reached.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully withdraw an aliquot from the clear supernatant. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC with UV detection, against a standard curve.
-
Self-Validation: The presence of undissolved solid in all vials at the end of the experiment confirms that a saturated solution was achieved. Analyzing samples at multiple time points (e.g., 24h and 48h) can validate that equilibrium has been reached if the concentrations are consistent.
Field Insights & Practical Considerations
The Critical Role of Stereochemistry
The search results show various stereoisomers of related pyrrolidine carboxylic acids, such as (2S,5R), (2R,5S), (S), and (R) forms.[2][7] It is imperative for researchers to recognize that this compound is not a single entity but a family of stereoisomers. The biological activity and pharmacokinetic properties of the final molecule can vary dramatically between isomers. Therefore, controlling the stereochemistry during synthesis is paramount, and the physicochemical properties described here should ideally be determined for the specific, enantiomerically pure isomer being used in a research program.
Impact on ADMET Properties
The physicochemical profile directly informs predictions of the compound's ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicology) properties.[9]
-
Absorption: The high lipophilicity and acidic pKa suggest that absorption from the gastrointestinal tract will be pH-dependent, likely favoring absorption in the more acidic stomach where the neutral form predominates.
-
Distribution: High lipophilicity may lead to extensive distribution into tissues and potentially the central nervous system, but it can also increase binding to plasma proteins like albumin, reducing the free concentration of the drug.
-
Metabolism & Excretion: The phenyl group is a potential site for oxidative metabolism by cytochrome P450 enzymes. The carboxylic acid provides a handle for phase II conjugation reactions (e.g., glucuronidation), which typically facilitates excretion.
Conclusion
This compound is a synthetic building block whose value is defined by a nuanced set of physicochemical properties. Its significant lipophilicity, governed by the phenyl and Boc moieties, is balanced by the pH-dependent solubility and interactivity conferred by the carboxylic acid group. For the drug development professional, a thorough understanding and, more importantly, an empirical measurement of these properties for the specific stereoisomer of interest are not merely academic exercises. They are essential, foundational steps in the rational design of novel therapeutics, enabling informed decisions that can guide a compound from a synthetic intermediate to a successful drug candidate.
References
-
MOLBASE. (n.d.). This compound|885277-76-9. MOLBASE Encyclopedia. Retrieved from [Link]
-
International Union of Pure and Applied Chemistry. (n.d.). Chapter I - Physicochemical Properties. IUPAC. Retrieved from [Link]
-
PubChem. (n.d.). (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs. Retrieved from [Link]
-
IUPAC. (1976). Recommended Reference Materials for Realization of Physicochemical Properties. Pure and Applied Chemistry, 48(4), 393-416. Retrieved from [Link]
-
Chirico, R. D., et al. (2018). Good Reporting Practice for Thermophysical and Thermochemical Property Measurements (IUPAC Technical Report). Pure and Applied Chemistry, 90(2), 319-351. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). N-Boc-Pyrrolidine-3-carboxylic Acid: A Comprehensive Overview. Retrieved from [Link]
-
Waring, M. J. (2023). Physicochemical Properties. In The RSC Drug Discovery Series. Royal Society of Chemistry. Retrieved from [Link]
-
MDPI. (2022). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 27(19), 6543. Retrieved from [Link]
-
National Research Council (US) Committee on Designing Safer Chemicals. (2014). A Framework to Guide Selection of Chemical Alternatives. National Academies Press (US). Retrieved from [Link]
-
ResearchGate. (2024). Identification of BACE-1 inhibitors through directed C(sp3)-H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
IRIS UniPA. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. iris.unipa.it [iris.unipa.it]
- 4. m.molbase.com [m.molbase.com]
- 5. This compound , 98% , 885277-76-9 - CookeChem [cookechem.com]
- 6. 1-Boc-pyrrolidine-3-carboxylic acid CAS#: 59378-75-5 [m.chemicalbook.com]
- 7. (2R,5S)-BOC-5-PHENYL-PYRROLIDINE-2-CARBOXYLIC ACID | 158706-46-8 [amp.chemicalbook.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. books.rsc.org [books.rsc.org]
- 10. old.iupac.org [old.iupac.org]
- 11. Good Reporting Practice for Thermophysical and Thermochemical Property Measurements (IUPAC Technical Report) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Technical Guide to 1-Boc-5-phenylpyrrolidine-3-carboxylic acid: Commercial Availability, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-5-phenylpyrrolidine-3-carboxylic acid, a chiral heterocyclic compound, is a valuable building block in medicinal chemistry. Its rigid pyrrolidine scaffold provides a three-dimensional framework that is crucial for designing conformationally constrained molecules with high affinity and selectivity for various biological targets. The presence of the N-Boc protecting group and a carboxylic acid moiety offers orthogonal handles for diverse chemical modifications, making it an attractive starting material for the synthesis of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the commercial availability, synthetic strategies, and applications of this compound, tailored for professionals in drug discovery and development.
Commercial Availability
This compound, identified by CAS number 885277-76-9, is commercially available from a number of specialized chemical suppliers.[1][2] Its availability as a research chemical facilitates its use in early-stage drug discovery programs without the immediate need for custom synthesis.
Key suppliers for this compound include:
-
CookeChem: Offers the compound with a purity of 98%.[1]
-
BLD Pharmatech: Lists the compound with shipping available from Germany.[3]
-
Amadis Chemical Company Limited: Includes the compound in their catalog.[4]
-
Chemspace: Provides sourcing information, including from BLD Pharmatech.[3]
-
MOLBASE: Lists the compound with its chemical formula and CAS number.[2]
Table 1: Commercial Supplier Information for this compound (CAS 885277-76-9)
| Supplier | Purity | Additional Information |
| CookeChem | 98% | |
| BLD Pharmatech | Not specified | Ships from Germany |
| Amadis Chemical Company | Not specified |
It is advisable for researchers to contact these suppliers directly to obtain current pricing, availability, and detailed specifications, including information on the stereoisomeric purity of the product offered.
The Pyrrolidine Scaffold in Medicinal Chemistry
The pyrrolidine ring is a privileged scaffold in medicinal chemistry due to its prevalence in numerous natural products and FDA-approved drugs.[5] Its non-planar, five-membered ring structure allows for the precise spatial orientation of substituents, which is critical for effective interaction with biological targets.[6] The sp3-hybridized carbon atoms of the pyrrolidine ring provide a greater three-dimensional exploration of chemical space compared to flat aromatic systems.[6]
The stereochemistry of the substituents on the pyrrolidine ring is a key determinant of biological activity. The introduction of a phenyl group at the 5-position and a carboxylic acid at the 3-position of the N-Boc-protected pyrrolidine creates a chiral molecule with significant potential for stereospecific interactions with enzymes and receptors.
Synthetic Strategies
While this compound is commercially available, understanding its synthesis is crucial for the development of derivatives and for larger-scale production. The synthesis of substituted pyrrolidine-3-carboxylic acids can be approached through various strategies, primarily focusing on the stereoselective construction of the pyrrolidine ring.
Key Synthetic Concepts:
-
Asymmetric Michael Addition: A powerful method for the enantioselective synthesis of pyrrolidine-3-carboxylic acid derivatives involves the organocatalytic Michael addition of nucleophiles to α,β-unsaturated esters.[7] This approach allows for the creation of highly enantiomerically enriched products.
-
Cyclization Reactions: 1-substituted 5-oxopyrrolidine-3-carboxylic acids can be prepared via the cyclization of 2-methylenesuccinic acid (itaconic acid) with various amines.[8][9] While this yields a related scaffold, further modifications would be necessary to obtain the target molecule.
-
Diastereoselective Synthesis from Chiral Precursors: A diastereoselective synthesis of functionalized pyrrolidines can be achieved through cascades involving aziridine ring expansion.[8] Starting from readily available chiral precursors like L-aspartic acid can lead to the formation of pyrrolidines with multiple stereocenters.
Representative Experimental Protocols for Related Structures:
Protocol 1: N-Boc Protection of a Pyrrolidine-3-carboxylic Acid[10]
This protocol describes the protection of the secondary amine of a pyrrolidine-3-carboxylic acid with a tert-butyloxycarbonyl (Boc) group.
-
Step 1: Dissolve the pyrrolidine-3-carboxylic acid in a mixture of dioxane and 1N sodium hydroxide.
-
Step 2: Add a solution of di-tert-butyl dicarbonate in dioxane to the mixture at room temperature.
-
Step 3: Stir the reaction mixture for 1.5 hours.
-
Step 4: Work-up the reaction by diluting with ether, washing the organic phase with 1N NaOH, acidifying the aqueous phase with 3N HCl, and extracting with ether.
-
Step 5: The combined ether extracts are then washed, dried, and concentrated to yield the N-Boc protected product.
Protocol 2: Amide Coupling of N-Boc-pyrrolidine-3-carboxylic Acid[10]
This protocol details the formation of an amide bond from the carboxylic acid moiety.
-
Step 1: To a solution of N-Boc-pyrrolidine-3-carboxylic acid in a suitable solvent such as dimethylformamide (DMF), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
-
Step 2: Add the desired amine to the reaction mixture.
-
Step 3: Stir the mixture at room temperature until the reaction is complete.
-
Step 4: Isolate and purify the product using standard techniques such as chromatography.
Caption: General workflow for the functionalization of a pyrrolidine-3-carboxylic acid.
Analytical Characterization
The structural elucidation and purity assessment of this compound and its derivatives are typically performed using a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of a 1-Boc-pyrrolidine-3-carboxylic acid derivative will show characteristic signals for the Boc group (a singlet around 1.4 ppm), the protons on the pyrrolidine ring (typically in the range of 1.8-4.0 ppm), and the phenyl group protons (in the aromatic region, ~7.2-7.4 ppm). The acidic proton of the carboxylic acid is often observed as a broad singlet at a downfield chemical shift (around 12 ppm), though its position can be concentration and solvent-dependent.[4][5]
-
¹³C NMR: The carbon NMR spectrum will exhibit a signal for the carbonyl carbon of the Boc group around 155 ppm and the carboxylic acid carbonyl carbon between 165-185 ppm.[1][4] The carbons of the pyrrolidine ring typically appear in the range of 24-65 ppm, while the phenyl group carbons will be found in the aromatic region (125-145 ppm).
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of this compound and for separating its stereoisomers.
-
Purity Analysis: Reversed-phase HPLC with a C18 column is commonly used to determine the purity of the compound.
-
Chiral Separation: Due to the presence of at least two stereocenters (at C3 and C5), this compound can exist as multiple stereoisomers. The separation of these enantiomers and diastereomers is critical for drug development, as different stereoisomers can have vastly different pharmacological and toxicological profiles. Chiral HPLC, using a chiral stationary phase, is the preferred method for resolving these isomers.[11] The choice of the chiral stationary phase and the mobile phase composition are critical for achieving good separation.
Caption: Analytical workflow for the characterization of this compound.
Applications in Drug Discovery
The this compound scaffold is a valuable starting point for the synthesis of a variety of biologically active molecules. Its derivatives have been investigated as inhibitors of several enzymes.
-
Enzyme Inhibitors: Pyrrolidine carboxamides have been identified as a novel class of inhibitors for enzymes such as the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis.[12] The modular nature of the synthesis, involving the coupling of a pyrrolidine carboxylic acid core with various amines, allows for the rapid generation of libraries of potential inhibitors for structure-activity relationship (SAR) studies.[12]
-
BACE-1 Inhibitors: Derivatives of 5-oxo-pyrrolidine-3-carboxylic acid have been investigated as inhibitors of the beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1), a key target in the development of therapeutics for Alzheimer's disease.[7] The synthesis of stereochemically dense 5-oxo-pyrrolidines can be achieved through a combination of multicomponent reactions and directed C(sp³)–H functionalization.[7]
Conclusion
This compound is a commercially available and synthetically versatile building block with significant potential in drug discovery. Its inherent chirality and the presence of orthogonal functional groups make it an ideal starting point for the synthesis of complex, biologically active molecules. A thorough understanding of its commercial sources, synthetic accessibility, and analytical characterization is essential for researchers aiming to leverage this valuable scaffold in the development of novel therapeutics. The continued exploration of derivatives based on this core structure is likely to yield new and potent modulators of various biological targets.
References
-
(No author provided). (n.d.). SUPPLEMENTARY INFORMATION. Macmillan Group - Princeton University. Retrieved from [Link]
-
(No author provided). (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Retrieved from [Link]
-
Chemspace. (n.d.). Search results. Retrieved from [Link]
-
(No author provided). (2015). Synthesis of Chiral Tetramic Acids: Preparation of (S)-5-Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochloride. PubMed Central. Retrieved from [Link]
-
(No author provided). (n.d.). Amadis Chemical Company Limited (Page 92). ChemBuyersGuide.com, Inc. Retrieved from [Link]
-
MOLBASE. (n.d.). This compound|885277-76-9. Retrieved from [Link]
-
(No author provided). (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. Retrieved from [Link]
-
(No author provided). (2024). Identification of BACE-1 inhibitors through directed C(sp3)–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives. Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/D3OB02117C. Retrieved from [Link]
-
(No author provided). (n.d.). Diastereoselective synthesis of functionalized pyrrolidines through N-bromosuccinimide-induced aziridine ring expansion cascade. SciSpace. Retrieved from [Link]
-
(No author provided). (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
(No author provided). (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 5. ResearchGate. Retrieved from [Link]
-
(No author provided). (n.d.). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. PubMed Central. Retrieved from [Link]
-
(No author provided). (2022). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed Central. Retrieved from [Link]
-
(No author provided). (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. PubMed Central. Retrieved from [Link]
-
(No author provided). (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. Retrieved from [Link]
-
(No author provided). (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PubMed Central. Retrieved from [Link]
-
(No author provided). (2023). Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. ResearchGate. Retrieved from [Link]
-
(No author provided). (2024). Identification of BACE-1 inhibitors through directed C(sp3)-H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives. ResearchGate. Retrieved from [Link]
-
(No author provided). (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]
-
(No author provided). (2015). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. ResearchGate. Retrieved from [Link]
-
(No author provided). (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI. Retrieved from [Link]
-
(No author provided). (2022). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1-Boc-pyrrolidine-3-carboxylic acid(59378-75-5) 1H NMR spectrum [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Identification of BACE-1 inhibitors through directed C(sp 3 )–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB02117C [pubs.rsc.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of Chiral Tetramic Acids: Preparation of (S)-5-Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Characterization of 1-Boc-5-phenylpyrrolidine-3-carboxylic acid
Introduction
1-Boc-5-phenylpyrrolidine-3-carboxylic acid is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid pyrrolidine scaffold, substituted with a phenyl group and a carboxylic acid, makes it a valuable building block for the synthesis of complex biologically active molecules. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled chemical transformations. Accurate and comprehensive characterization of this molecule is paramount to ensure its identity, purity, and suitability for downstream applications. This guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that collectively confirm the structure of this compound. The methodologies for data acquisition are also detailed to ensure reproducibility and adherence to best practices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous assignment of the molecular structure.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum of this compound reveals characteristic signals for the protons of the pyrrolidine ring, the phenyl group, and the Boc protecting group. The exact chemical shifts can vary slightly depending on the solvent and concentration.
Table 1: Representative ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.45 | s | 9H | -C(CH₃)₃ (Boc) |
| ~2.20 - 2.40 | m | 2H | -CH₂- (Pyrrolidine C4) |
| ~3.10 - 3.30 | m | 1H | -CH- (Pyrrolidine C3) |
| ~3.60 - 3.80 | m | 2H | -CH₂- (Pyrrolidine C2) |
| ~4.50 | m | 1H | -CH- (Pyrrolidine C5) |
| ~7.20 - 7.40 | m | 5H | Ar-H (Phenyl) |
| ~10.0 | br s | 1H | -COOH |
Note: The acidic proton of the carboxylic acid often appears as a broad singlet and its chemical shift is highly dependent on concentration and solvent. Its presence can be confirmed by D₂O exchange, which causes the signal to disappear.[1]
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Carboxyl carbons are typically found in the 165-185 ppm range.[1][2]
Table 2: Representative ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~28.5 | -C(C H₃)₃ (Boc) |
| ~35.0 | Pyrrolidine C4 |
| ~45.0 | Pyrrolidine C3 |
| ~55.0 | Pyrrolidine C2 |
| ~60.0 | Pyrrolidine C5 |
| ~80.0 | -C (CH₃)₃ (Boc) |
| ~125.0 - 129.0 | Ar-C (Phenyl) |
| ~142.0 | Ar-C (Phenyl, C-ipso) |
| ~155.0 | N-C =O (Boc) |
| ~175.0 | -C OOH |
Note: The presence of rotational isomers (rotamers) due to the amide bond of the Boc group can sometimes lead to the observation of doubled signals for the carbons near the nitrogen atom.[3]
Experimental Protocol: NMR Data Acquisition
The following protocol outlines the standard procedure for obtaining high-resolution NMR spectra.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR (15-30 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[4][5]
-
Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[5][6][7]
-
The final solution height in the NMR tube should be approximately 4-5 cm.[5][6]
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and place it in the sample gauge to ensure correct positioning.
-
Insert the sample into the NMR spectrometer.
-
-
Data Acquisition:
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, which is crucial for obtaining sharp, well-resolved peaks.[8]
-
Acquire the ¹H NMR spectrum using standard parameters (e.g., 32 scans, 90° pulse).
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Diagram: NMR Experimental Workflow
Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
IR Data Interpretation
The IR spectrum of this compound will show characteristic absorption bands for the carboxylic acid and the carbamate (Boc) functional groups.
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond | Functional Group | Description |
| 2500-3300 | O-H | Carboxylic Acid | Very broad due to hydrogen bonding[2][9] |
| ~2975 | C-H | Alkane | C-H stretching |
| ~1710 | C=O | Carboxylic Acid | Strong, sharp carbonyl stretch[2] |
| ~1685 | C=O | Carbamate (Boc) | Strong, sharp carbonyl stretch |
| ~1400 | C-O / O-H | Carboxylic Acid | C-O stretching and O-H bending |
| ~1160 | C-O | Carbamate (Boc) | C-O stretching |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is a convenient technique for analyzing solid and liquid samples with minimal preparation.[10][11]
Methodology:
-
Background Spectrum:
-
Ensure the ATR crystal (commonly diamond) is clean.[12] Clean with a suitable solvent (e.g., isopropanol) and a soft tissue if necessary.
-
Acquire a background spectrum of the empty ATR stage. This will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of the solid this compound powder onto the ATR crystal.
-
Apply pressure using the built-in press to ensure good contact between the sample and the crystal.[10]
-
Acquire the sample spectrum.
-
-
Cleaning:
-
Release the pressure, remove the sample, and clean the ATR crystal thoroughly.
-
Diagram: ATR-FTIR Experimental Workflow
Caption: Workflow for ATR-FTIR data acquisition.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, thermally labile molecules like the title compound.[13][14][15]
Mass Spectrometry Data
The molecular weight of this compound (C₁₆H₂₁NO₄) is 291.34 g/mol .[16]
Table 4: Expected Ions in ESI-MS
| Ion | m/z (calculated) | Mode | Description |
| [M+H]⁺ | 292.15 | Positive | Protonated molecule |
| [M+Na]⁺ | 314.13 | Positive | Sodium adduct |
| [M-H]⁻ | 290.14 | Negative | Deprotonated molecule |
Fragmentation Analysis: A common fragmentation pathway for Boc-protected compounds involves the loss of the Boc group or components thereof.
-
Loss of isobutylene (56 Da): [M+H - 56]⁺ = m/z 236.1
-
Loss of the entire Boc group (100 Da): [M+H - 100]⁺ = m/z 192.1
Experimental Protocol: Electrospray Ionization (ESI)-MS
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute this stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode) to a final concentration in the low µg/mL to ng/mL range.
-
-
Data Acquisition:
-
Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[17]
-
Apply a high voltage to the ESI needle to generate an aerosol of charged droplets.[13][15]
-
The solvent evaporates from the droplets, leading to the formation of gas-phase ions.[13]
-
Acquire the mass spectrum in both positive and negative ion modes over an appropriate m/z range (e.g., m/z 100-500).
-
Diagram: ESI-MS Experimental Workflow
Caption: Workflow for ESI-MS data acquisition and analysis.
Conclusion
The collective evidence from ¹H NMR, ¹³C NMR, IR, and MS provides a comprehensive and unambiguous structural confirmation of this compound. The NMR spectra precisely map the proton and carbon environments, the IR spectrum confirms the presence of the key carboxylic acid and carbamate functional groups, and mass spectrometry verifies the molecular weight and offers insights into the molecule's stability. The protocols described herein represent standard, robust methods for acquiring high-quality data, ensuring the scientific integrity of the characterization process for this important synthetic building block.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 3. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]
- 4. organomation.com [organomation.com]
- 5. publish.uwo.ca [publish.uwo.ca]
- 6. sites.bu.edu [sites.bu.edu]
- 7. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 8. depts.washington.edu [depts.washington.edu]
- 9. echemi.com [echemi.com]
- 10. agilent.com [agilent.com]
- 11. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 14. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 16. This compound , 98% , 885277-76-9 - CookeChem [cookechem.com]
- 17. phys.libretexts.org [phys.libretexts.org]
solubility of 1-Boc-5-phenylpyrrolidine-3-carboxylic acid in different solvents
An In-Depth Technical Guide to the Solubility of 1-Boc-5-phenylpyrrolidine-3-carboxylic Acid for Drug Development Professionals
Executive Summary
This compound is a chiral building block of significant interest in medicinal chemistry and drug development. Its utility in the synthesis of complex molecules, including peptidomimetics and novel therapeutic agents, is critically dependent on its physicochemical properties, foremost among them being solubility.[1] This guide provides a comprehensive analysis of the solubility characteristics of this compound. We will explore the theoretical principles governing its solubility based on its unique molecular structure, present a qualitative solubility profile in common laboratory solvents, and provide a detailed, field-proven experimental protocol for the quantitative determination of its thermodynamic solubility. This document is intended to serve as a practical resource for researchers, enabling informed solvent selection for synthesis, purification, and formulation development.
Molecular Profile and Physicochemical Characteristics
A thorough understanding of a molecule's structure is the foundation for predicting its behavior in different solvent environments.
Chemical Structure:
-
IUPAC Name: 1-(tert-butoxycarbonyl)-5-phenylpyrrolidine-3-carboxylic acid
-
CAS Number: 885277-76-9[2]
-
Molecular Formula: C₁₆H₂₁NO₄[3]
-
Molecular Weight: 291.34 g/mol [3]
The molecule's structure incorporates three distinct functional regions that dictate its solubility:
-
Non-polar Groups: The bulky tert-butoxycarbonyl (Boc) protecting group and the phenyl ring are hydrophobic. These regions favor interactions with non-polar or moderately polar aprotic solvents through van der Waals forces.
-
Polar, Protic Group: The carboxylic acid (-COOH) moiety is polar and capable of acting as both a hydrogen bond donor and acceptor. This group promotes solubility in polar, protic solvents.
-
Pyrrolidine Ring: The core heterocyclic structure contributes to the overall steric bulk and has a moderate polarity.
This amphiphilic nature—possessing both significant hydrophobic and hydrophilic character—suggests a nuanced solubility profile, where the molecule is unlikely to be highly soluble in the extremes of the polarity spectrum (e.g., water or hexane) but will show good solubility in solvents that can accommodate both its polar and non-polar regions.
Caption: Molecular structure of this compound.
Theoretical Principles and Predicted Solubility Profile
The principle of "like dissolves like" provides a framework for predicting solubility. A solute dissolves best in a solvent that has similar polarity and intermolecular force characteristics.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The carboxylic acid group can form strong hydrogen bonds with these solvents. However, the large, non-polar Boc and phenyl groups require significant energy to create a solvent cavity, which disfavors dissolution. Therefore, solubility is expected to be low to moderate in alcohols and very low in water. As the alkyl chain of the alcohol increases (e.g., from methanol to isopropanol), solubility is likely to decrease further as the solvent becomes less polar.[4]
-
Polar Aprotic Solvents (e.g., DMF, NMP, DMSO, Acetonitrile, Acetone): These solvents are highly effective. Their polarity and ability to act as hydrogen bond acceptors allow them to solvate the carboxylic acid group effectively.[5] Concurrently, their organic nature readily accommodates the non-polar regions of the molecule. Solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are particularly favored in synthetic applications involving Boc-protected amino acids for their excellent dissolving power.[6][7][8]
-
Moderately Polar & Halogenated Solvents (e.g., THF, DCM, Chloroform): Dichloromethane (DCM) and chloroform are excellent solvents for many Boc-protected amino acids.[5][9][10] They effectively solvate the large non-polar moieties. While they do not form strong hydrogen bonds with the carboxylic acid, the -COOH group can exist as a hydrogen-bonded dimer, which presents a less polar exterior that is compatible with these solvents. Tetrahydrofuran (THF) is also expected to be a good solvent.[9]
-
Non-polar Solvents (e.g., Hexane, Toluene): The energy penalty for solvating the polar carboxylic acid group is too high in these solvents. The molecule is predicted to be poorly soluble or insoluble in non-polar hydrocarbon solvents.
Caption: Conceptual model of solute-solvent interactions.
Qualitative Solubility Data
The following table summarizes the predicted and literature-inferred solubility of this compound at ambient temperature. This serves as a practical starting point for solvent screening. Quantitative values must be determined experimentally.
| Solvent | Solvent Class | Predicted Solubility | Rationale / Reference |
| Dichloromethane (DCM) | Halogenated | Soluble | Boc-protected amino acids are generally readily soluble in DCM.[5][9] It is a standard solvent for reactions and purification involving these substrates. |
| Chloroform (CHCl₃) | Halogenated | Soluble | Structurally similar N-Boc-pyrrolidine-3-carboxylic acid is reported to be soluble in chloroform.[10][11] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | A preferred solvent for peptide synthesis due to its high polarity and ability to dissolve a wide range of reagents, including protected amino acids.[6][7] |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Very Soluble | Similar to DMF, NMP is an excellent solvent for solvating peptide chains and protected amino acids, often improving reaction yields.[5][8] |
| Tetrahydrofuran (THF) | Ether | Soluble | Boc-protected amino acids show good solubility in THF.[9] |
| Acetone | Ketone | Soluble | Its polarity is suitable for dissolving both polar and non-polar characteristics of the molecule. |
| Acetonitrile | Nitrile | Soluble | Often used in purification (e.g., HPLC), indicating its ability to dissolve such compounds.[5] |
| Ethyl Acetate | Ester | Soluble | A common solvent for extraction and chromatography of moderately polar organic compounds. |
| Methanol / Ethanol | Polar Protic | Sparingly Soluble | The polarity of the alcohol can solvate the carboxylic acid, but the non-polar bulk is less compatible. Solubility of amino acids decreases in alcohol-water mixtures.[4][12] |
| Water | Polar Protic | Insoluble | The large hydrophobic surface area of the Boc and phenyl groups outweighs the hydrophilic contribution of the single carboxylic acid. |
| Hexane / Heptane | Non-polar Aliphatic | Insoluble | The high polarity of the carboxylic acid prevents dissolution in non-polar solvents. |
Authoritative Protocol: Determination of Thermodynamic Solubility
To obtain reliable and reproducible quantitative data, the Shake-Flask Method is the universally recognized gold standard.[13][14] This protocol measures the equilibrium (thermodynamic) solubility, which is a stable physicochemical constant for a given solid form, solvent, and temperature.
Principle: An excess of the solid compound is agitated in the solvent for a prolonged period, allowing the system to reach equilibrium between the undissolved solid and the saturated solution. The concentration of the solute in the clarified supernatant is then measured.[15][16]
Materials and Equipment
-
This compound (solid, purity >98%)
-
Selected solvents (HPLC grade or equivalent)
-
Analytical balance (4 decimal places)
-
Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Step-by-Step Methodology
-
Preparation:
-
Accurately weigh an excess amount of the compound (e.g., 10-20 mg) directly into a glass vial. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment.[14]
-
Using a calibrated pipette, add a precise volume of the chosen solvent (e.g., 2.0 mL) to the vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation (e.g., 250 rpm).
-
Causality: Agitation is crucial to maximize the surface area of the solid and accelerate the approach to equilibrium. Temperature control is mandatory as solubility is temperature-dependent.[16]
-
Equilibrate for a minimum of 24 hours. For crystalline compounds, 48-72 hours may be necessary to ensure true equilibrium is reached.[15][17]
-
-
Phase Separation (Self-Validation Step):
-
After equilibration, let the vials stand for at least 1 hour to allow the bulk of the solid to settle.
-
Centrifuge the vials (e.g., at 10,000 x g for 15 minutes) to pellet the remaining undissolved solid.
-
Causality: This step is critical for ensuring that no solid particulates are carried over during sampling, which would artificially inflate the measured concentration.[18]
-
Carefully draw the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean HPLC vial. Discard the first few drops to saturate the filter membrane.
-
-
Analysis:
-
Prepare a series of calibration standards of the compound in the same solvent used for the solubility test.
-
Analyze the filtered sample and the calibration standards by HPLC-UV. The mobile phase should be chosen to provide good peak shape and retention (e.g., Acetonitrile/Water with 0.1% Formic Acid).
-
Determine the concentration of the compound in the sample by interpolating its peak area against the calibration curve.
-
-
Calculation:
-
The determined concentration is the thermodynamic solubility, typically expressed in mg/mL or µg/mL.
-
Caption: Experimental workflow for the Shake-Flask Solubility method.
Practical Implications for Drug Development
-
Reaction Chemistry: The high solubility in solvents like DMF, NMP, and DCM makes them ideal choices for synthetic transformations where the compound is a starting material.[5]
-
Purification: Knowledge of solubility differences is key to developing crystallization protocols. A solvent in which the compound is highly soluble when hot but poorly soluble when cold is ideal. Alternatively, an anti-solvent approach (e.g., adding water or hexane to a DMF or DCM solution) can be employed.
-
Formulation: For early-stage in vitro and in vivo studies, low aqueous solubility is a major challenge that can lead to poor bioavailability.[17][19] This guide's data confirms that formulation strategies such as co-solvents, pH adjustment (to deprotonate the carboxylic acid and form a more soluble salt), or advanced delivery systems will be necessary for aqueous-based assays and dosing.
Conclusion
This compound exhibits a solubility profile characteristic of its amphiphilic structure. It is highly soluble in polar aprotic and halogenated organic solvents, making it well-suited for a variety of synthetic operations. Conversely, its poor solubility in aqueous and non-polar hydrocarbon solvents requires careful consideration during purification and formulation. The protocols and data presented herein provide a robust framework for scientists and researchers to effectively handle and utilize this important chemical building block in their drug discovery and development endeavors.
References
- Vertex AI Search. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved December 31, 2025.
- Vertex AI Search. (n.d.). Peptide synthesis: chemical essentials for standard and greener investigations | Thermo Fisher Scientific - US. Retrieved December 31, 2025.
- Fakhree, M. A. A., et al. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved December 31, 2025.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved December 31, 2025.
- Royal Society of Chemistry. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Retrieved December 31, 2025.
- Bentz, J., et al. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved December 31, 2025.
- Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.
- ChemScene. (n.d.). Solvents and Mixtures for Peptide Synthesis. Retrieved December 31, 2025.
- Biotage. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Retrieved December 31, 2025.
- Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved December 31, 2025.
- MOLBASE. (n.d.). This compound|885277-76-9. Retrieved December 31, 2025.
- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved December 31, 2025.
- Gonzalez, M. A., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
- Indian Academy of Sciences. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Retrieved December 31, 2025.
- BioAssay Systems. (n.d.). Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. Retrieved December 31, 2025.
- Enamine. (n.d.). Shake-Flask Solubility Assay. Retrieved December 31, 2025.
- Glomme, A., et al. (2004).
- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
- BenchChem. (2025). Physical and chemical properties of Boc-protected amino acids. Retrieved December 31, 2025.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). N-Boc-Pyrrolidine-3-carboxylic Acid: A Comprehensive Overview. Retrieved December 31, 2025.
- ChemicalBook. (n.d.). 1-Boc-pyrrolidine-3-carboxylic acid CAS#: 59378-75-5. Retrieved December 31, 2025.
- Chem-Impex. (n.d.). Boc-(2S,5R-5-phenylpyrrolidine-2-carboxylic acid. Retrieved December 31, 2025.
- Ferreira, L. A., et al. (2018).
- Fluorochem. (n.d.). 1-Boc-pyrrolidine-3-carboxylic acid. Retrieved December 31, 2025.
- CookeChem. (n.d.). This compound , 98% , 885277-76-9. Retrieved December 31, 2025.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. m.molbase.com [m.molbase.com]
- 3. This compound , 98% , 885277-76-9 - CookeChem [cookechem.com]
- 4. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Peptide synthesis: chemical essentials for standard and greener investigations | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]
- 8. biotage.com [biotage.com]
- 9. benchchem.com [benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. 1-Boc-pyrrolidine-3-carboxylic acid CAS#: 59378-75-5 [m.chemicalbook.com]
- 12. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 13. researchgate.net [researchgate.net]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. lup.lub.lu.se [lup.lub.lu.se]
- 16. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 17. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
An In-depth Technical Guide on the Potential Biological Activity of 1-Boc-5-phenylpyrrolidine-3-carboxylic Acid Derivatives
Introduction: The Architectural Significance of the Pyrrolidine Scaffold
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry and drug discovery.[1] Its prevalence in a multitude of FDA-approved drugs underscores its importance as a "privileged scaffold."[2] The inherent stereochemistry and conformational flexibility of the pyrrolidine ring allow for the precise spatial arrangement of substituents, which is critical for effective interaction with biological targets.[1] This guide focuses on a specific, synthetically versatile class of these compounds: 1-Boc-5-phenylpyrrolidine-3-carboxylic acid derivatives. The tert-butyloxycarbonyl (Boc) protecting group at the 1-position offers synthetic tractability, while the 5-phenyl and 3-carboxylic acid moieties provide key points for diversification and interaction with biological macromolecules.[3][4] This unique combination of features makes this scaffold a promising starting point for the development of novel therapeutics across various disease areas.
Synthetic Avenues to Pyrrolidine-3-Carboxylic Acid Derivatives
The construction of the pyrrolidine-3-carboxylic acid core can be achieved through various synthetic strategies. A common and effective method involves the 1,3-dipolar cycloaddition reaction between an azomethine ylide and an appropriate dipolarophile.[1][2] Another powerful approach is the use of organocatalytic, enantioselective Michael additions. For instance, the reaction between a 4-alkyl-substituted 4-oxo-2-enoate and a nitroalkane, followed by reductive cyclization, can yield highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids.[5][6][7] These synthetic routes provide access to a diverse range of derivatives with controlled stereochemistry, which is crucial for elucidating structure-activity relationships.[6]
Caption: Mechanism of action for pyrrolidine-based DPP-4 inhibitors.
Beta-Secretase 1 (BACE-1) Inhibition: BACE-1 is a key enzyme in the production of amyloid-β peptides, which are implicated in Alzheimer's disease. Fully substituted 5-oxopyrrolidines have been identified as inhibitors of BACE-1 with sub-micromolar activity. [8][9]The strategic introduction of aryl appendages to the pyrrolidine core can lead to interactions with key subsites within the BACE-1 active site. [8]
Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives is highly dependent on their substitution patterns. Systematic exploration of the structure-activity relationship (SAR) is crucial for optimizing potency and selectivity. For example, in the context of USP5 allosteric inhibitors, modifications to the terminal phenyl ring and the carboxylic acid chain have been shown to significantly impact binding affinity and selectivity. [10]Similarly, for anticancer pyrrolidine derivatives, the nature of the substituents on the core scaffold dictates the antiproliferative activity against various cancer cell lines. [11]
Experimental Protocols for Biological Evaluation
To assess the potential biological activities of novel this compound derivatives, a series of well-established in vitro assays can be employed.
In Vitro Anticancer Activity: MTT Assay
This assay is a colorimetric method for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a further 48-72 hours.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Methodology:
-
Bacterial Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., S. aureus) in a suitable broth.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Quantitative Data Summary
The following table summarizes representative quantitative data for the biological activities of related pyrrolidine derivatives from the literature.
| Compound Class | Biological Activity | Target/Cell Line | Potency (IC50/MIC) | Reference |
| 5-Oxopyrrolidine Derivatives | Anticancer | A549 (Lung Cancer) | Varies with substitution | [12] |
| 5-Oxopyrrolidine Derivatives | Antimicrobial | S. aureus | Promising activity | [12] |
| Pyrrolidine Derivatives | DPP-4 Inhibition | DPP-4 Enzyme | 1.27 nM - 62 nM | [13] |
| 5-Oxopyrrolidines | BACE-1 Inhibition | BACE-1 Enzyme | Sub-micromolar | [8][9] |
| 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives | Antibacterial | S. aureus, E. coli | MIC values as low as 3.9 µg/mL | [14] |
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the design and synthesis of novel bioactive molecules. The existing body of research on related pyrrolidine derivatives strongly suggests potential for potent and selective activity in the areas of oncology, infectious diseases, and metabolic disorders. Future research should focus on the systematic exploration of the chemical space around this scaffold, including diversification of the phenyl ring and the carboxylic acid moiety, to optimize biological activity and drug-like properties. The development of efficient and stereoselective synthetic methodologies will be crucial for accessing a wide range of novel derivatives for biological screening.
References
- Current time information in Ottawa, CA. The time at the location 'Ottawa, CA' is 05:06 AM.
-
Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4897. [Link]
-
Kavaliauskas, P., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 970. [Link]
-
ResearchGate. (n.d.). Pyrrolidine Derivatives. ResearchGate. [Link]
-
OIST. (n.d.). Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106). Okinawa Institute of Science and Technology. [Link]
-
MOLBASE. (n.d.). This compound|885277-76-9. MOLBASE Encyclopedia. [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs. ResearchGate. [Link]
-
RSC Publishing. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. [Link]
-
Springer. (2025). Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. Chemistry of Heterocyclic Compounds. [Link]
-
ResearchGate. (2019). Synthesis and Biological Evaluation of Some Novel Claisen Products of 5‐Oxo‐1‐phenylpyrrolidine‐3‐carboxylic Acid as Antimicrobial and Antioxidant Agents. ResearchGate. [Link]
-
bioRxiv. (2021). Structure Activity Relationship of USP5 Allosteric Inhibitors. bioRxiv. [Link]
-
MDPI. (n.d.). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules. [Link]
-
IRIS UniPA. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. [Link]
-
PMC. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Pharmaceuticals (Basel), 16(5), 665. [Link]
-
RSC Publishing. (2024). Identification of BACE-1 inhibitors through directed C(sp3)–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives. Organic & Biomolecular Chemistry, 22, 2754-2763. [Link]
-
ScienceDirect. (2022). N-Benzoylthiourea-pyrrolidine carboxylic acid derivatives bearing an imidazole moiety. Journal of Molecular Structure, 1269, 133827. [Link]
-
ResearchGate. (2025). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. ResearchGate. [Link]
-
PubMed. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 247, 114954. [Link]
-
RSC Publishing. (2024). Identification of BACE-1 inhibitors through directed C(sp 3 )–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106) | OIST Groups [groups.oist.jp]
- 7. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Identification of BACE-1 inhibitors through directed C(sp3)–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Identification of BACE-1 inhibitors through directed C(sp 3 )–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB02117C [pubs.rsc.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
The Emergence and Strategic Application of 1-Boc-5-phenylpyrrolidine-3-carboxylic Acid: A Keystone Chiral Building Block
An In-Depth Technical Guide:
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] This guide provides a comprehensive technical overview of a highly valuable derivative, 1-Boc-5-phenylpyrrolidine-3-carboxylic acid. We will explore the historical context of its development, rooted in the evolution of stereoselective synthetic methodologies, rather than a singular moment of discovery. A detailed examination of its core synthesis via asymmetric Michael addition will be presented, including a step-by-step experimental protocol and an analysis of the chemical principles guiding the strategy. Furthermore, this whitepaper will illuminate the compound's strategic importance as a versatile, chiral building block in modern drug discovery, highlighting its application in constructing complex molecular architectures for therapeutic targets. This document is intended for researchers, chemists, and professionals in drug development who leverage advanced chemical synthons to accelerate their research pipelines.
Introduction: The Pyrrolidine Scaffold in Modern Drug Discovery
The architecture of therapeutic agents has increasingly relied on heterocyclic scaffolds to achieve desired pharmacological profiles. Among these, the saturated five-membered pyrrolidine ring is a cornerstone of drug design.[3] Unlike its flat, aromatic counterpart, pyrrole, the sp³-hybridized carbons of the pyrrolidine ring create a non-planar, three-dimensional structure that is crucial for effective interaction with complex biological targets like enzymes and receptors.[3] This conformational flexibility and the potential for dense stereochemical information make it a highly sought-after motif, found in over 20 FDA-approved drugs.[2]
This compound (CAS No: 885277-76-9) is an exemplar of a sophisticated pyrrolidine building block.[4][5] Its structure is strategically functionalized for maximum synthetic utility:
-
N-Boc Protection: The tert-butyloxycarbonyl (Boc) group on the nitrogen atom serves as a robust protecting group. It is stable to a wide range of reaction conditions but can be removed cleanly under acidic conditions, allowing for subsequent functionalization of the amine.[6][7]
-
C5-Phenyl Group: The phenyl substituent provides a site for steric interaction and potential π-stacking within a protein binding pocket, often influencing a molecule's biological activity.[6]
-
C3-Carboxylic Acid: This functional group is a key handle for elaboration, most commonly through amide bond formation, connecting the scaffold to other fragments or pharmacophores.[7]
The combination of these features in a stereochemically defined framework makes this compound a powerful intermediate for creating libraries of complex molecules in the pursuit of novel therapeutics.
Historical Context: An Evolution of Synthetic Capability
The history of this compound is not one of a singular, celebrated discovery but rather a story of the gradual advancement of synthetic organic chemistry. While simple pyrrolidines have been synthesized for over a century from basic precursors like putrescine, the creation of highly substituted, enantiomerically pure derivatives is a modern achievement.[8] The emergence of this specific building block is predicated on several key developments:
-
Protecting Group Strategies: The widespread adoption of protecting groups like Boc in the mid-to-late 20th century was revolutionary. It allowed chemists to perform reactions on one part of a molecule while a sensitive functional group, like the pyrrolidine nitrogen, remained inert.[7]
-
Asymmetric Catalysis: The development of chiral catalysts and auxiliaries enabled the synthesis of specific stereoisomers, a critical requirement for modern pharmaceuticals where biological activity is often dependent on precise 3D geometry.[9]
-
Advanced Cyclization Methods: The limitations of simple cyclizations led to the development of more powerful and versatile ring-forming reactions. Methods like the 1,3-dipolar cycloaddition of azomethine ylides and the organocatalytic asymmetric Michael addition became foundational for constructing substituted pyrrolidine rings with high levels of control.[2][9][10]
Therefore, the "discovery" of this molecule is intrinsically linked to the maturation of these synthetic tools, which empowered chemists to design and execute multi-step syntheses of complex chiral building blocks on demand.
Core Synthetic Strategy: Asymmetric Synthesis
The most effective and stereocontrolled methods for synthesizing 5-substituted pyrrolidine-3-carboxylic acids rely on asymmetric synthesis. The organocatalytic enantioselective Michael addition reaction stands out as a particularly concise and powerful approach.[10]
Retrosynthetic Analysis & Workflow
The core strategy involves disconnecting the pyrrolidine ring to reveal two key acyclic fragments that can be joined by a Michael addition. This is followed by a reductive cyclization to form the heterocyclic ring.
Caption: Retrosynthetic analysis for this compound.
Causality of Experimental Choices
-
Reaction: The Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound is a classic carbon-carbon bond-forming reaction. Using a nitroalkane as the nucleophile is strategic because the nitro group can be readily reduced to an amine, which can then cyclize onto the ester to form the pyrrolidine ring.
-
Catalysis: An organocatalyst, typically a chiral secondary amine derived from proline, is used to control the stereochemistry. The catalyst reversibly forms a chiral iminium ion with the enoate, which shields one face of the molecule. This directs the incoming nitroalkane nucleophile to attack from the opposite face, establishing the desired stereocenters with high enantiomeric excess.
-
Reduction & Cyclization: Following the Michael addition, the nitro group is reduced. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) or Raney Nickel. This reduction generates a primary amine that is now perfectly positioned to undergo spontaneous (or acid/base-catalyzed) intramolecular cyclization with the ester moiety, forming the lactam (pyrrolidinone) ring, which is then hydrolyzed to the carboxylic acid.
Detailed Experimental Protocol: A Representative Synthesis
The following protocol is a representative, multi-step synthesis adapted from established methodologies for creating substituted pyrrolidine-3-carboxylic acids.[10]
Step 1: Organocatalytic Asymmetric Michael Addition
-
To a stirred solution of ethyl acrylate (1.0 eq) and (nitromethyl)benzene (1.2 eq) in toluene (0.5 M) at 0 °C, add the chiral diarylprolinol silyl ether catalyst (0.1 eq).
-
Add benzoic acid as a co-catalyst (0.1 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC or LC-MS for the disappearance of the starting materials.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the γ-nitro ester intermediate.
Step 2: Reductive Cyclization and Hydrolysis
-
Dissolve the purified γ-nitro ester (1.0 eq) in methanol.
-
Add a catalytic amount of Raney Nickel or 10% Pd/C.
-
Hydrogenate the mixture in a Parr apparatus under an atmosphere of H₂ (50 psi) for 12-24 hours.
-
After the reaction is complete (monitored by TLC/LC-MS), filter the mixture through a pad of Celite to remove the catalyst and wash with methanol.
-
Concentrate the filtrate. The resulting intermediate is the 5-phenylpyrrolidin-2-one-4-carboxylic acid ester.
-
Add 6M HCl to the crude intermediate and reflux for 4 hours to hydrolyze the ester.
-
Cool the mixture and concentrate under vacuum to obtain the crude pyrrolidine-3-carboxylic acid hydrochloride salt.
Step 3: N-Boc Protection
-
Dissolve the crude salt in a 1:1 mixture of dioxane and water.
-
Add sodium carbonate (2.5 eq) to neutralize the hydrochloride and basify the solution.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.5 eq) to the mixture.
-
Stir vigorously at room temperature for 12 hours.
-
Acidify the reaction mixture to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, this compound.
Data Summary: Comparison of Synthetic Approaches
While various methods can be envisioned, the primary considerations for synthesizing advanced building blocks are yield, stereocontrol, and operational simplicity.
| Synthetic Strategy | Typical Overall Yield | Stereocontrol (ee) | Key Advantages | Key Disadvantages |
| Organocatalytic Michael Addition | 40-60% (3 steps) | >95% | High enantioselectivity, operational simplicity. | Requires specialized chiral catalyst. |
| Chiral Auxiliary Approach | 35-55% (multi-step) | >98% | Highly reliable stereocontrol. | Requires addition and removal of the auxiliary group. |
| [3+2] Cycloaddition | 50-70% | Variable | Convergent, builds ring quickly. | Stereocontrol can be challenging. |
Applications in Medicinal Chemistry
This compound is not an end product but a versatile scaffold. Its value lies in the orthogonal reactivity of its functional groups, which can be independently addressed to build molecular complexity.
Caption: Synthetic utility of this compound as a scaffold.
This dual functionality allows for its incorporation into a variety of drug discovery programs:
-
Peptidomimetics: The pyrrolidine core can act as a constrained dipeptide isostere, locking the backbone into a specific conformation to improve binding affinity and metabolic stability.
-
Fragment-Based Drug Discovery (FBDD): The scaffold can be coupled with various fragment libraries via amide bond formation to rapidly explore chemical space around a biological target.
-
Targeted Synthesis: It has been identified as a key intermediate for compounds targeting a range of diseases, including potential BACE-1 inhibitors for Alzheimer's disease and novel antibacterial agents.[11][12]
Conclusion
This compound is a testament to the power of modern synthetic chemistry. While it lacks a singular "discovery" moment, its history is woven into the fabric of advancing methodologies that have given chemists unprecedented control over molecular architecture. Its strategic design, combining a stable protecting group, a key structural motif, and versatile functional handles, makes it an exceptionally valuable building block. For researchers in drug development, this compound represents a reliable and efficient starting point for the synthesis of novel, stereochemically complex molecules, accelerating the journey from chemical concept to therapeutic candidate.
References
- Current time information in Ottawa, CA. (n.d.). Google.
-
D'yakonov, V. A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Available from: [Link]
-
Eriksson, L. (2017). Synthesis of substituted pyrrolidines. DiVA portal. Available from: [Link]
-
(PDF) Recent Advances in the Synthesis of Pyrrolidines. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]
- Paden, J. H., & Adkins, H. (1960). U.S. Patent No. 2,952,688. Google Patents.
-
This compound|885277-76-9. MOLBASE Encyclopedia. Retrieved December 31, 2025, from [Link]
-
Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs | Request PDF. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]
-
Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. (2025). ResearchGate. Available from: [Link]
-
Hayashi, Y., et al. (2011). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. Available from: [Link]
-
Campos, K. R., et al. (2006). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine. Journal of the American Chemical Society. Available from: [Link]
-
Identification of BACE-1 inhibitors through directed C(sp3)–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives. (2024). Organic & Biomolecular Chemistry. Available from: [Link]
-
Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2023). MDPI. Available from: [Link]
-
Synthesis and Biological Evaluation of Some Novel Claisen Products of 5-Oxo-1-phenylpyrrolidine-3-carboxylic Acid as Antimicrobial and Antioxidant Agents | Request PDF. (2019). ResearchGate. Available from: [Link]
-
Tutone, M., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. Available from: [Link]
-
Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2023). PMC - NIH. Available from: [Link]
Sources
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. iris.unipa.it [iris.unipa.it]
- 4. m.molbase.com [m.molbase.com]
- 5. This compound , 98% , 885277-76-9 - CookeChem [cookechem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. benchchem.com [benchchem.com]
- 8. US2952688A - Synthesis of pyrrolidine - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Identification of BACE-1 inhibitors through directed C(sp 3 )–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB02117C [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Enantioselective Synthesis of 1-Boc-5-phenylpyrrolidine-3-carboxylic Acid
Introduction: The Significance of Chiral Pyrrolidines
The pyrrolidine ring is a privileged scaffold in medicinal chemistry and drug development, forming the core structure of numerous biologically active natural products and synthetic pharmaceuticals.[1][2] Specifically, substituted pyrrolidine-3-carboxylic acids are crucial building blocks, with their rigid framework and defined stereochemistry enabling precise interactions with biological targets. The title compound, 1-Boc-5-phenylpyrrolidine-3-carboxylic acid, is a valuable chiral intermediate used in the synthesis of more complex molecules, including potential therapeutics.[3][4] The tert-butyloxycarbonyl (Boc) protecting group offers stability and allows for selective deprotection during subsequent synthetic steps, while the phenyl group and carboxylic acid moieties provide key points for further functionalization.[3][4]
The challenge in synthesizing such molecules lies in controlling the stereochemistry at the C3 and C5 positions. Enantioselective synthesis is therefore not just a preference but a necessity to obtain the desired biologically active enantiomer. This guide provides a comprehensive overview of a robust and widely applicable strategy for the enantioselective synthesis of this compound: the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides.[5][6]
Strategic Approach: Asymmetric 1,3-Dipolar Cycloaddition
The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is a powerful method for constructing the pyrrolidine ring in a single step, with the potential to generate multiple stereocenters.[5][7] By employing a chiral catalyst, this reaction can be rendered highly enantioselective.
Our synthetic strategy is a three-step sequence:
-
Catalytic Asymmetric 1,3-Dipolar Cycloaddition: The core pyrrolidine ring is constructed via a silver-catalyzed reaction between an imine derived from benzaldehyde and a glycine ester, and a suitable acrylate as the dipolarophile.
-
N-Boc Protection: The resulting secondary amine is protected with a Boc group to enhance stability and facilitate purification.
-
Ester Hydrolysis: The ester group at the C3 position is hydrolyzed to afford the final carboxylic acid.
This approach is highly efficient and provides excellent control over the relative and absolute stereochemistry of the product.
Visualizing the Synthetic Workflow
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Silver-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
This key step establishes the stereochemistry of the final product. The use of a chiral ligand, in this case, a Fesulphos derivative, in conjunction with a silver salt, provides a chiral environment that directs the cycloaddition to proceed with high enantioselectivity.[7]
Catalytic Cycle Visualization
Caption: Simplified catalytic cycle for the asymmetric 1,3-dipolar cycloaddition.
Protocol:
-
To a flame-dried Schlenk flask under an argon atmosphere, add silver acetate (AgOAc, 0.05 mmol) and the chiral Fesulphos ligand (0.055 mmol).
-
Add anhydrous tetrahydrofuran (THF, 5 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
In a separate flask, dissolve benzaldehyde (1.2 mmol) and methyl glycinate hydrochloride (1.5 mmol) in anhydrous dichloromethane (DCM, 10 mL). Add triethylamine (1.6 mmol) and stir at room temperature for 1 hour to form the imine. Filter the resulting mixture to remove triethylamine hydrochloride and concentrate under reduced pressure.
-
Dissolve the crude imine in anhydrous THF (5 mL) and add it to the catalyst solution.
-
Add tert-butyl acrylate (1.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired pyrrolidine-3-carboxylate ester.
Step 2: N-Boc Protection
-
Dissolve the purified pyrrolidine-3-carboxylate ester (1.0 mmol) in DCM (10 mL).
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 mmol) and triethylamine (1.5 mmol).
-
Stir the mixture at room temperature for 4-6 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc protected product, which can often be used in the next step without further purification.
Step 3: Ester Hydrolysis
-
Dissolve the N-Boc protected ester (1.0 mmol) in a mixture of THF (5 mL) and water (2 mL).
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 mmol).
-
Stir the mixture at room temperature for 12-16 hours.
-
Acidify the reaction mixture to pH 3-4 with 1 M hydrochloric acid (HCl).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.
Data Summary and Expected Outcomes
The following table summarizes the expected outcomes for the key asymmetric cycloaddition step, based on literature precedents for similar reactions.
| Parameter | Expected Value | Rationale & References |
| Catalyst Loading | 5 mol% | Effective catalyst loading for high conversion and enantioselectivity.[8] |
| Yield | 75-90% | High yields are typical for this type of cycloaddition.[5] |
| Diastereomeric Ratio | >95:5 (endo:exo) | The endo transition state is generally favored in these reactions.[5][9] |
| Enantiomeric Excess | >95% ee | Chiral Fesulphos and similar ligands are known to induce high enantioselectivity.[7] |
Conclusion and Outlook
The enantioselective synthesis of this compound is readily achievable through a strategic application of catalytic asymmetric 1,3-dipolar cycloaddition. This method offers high yields, excellent diastereoselectivity, and exceptional enantiocontrol, making it a valuable tool for accessing this important chiral building block. The resulting product is well-suited for further elaboration in the development of novel pharmaceuticals and other high-value chemical entities. The principles and protocols outlined in this guide provide a solid foundation for researchers and scientists in the field of organic synthesis and drug discovery.
References
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (n.d.). MDPI. Retrieved from [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (n.d.). MDPI. Retrieved from [Link]
-
Dynamic Kinetic Asymmetric Synthesis of Substituted Pyrrolidines from Racemic Cyclopropanes and Aldimines: Reaction Development and Mechanistic Insights. (2018). Journal of the American Chemical Society, 140(38), 12093-12103. Retrieved from [Link]
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (2011). Chemical Reviews, 111(11), 6622-6666. Retrieved from [Link]
-
ASYMMETRIC SYNTHESIS OF N-SUBSTITUTED (R)-2-[(PYRROLIDIN-1-YL)METHYL]PYRROLIDINES. (2001). Synthetic Communications, 31(8), 1235-1242. Retrieved from [Link]
-
ASYMMETRIC SYNTHESIS OF N-SUBSTITUTED (R)-2-[(PYRROLIDIN-1-YL)METHYL]PYRROLIDINES. (2001). Synthetic Communications, 31(8), 1235-1242. Retrieved from [Link]
-
Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines. (2008). Chemistry, 14(30), 9357-9367. Retrieved from [Link]
-
A highly diastereoselective and enantioselective synthesis of polysubstituted pyrrolidines via an organocatalytic dynamic kinetic resolution cascade. (2013). Organic Letters, 15(8), 1958-1961. Retrieved from [Link]
-
Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes. (2012). Journal of the American Chemical Society, 134(32), 13212-13215. Retrieved from [Link]
-
Recent Advances in Organocatalytic Synthesis and Catalytic Activity of Substituted Pyrrolidines. (2024). Current Catalysis, 13(1), 2-24. Retrieved from [Link]
-
Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. (2014). Accounts of Chemical Research, 47(2), 545-556. Retrieved from [Link]
-
Highly Enantioselective Michael Additions in Water Catalyzed by a PS-Supported Pyrrolidine. (2007). Organic Letters, 9(18), 3469-3472. Retrieved from [Link]
-
1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with a Cellulose-Derived Chiral Enone. A Novel Route for Organocatalysts Development. (2012). Organic Letters, 14(10), 2552-2555. Retrieved from [Link]
-
Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner. (2024). Chemical Communications, 61(19). Retrieved from [Link]
-
Catalytic Enantioselective Intramolecular 1,3-Dipolar Cycloaddition of Azomethine Ylides with Fluorinated Dipolarophiles. (n.d.). Universidad Autónoma de Madrid. Retrieved from [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). International Journal of Molecular Sciences, 25(21), 11158. Retrieved from [Link]
-
Enantioselective Synthesis of the Pyrrolidine Core of Endothelin Antagonist ABT‐627 (Atrasentan) via 1,2‐Oxazines. (2003). European Journal of Organic Chemistry, 2003(14), 2634-2646. Retrieved from [Link]
-
Construction of Diverse Pyrrolidine-Based Skeletons through the Ag-Catalyzed Stereoselective Addition–Elimination Reaction of Azomethine Ylides with Nitroallyl Acetates. (2021). Organic Letters, 23(15), 5896-5901. Retrieved from [Link]
-
Recent advances in the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. (2016). Chemical Communications, 52(72), 10839-10851. Retrieved from [Link]
-
This compound|885277-76-9. (n.d.). MOLBASE. Retrieved from [Link]
-
Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. (2014). Organic & Biomolecular Chemistry, 12(42), 8496-8502. Retrieved from [Link]
-
Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine. (2006). Journal of the American Chemical Society, 128(11), 3538-3539. Retrieved from [Link]
-
Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs. (2016). ResearchGate. Retrieved from [Link]
-
Synthesis and Biological Evaluation of Some Novel Claisen Products of 5‐Oxo‐1‐phenylpyrrolidine‐3‐carboxylic Acid as Antimicrobial and Antioxidant Agents. (2019). ResearchGate. Retrieved from [Link]
-
Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. (2022). Current Medicinal Chemistry, 29(13), 2203-2234. Retrieved from [Link]
-
Identification of BACE-1 inhibitors through directed C(sp3)–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives. (2024). Organic & Biomolecular Chemistry. Retrieved from [Link]
Sources
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06484D [pubs.rsc.org]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Use of 1-Boc-5-phenylpyrrolidine-3-carboxylic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Engineering Peptide Architectures with Constrained Amino Acids
The therapeutic landscape is increasingly shaped by peptide-based drugs, which offer high specificity and potency. However, native peptides often suffer from limitations such as poor metabolic stability and low bioavailability due to their flexible nature, which makes them susceptible to proteolytic degradation. A powerful strategy to overcome these challenges is the incorporation of unnatural, conformationally constrained amino acids into the peptide backbone. These building blocks restrict the peptide's conformational freedom, pre-organizing it into a bioactive structure that can enhance receptor binding affinity, increase stability against enzymes, and improve overall pharmacokinetic properties.
Among the diverse scaffolds used to induce conformational constraints, the pyrrolidine ring, the core structure of proline, is of particular interest. This application note provides a detailed guide to the use of 1-Boc-5-phenylpyrrolidine-3-carboxylic acid , a proline analog featuring a phenyl group at the C5 position. This substitution offers a unique tool for introducing both conformational rigidity and a lipophilic aromatic moiety, enabling the exploration of novel structure-activity relationships (SAR) in peptidomimetic drug design. We will delve into the mechanistic considerations for its incorporation into peptide sequences, provide detailed protocols for solid-phase peptide synthesis (SPPS), and discuss the anticipated impact of this building block on peptide structure and function.
Physicochemical Properties and Structural Considerations
This compound is a non-proteinogenic amino acid derivative protected at the nitrogen atom with a tert-butyloxycarbonyl (Boc) group. The presence of the bulky phenyl group at the 5-position significantly influences the stereochemistry and steric bulk of the molecule compared to proline.
| Property | Description |
| Molecular Formula | C₁₆H₂₁NO₄ |
| Molecular Weight | 291.34 g/mol |
| Protection Strategy | The α-amino group is protected by the acid-labile Boc group, making it suitable for Boc-based solid-phase peptide synthesis (SPPS). |
| Conformational Impact | The five-membered pyrrolidine ring restricts the peptide backbone's flexibility. The C5-phenyl substitution can further influence the ring's pucker and the orientation of the peptide chain, potentially stabilizing specific secondary structures like β-turns. |
| Stereochemistry | The molecule possesses at least two stereocenters (at C3 and C5). The specific cis/trans configuration of the substituents will have a profound impact on the resulting peptide's three-dimensional structure. Researchers should carefully consider the desired stereoisomer for their specific application. |
Solid-Phase Peptide Synthesis (SPPS) Protocol
The incorporation of this compound into a peptide sequence follows the general principles of Boc-SPPS. However, due to the steric hindrance imparted by the C5-phenyl group, modifications to standard protocols are necessary to ensure efficient coupling.
Diagram of the Boc-SPPS Cycle for Incorporating a Hindered Amino Acid
Caption: Workflow for a single coupling cycle in Boc-SPPS, highlighting key considerations for sterically hindered amino acids.
Detailed Step-by-Step Protocol
This protocol is designed for manual Boc-SPPS on a 0.1 mmol scale.
Materials:
-
Merrifield or PAM resin pre-loaded with the C-terminal amino acid.
-
This compound.
-
Other required Boc-protected amino acids.
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly recommended for hindered couplings. Alternatively, HBTU or PyBOP can be used.
-
Base: N,N-Diisopropylethylamine (DIEA).
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA).
-
Deprotection Solution: 50% Trifluoroacetic acid (TFA) in DCM (v/v).
-
Neutralization Solution: 10% DIEA in DCM (v/v).
-
Washing Solvents: DMF, DCM, IPA.
-
Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5) or similar, depending on the peptide sequence.
-
Cold diethyl ether for precipitation.
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel, then wash with DMF.
-
Boc Deprotection: a. Treat the resin with 50% TFA in DCM for 2 minutes. b. Drain and treat with fresh 50% TFA in DCM for 20-30 minutes. c. Wash the resin thoroughly with DCM (3x) and IPA (2x) to remove residual acid.
-
Neutralization: a. Wash the resin with DCM (3x). b. Treat with 10% DIEA in DCM for 5 minutes (repeat twice). c. Wash the resin with DCM (3x) to remove excess base.
-
Coupling of this compound:
-
Rationale: Due to the expected steric hindrance from the C5-phenyl group, a potent coupling reagent and a pre-activation step are crucial for driving the reaction to completion. a. In a separate vial, dissolve this compound (3-4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF. b. Add DIEA (6-8 equivalents) to the solution and allow it to pre-activate for 5-10 minutes. c. Add the activated amino acid solution to the deprotected peptide-resin. d. Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult sequences, reaction time may be extended up to 12 hours.
-
-
Monitoring the Coupling Reaction: a. After the coupling reaction, take a small sample of the resin beads and perform a qualitative Kaiser (ninhydrin) test. b. A negative result (yellow beads) indicates a complete reaction. A positive result (blue beads) signifies the presence of unreacted free amines, indicating incomplete coupling. c. If the coupling is incomplete, a second coupling (double coupling) should be performed by repeating step 4.
-
Peptide Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection: a. After the final amino acid has been coupled and the N-terminal Boc group removed, wash the peptide-resin extensively with DCM and methanol, and dry under vacuum. b. Treat the dried resin with an appropriate cleavage cocktail (e.g., Reagent K) for 2-4 hours at room temperature. The choice of scavengers is critical to prevent side reactions with sensitive residues like Trp, Met, or Cys. c. Filter the resin and collect the TFA solution containing the cleaved peptide. d. Precipitate the peptide by adding the TFA solution to a large volume of cold diethyl ether. e. Centrifuge the mixture to pellet the crude peptide, wash the pellet with cold ether, and dry under vacuum.
-
Purification and Characterization: a. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). b. Characterize the final peptide by mass spectrometry (MS) and analytical HPLC to confirm its identity and purity.
Applications and Expected Outcomes
The introduction of a 5-phenylpyrrolidine-3-carboxylic acid residue is a strategic choice in peptidomimetic design with several potential benefits:
-
Induction of Specific Secondary Structures: The rigid pyrrolidine ring, particularly with the bulky C5-substituent, can act as a potent β-turn inducer. This can lock the peptide into a conformation that mimics the binding loop of a natural ligand, thereby enhancing receptor affinity and selectivity.
-
Increased Proteolytic Stability: The non-natural structure of the amino acid can sterically hinder the approach of proteases, significantly increasing the peptide's half-life in biological systems.
-
Modulation of Physicochemical Properties: The phenyl group adds a significant lipophilic character to the peptide. This can improve membrane permeability and oral bioavailability, key challenges in peptide drug development.
-
Exploration of Novel SAR: The aromatic ring provides a new vector for interaction with the target receptor through π-π stacking or hydrophobic interactions, opening new avenues for optimizing binding affinity.
Troubleshooting and Key Considerations
-
Incomplete Coupling: This is the most anticipated challenge. To mitigate this, always use a high-efficiency coupling reagent like HATU or COMU, increase the equivalents of the amino acid and coupling reagents, extend the coupling time, and perform a double coupling if necessary.
-
Racemization: While less common with Boc-SPPS compared to other strategies, the use of a strong activating agent for a hindered amino acid can increase the risk. Using additives like HOAt (which is a component of HATU) helps to suppress racemization.
-
Stereoisomer Purity: The synthesis of this compound can result in a mixture of diastereomers (cis and trans). The separation and use of a stereochemically pure building block are critical, as different isomers will lead to vastly different peptide conformations.
Conclusion
This compound is a valuable, albeit challenging, building block for advanced peptide synthesis. Its ability to impose significant conformational constraints and introduce a functional aromatic moiety makes it a powerful tool for developing next-generation peptide therapeutics with enhanced stability and bioactivity. The protocols and considerations outlined in this guide provide a robust framework for researchers to successfully incorporate this unique amino acid into their peptide designs, paving the way for the discovery of novel and effective drug candidates.
References
- BenchChem. (2025).
- BenchChem. (2025). Understanding Boc protection and deprotection in peptide synthesis. BenchChem.
- Biosynth. (2024). Peptide therapeutics: reconstructing protein surfaces using constrained peptides. Biosynth.
- BenchChem. (2025). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis. BenchChem.
- Cowell, S. M., Lee, Y. S., Cain, J. P., & Hruby, V. J. (2004). Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands. Current Medicinal Chemistry, 11(21), 2785–2798.
- Gao, X., et al. (2000).
- Life Chemicals. (2020). Novel Conformationally Restricted Amino Acids for Peptidomimetic Drug Design. Life Chemicals Blog.
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis. ChemPep Inc.
- Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- BenchChem. (2025). Troubleshooting guide for peptide coupling reactions with hindered amino acids. BenchChem.
- ResearchGate. (n.d.). A schematic representation of peptide synthesis using Boc protected....
- Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Aapptec.
- Biosynth. (2024). Peptide Therapeutics: Constrained Peptides for Improved Drug Discovery. Biosynth Blog.
- PubMed Central. (n.d.). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC.
- Request PDF. (2025). Efficient Peptide Synthesis Involving Sterically Hindered Amino Acids.
- MOLBASE. (n.d.). This compound|885277-76-9. MOLBASE Encyclopedia.
- YouTube. (2025). How Is Solid-Phase Peptide Synthesis Used To Incorporate Unnatural Amino Acids?. Chemistry For Everyone.
- BenchChem. (2025). Application Notes and Protocols for Peptide Synthesis with (R)-pyrrolidine-3-carboxylic Acid. BenchChem.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Sigma-Aldrich.
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239–254.
- Springer Nature Experiments. (n.d.). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- BenchChem. (2025).
- Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs.
- ChemicalBook. (2025). 1-Boc-pyrrolidine-3-carboxylic acid | 59378-75-5. ChemicalBook.
- Chem-Impex. (n.d.). Boc-(2S,5R)-5-phenylpyrrolidine-2-carboxylic acid. Chem-Impex.
- MDPI. (2023). Peptide Diversification through Addition Reaction of Free Carboxylic Acids to Ynamides.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid.
- BenchChem. (2025).
- Sigma-Aldrich. (n.d.). (S)-1-Boc-3-pyrrolidinecarboxylic acid 97 140148-70-5. Sigma-Aldrich.
- PubChem. (n.d.). (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid. PubChem.
- A2B Chem. (n.d.). CAS 91891-24-6 1-(3-HYDROXY-PHENYL)-5-OXO-PYRROLIDINE-3-CARBOXYLIC ACID. A2B Chem.
- Thoma, et al. (n.d.). / -Peptides containing pyrrolidine-based -residues as useful tools for neuropeptide Y receptor-subtype selectivity.
- Organic & Biomolecular Chemistry. (2024). Identification of BACE-1 inhibitors through directed C(sp 3 )
- YouTube. (2020). Peptide Synthesis with the Boc Protecting Group. jOeCHEM.
- ScienceDirect. (2024).
- ResearchGate. (n.d.).
- Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis.
- Technical Articles-News. (n.d.). Solid-phase peptide synthesis introduction.
Application Notes and Protocols for the Amide Coupling of 1-Boc-5-phenylpyrrolidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-5-phenylpyrrolidine-3-carboxylic acid is a chiral building block of significant interest in medicinal chemistry and drug discovery. Its rigid pyrrolidine scaffold, combined with the lipophilic phenyl group and a handle for chemical derivatization, makes it a valuable component in the synthesis of novel therapeutic agents. The formation of an amide bond at the C3-carboxylic acid position is a crucial step in elaborating this scaffold into a diverse range of biologically active molecules. This document provides a comprehensive guide to the amide coupling of this compound, offering detailed protocols, scientific rationale for experimental choices, and troubleshooting advice to ensure successful and efficient synthesis.
Physicochemical Properties and Reactivity Considerations
This compound possesses a molecular formula of C₁₆H₂₁NO₄ and a molecular weight of 291.34 g/mol . The molecule's reactivity in amide coupling is influenced by several factors:
-
Steric Hindrance: The bulky tert-butyloxycarbonyl (Boc) protecting group on the nitrogen and the phenyl group at the C5 position can create steric hindrance around the carboxylic acid at C3. This can impede the approach of the coupling reagents and the amine, potentially slowing down the reaction rate.
-
Electronic Effects: The electron-donating nature of the Boc-protected nitrogen can slightly influence the acidity of the carboxylic acid.
These factors necessitate the careful selection of coupling reagents and reaction conditions to achieve high yields and minimize side reactions.
Selecting the Optimal Coupling Reagent
A variety of coupling reagents are available for amide bond formation, each with its own mechanism and suitability for different substrates. For sterically hindered carboxylic acids like this compound, uronium/aminium and phosphonium salt-based reagents are generally preferred over carbodiimides alone due to their higher reactivity and ability to suppress side reactions.
| Coupling Reagent Class | Examples | Advantages | Disadvantages |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | High efficiency, fast reaction times, suitable for hindered couplings. | Potential for guanidinylation of the amine if used in excess. |
| Phosphonium Salts | PyBOP, PyAOP | High coupling efficiency, low risk of racemization, no guanidinylation side products. | Can be more expensive than other options. |
| Carbodiimides | EDC, DCC, DIC | Cost-effective, widely used. | Lower reactivity for hindered substrates, risk of racemization (often mitigated with additives like HOBt or Oxyma), formation of urea byproducts can complicate purification. |
Recommendation: For the coupling of this compound, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is highly recommended. Its high reactivity is attributed to the formation of a highly reactive OAt-active ester, which is particularly effective for overcoming steric hindrance and often leads to cleaner reactions with higher yields in shorter reaction times.
Detailed Experimental Protocols
This section provides two detailed protocols for the amide coupling of this compound with a generic primary or secondary amine (R¹R²NH).
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for most applications, especially when dealing with less reactive amines or when aiming for high yields in a short timeframe.
Materials:
-
This compound (1.0 eq)
-
Amine (R¹R²NH) (1.1 - 1.2 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and dissolve it in anhydrous DMF or DCM (approximately 0.1-0.2 M concentration).
-
Addition of Reagents: To the stirred solution, add HATU (1.1 eq) and DIPEA (2.0 - 3.0 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the amine (R¹R²NH) (1.1 - 1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours. For TLC analysis, a mobile phase of ethyl acetate/hexanes (e.g., 1:1 or 2:1) is often suitable. The product spot should be less polar than the starting carboxylic acid.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
Causality Behind Experimental Choices:
-
HATU: Chosen for its high reactivity to overcome the steric hindrance of the substrate.
-
DIPEA: A non-nucleophilic, sterically hindered base that effectively deprotonates the carboxylic acid to facilitate activation by HATU, while minimizing side reactions and racemization. An excess is used to also neutralize the hexafluorophosphate salt formed.
-
Anhydrous DMF/DCM: Polar aprotic solvents that are excellent for solvating the reactants and reagents, promoting an efficient reaction. Anhydrous conditions are crucial to prevent hydrolysis of the activated ester intermediate.
-
Aqueous Work-up: The NaHCO₃ wash removes any unreacted carboxylic acid and acidic byproducts. The water and brine washes remove residual DMF and other water-soluble impurities.
Protocol 2: Cost-Effective Coupling using EDC/HOBt
This protocol is a more economical alternative to HATU and is suitable for couplings with more reactive amines.
Materials:
-
This compound (1.0 eq)
-
Amine (R¹R²NH) (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq). Dissolve the mixture in anhydrous DCM or DMF (approximately 0.1-0.2 M).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Reagents: Add DIPEA or TEA (2.0 eq) to the stirred solution, followed by the portion-wise addition of EDC·HCl (1.2 eq).
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS as described in Protocol 1.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 1 M aqueous HCl (to remove excess amine and base), saturated aqueous NaHCO₃ solution (to remove unreacted carboxylic acid and HOBt), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography.
Causality Behind Experimental Choices:
-
EDC·HCl: A water-soluble carbodiimide that activates the carboxylic acid. Its water-soluble urea byproduct simplifies purification compared to DCC.
-
HOBt: An additive that reacts with the initially formed O-acylisourea intermediate to form an HOBt-active ester. This intermediate is more reactive and less prone to racemization than the O-acylisourea.
-
0 °C Start Temperature: Adding the coupling reagent at a lower temperature helps to control the initial exothermic reaction and minimize potential side reactions.
Visualization of the Coupling Workflow
Caption: General workflow for the amide coupling of this compound.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive coupling reagent.- Wet solvent or reagents.- Sterically hindered or electron-deficient amine. | - Use fresh, high-quality coupling reagents.- Ensure all solvents and reagents are anhydrous.- Increase reaction time and/or temperature (e.g., to 40-50 °C).- Use a more powerful coupling reagent like HATU. |
| Presence of Unreacted Starting Material | - Insufficient equivalents of coupling reagent or amine.- Short reaction time. | - Use a slight excess of the amine and coupling reagent (e.g., 1.2 eq).- Extend the reaction time and continue monitoring. |
| Formation of Side Products | - Racemization at an adjacent chiral center in the amine.- Guanidinylation of the amine (with uronium reagents).- Formation of N-acylurea (with carbodiimides). | - Use a non-nucleophilic base like DIPEA.- Add HOBt or HOAt to suppress racemization.- Avoid a large excess of the uronium reagent.- Perform a thorough aqueous work-up to remove urea byproducts. |
| Difficult Purification | - Contamination with urea byproduct.- Close Rf values of product and impurities on TLC. | - For EDC, the urea byproduct is water-soluble and should be removed during work-up.- For DCC, the urea is insoluble in many organic solvents and can be filtered off.- Optimize the eluent system for column chromatography; a different solvent system or a gradient elution may be necessary. |
Conclusion
The successful amide coupling of this compound is readily achievable with careful selection of reagents and adherence to optimized protocols. For most applications, the use of HATU as a coupling reagent in an anhydrous polar aprotic solvent provides a reliable and high-yielding route to the desired amides. For more cost-sensitive applications or with highly reactive amines, the EDC/HOBt method offers a viable alternative. By understanding the underlying chemical principles and potential pitfalls, researchers can efficiently synthesize a wide array of novel compounds based on this valuable pyrrolidine scaffold, paving the way for new discoveries in drug development.
References
- BenchChem. (2025). Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids.
- BenchChem. (2025). Application Notes and Protocols for Coupling 13C Labeled Boc-Amino Acids.
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for Amide Coupling Reactions Involving (R)-3-(Boc-amino)pyrrolidine.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1512492, (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid. Retrieved from [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
Application Note & Protocol: Facile Deprotection of 1-Boc-5-phenylpyrrolidine-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Boc Deprotection in Synthesis
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules such as peptides and pharmaceuticals.[1][2] Its widespread use stems from its ability to mask the reactivity of primary and secondary amines, its stability under a variety of reaction conditions, and, most importantly, its facile removal under acidic conditions.[2] The selective cleavage of the Boc protecting group is a pivotal step in many synthetic pathways, revealing the amine for subsequent functionalization. This application note provides a detailed experimental procedure for the deprotection of 1-Boc-5-phenylpyrrolidine-3-carboxylic acid, a key intermediate in the synthesis of various biologically active compounds. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step protocol, and discuss critical considerations for achieving high yield and purity.
Mechanistic Insights: The Acid-Catalyzed Cleavage of the Boc Group
The deprotection of a Boc-protected amine is most commonly achieved through acidolysis, typically employing strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][4] The reaction proceeds through a well-established mechanism:
-
Protonation: The initial step involves the protonation of the carbonyl oxygen of the Boc group by the acid.[5][6] This protonation enhances the electrophilicity of the carbonyl carbon.
-
Fragmentation: The protonated intermediate then undergoes fragmentation to generate a stable tert-butyl cation and a carbamic acid intermediate.[3][5]
-
Decarboxylation: The carbamic acid is unstable and readily decarboxylates, releasing carbon dioxide gas and the free amine.[5][6]
-
Amine Salt Formation: Under the acidic reaction conditions, the newly liberated amine is protonated, forming the corresponding ammonium salt (e.g., a TFA or hydrochloride salt).[5]
A critical aspect of this mechanism is the formation of the highly reactive tert-butyl cation.[3][7] This electrophilic species can potentially lead to unwanted side reactions, such as the alkylation of nucleophilic residues within the substrate or solvent.[7][8] To mitigate this, "scavengers" are often added to the reaction mixture. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the desired product, effectively trapping it and preventing side product formation.[3][7] Common scavengers include triisopropylsilane (TIS) and water.[7]
Experimental Protocol: Deprotection of this compound
This protocol outlines a standard procedure for the acid-catalyzed removal of the Boc protecting group from this compound using trifluoroacetic acid in dichloromethane.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Commercially Available | |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | |
| Trifluoroacetic acid (TFA) | Reagent Grade, ≥99% | Commercially Available | Corrosive and hygroscopic. Handle in a fume hood. |
| Triisopropylsilane (TIS) | ≥98% | Commercially Available | Optional scavenger. |
| Diethyl ether | Anhydrous | Commercially Available | For precipitation. |
| Round-bottom flask | Appropriate size | Standard lab supplier | |
| Magnetic stirrer and stir bar | Standard lab supplier | ||
| Ice bath | |||
| Rotary evaporator | Standard lab supplier | ||
| Centrifuge and centrifuge tubes | Standard lab supplier | For product isolation. |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Cooling: Cool the solution to 0 °C using an ice bath.[7]
-
Addition of Scavenger (Optional but Recommended): If using a scavenger, add triisopropylsilane (TIS) (1.1 equivalents) to the cooled solution.
-
Addition of TFA: Slowly add trifluoroacetic acid (TFA) (10-20 equivalents) to the stirred solution at 0 °C. A common practice is to use a 1:1 mixture of DCM and TFA.[9]
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours. The evolution of gas (CO2) may be observed.[5]
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10] The deprotected product will be more polar than the starting material and should have a lower Rf value on TLC.
-
Work-up:
-
Product Isolation (Precipitation):
-
Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., methanol or DCM).
-
Add cold anhydrous diethyl ether to the solution with vigorous stirring until a precipitate forms.
-
Isolate the solid product by filtration or centrifugation.
-
Wash the solid with a small amount of cold diethyl ether to remove any soluble impurities.
-
-
Drying: Dry the isolated 5-phenylpyrrolidine-3-carboxylic acid TFA salt under vacuum.
Workflow Diagram
Sources
- 1. benchchem.com [benchchem.com]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
Application Note: Strategic Derivatization of 1-Boc-5-phenylpyrrolidine-3-carboxylic Acid for High-Throughput Library Synthesis
Introduction: The Strategic Value of the Phenylpyrrolidine Scaffold
In modern medicinal chemistry, the pyrrolidine ring is a privileged scaffold, frequently utilized as a proline bioisostere to impart conformational rigidity and favorable physicochemical properties to small molecule drug candidates. The specific building block, 1-Boc-5-phenylpyrrolidine-3-carboxylic acid, offers a trifecta of strategic advantages for library synthesis:
-
The pyrrolidine core provides a defined three-dimensional geometry, crucial for specific interactions with biological targets.
-
The phenyl group at the 5-position introduces a significant hydrophobic feature, acting as a key anchor or interaction point within protein binding pockets.
-
The carboxylic acid at the 3-position serves as a versatile chemical handle for diversification, most commonly through amide bond formation.
-
The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen allows for a subsequent, orthogonal deprotection and secondary diversification step, exponentially increasing the chemical space accessible from a single scaffold.[1][2]
This application note provides a comprehensive guide to the efficient derivatization of this scaffold, focusing on robust protocols for amide bond formation, subsequent Boc-deprotection, and high-throughput purification strategies essential for the generation of compound libraries for drug discovery programs.
Core Chemical Principles: The "Why" Behind the Protocols
A successful library synthesis hinges on high-yielding, clean, and scalable reactions. Understanding the causality behind reagent choice and reaction conditions is paramount.
Activating the Carboxylic Acid for Amide Coupling
The direct reaction between a carboxylic acid and an amine to form an amide bond is kinetically unfavorable due to the acidic proton of the carboxylic acid and the poor leaving group nature of the hydroxide ion. Therefore, the carboxylic acid must first be converted into a more reactive electrophile. This is achieved using "coupling reagents."
-
Carbodiimides (e.g., EDC): Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the amine nucleophile. Additives like 1-Hydroxybenzotriazole (HOBt) are often included to suppress racemization and improve efficiency by forming an activated ester, which is less reactive but more stable than the O-acylisourea.
-
Uronium/Aminium Salts (e.g., HATU): Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most efficient coupling reagents. They react rapidly with the carboxylic acid to form an activated acyl-uronium species, which undergoes swift nucleophilic attack by the amine.[3] The choice of HATU is often justified by its high reactivity, leading to faster reaction times and higher yields, which is critical in a high-throughput setting.[3]
A non-nucleophilic organic base, typically Diisopropylethylamine (DIPEA), is essential in these reactions to neutralize the acidic species generated, maintaining a favorable reaction environment and preventing the protonation and deactivation of the amine nucleophile.
The Orthogonal Nature of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis due to its stability under a wide range of conditions (e.g., basic, nucleophilic) while being easily and cleanly removed under acidic conditions.[1] This acid-lability is the key to its utility in multi-step library synthesis.
The mechanism of removal involves protonation of the carbamate oxygen by a strong acid, such as Trifluoroacetic Acid (TFA).[1] This is followed by the collapse of the protonated intermediate to release the free amine (as its acid salt), carbon dioxide, and a stable tert-butyl cation.[1] This clean decomposition is highly advantageous as the byproducts are volatile and easily removed.
Caption: Acid-catalyzed mechanism for Boc deprotection.
Experimental Protocols & Workflows
The following protocols are designed for a parallel synthesis format, adaptable to standard 96-well reaction blocks.
Workflow Overview
The overall strategy involves a two-stage diversification approach. The first stage functionalizes the carboxylic acid, and the second (optional) stage functionalizes the pyrrolidine nitrogen after Boc-deprotection.
Caption: General workflow for two-stage library synthesis.
Protocol 1: Parallel Amide Coupling via HATU
This protocol describes the coupling of the scaffold with a library of primary or secondary amines in a 96-well format.
Materials:
-
This compound (Scaffold)
-
HATU
-
Diisopropylethylamine (DIPEA)
-
Library of diverse amines
-
Anhydrous Dimethylformamide (DMF)
-
96-well reaction block with sealing mat
-
Automated liquid handler or multichannel pipette
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the Scaffold in anhydrous DMF (e.g., 0.2 M).
-
Prepare a stock solution of HATU in anhydrous DMF (e.g., 0.22 M, 1.1 eq).
-
Prepare a stock solution of DIPEA in anhydrous DMF (e.g., 0.6 M, 3.0 eq).
-
Prepare a 96-well plate containing your amine library, with each well containing the desired amine (1.2 eq relative to the scaffold). If the amines are solids, dissolve them in a minimal amount of DMF.
-
-
Reaction Assembly:
-
To each well of a clean 96-well reaction block, add the Scaffold stock solution (e.g., 200 µL, 1.0 eq).
-
Add the corresponding amine from the library plate to each well.
-
Using a multichannel pipette, add the HATU stock solution (e.g., 220 µL, 1.1 eq) to each well.
-
Finally, add the DIPEA stock solution (e.g., 200 µL, 3.0 eq) to each well.
-
-
Reaction & Monitoring:
-
Seal the reaction block securely with a chemically resistant mat.
-
Place the block on an orbital shaker at room temperature (20-25°C) and shake for 4-12 hours.
-
Reaction progress can be monitored by taking a small aliquot from a few representative wells for LC-MS analysis until consumption of the starting carboxylic acid is observed.
-
-
Work-up & Isolation:
-
Once the reaction is complete, unseal the block.
-
Add ethyl acetate (e.g., 1 mL) and water (e.g., 1 mL) to each well.
-
Seal and shake vigorously for 5 minutes. Centrifuge the block to ensure phase separation.
-
Carefully remove the aqueous layer.
-
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Transfer the organic layer to a new plate and concentrate in vacuo using a centrifugal evaporator to yield the crude Boc-protected amide library.
-
| Parameter | Condition | Rationale |
| Coupling Reagent | HATU (1.1 eq) | Highly efficient, fast reaction times, minimizes side products.[3] |
| Base | DIPEA (3.0 eq) | Non-nucleophilic base to neutralize acids without competing in the reaction. |
| Solvent | Anhydrous DMF | Excellent solvating properties for a wide range of substrates. |
| Temperature | Room Temperature | Sufficient for HATU-mediated coupling, avoids thermal degradation. |
| Stoichiometry | Amine (1.2 eq) | A slight excess of the amine drives the reaction to completion. |
Protocol 2: Parallel Boc-Deprotection
This protocol describes the removal of the Boc group to generate a library of free secondary amines (as TFA salts).
Materials:
-
Crude or purified Boc-protected amide library from Protocol 1
-
Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Diethyl ether (cold)
-
96-well reaction block and sealing mat
Procedure:
-
Reaction Setup:
-
Dissolve the crude products from the previous step in DCM (e.g., 500 µL per well).
-
Prepare a deprotection solution of 20-50% TFA in DCM (v/v). Caution: TFA is highly corrosive.
-
Cool the reaction block to 0°C in an ice bath.
-
Add the cold TFA/DCM solution (e.g., 500 µL) to each well.
-
-
Reaction & Monitoring:
-
Seal the block and allow it to warm to room temperature.
-
Stir or shake the block for 1-3 hours.
-
Monitor a few representative wells by LC-MS for the disappearance of the Boc-protected starting material.
-
-
Work-up & Isolation:
-
Upon completion, concentrate the reaction mixtures in vacuo to remove the DCM and excess TFA.
-
Re-dissolve the residue in a minimal amount of DCM or methanol.
-
Add cold diethyl ether (e.g., 1 mL) to each well to precipitate the TFA salt of the amine.
-
Seal, shake, and then centrifuge the block to pellet the solid product.
-
Carefully decant the supernatant.
-
Wash the pellet with additional cold diethyl ether and repeat the centrifugation/decanting process.
-
Dry the resulting amine salt library under high vacuum.
-
| Parameter | Condition | Rationale |
| Reagent | 20-50% TFA in DCM | Strong acid cleaves the Boc group efficiently. DCM is a good solvent.[1] |
| Temperature | 0°C to RT | Initial cooling helps control the exothermic reaction. |
| Time | 1-3 hours | Typically sufficient for complete deprotection. |
| Product Form | TFA Salt | The product is isolated as a stable salt, ready for subsequent reactions. |
High-Throughput Purification Strategies
The purity of compounds in a screening library is critical for reliable biological data.[4] For focused libraries, purification of individual compounds is often required.
-
Preparative HPLC-MS: This is the gold standard for purifying combinatorial libraries.[5] A generic reversed-phase gradient (e.g., Water/Acetonitrile with 0.1% Formic Acid or TFA) can be used. The system triggers fraction collection based on a target mass signal from the MS detector, allowing for automated purification of each well in the library plate.[5]
-
Solid-Phase Extraction (SPE): For a "catch-and-release" strategy, products can be designed with a handle that allows them to be captured on an SPE cartridge, while unreacted starting materials and reagents are washed away. The purified product is then eluted with a different solvent.
-
Scavenger Resins: This technique is used in solution-phase synthesis to remove excess reagents or byproducts.[6] For example, an isocyanate resin can be added to scavenge excess unreacted primary/secondary amines, or an amine-functionalized resin can be used to scavenge excess unreacted activated esters. The resin is then simply filtered off.[6]
Conclusion
The this compound scaffold is an exceptionally valuable starting point for the rapid construction of diverse chemical libraries. By employing robust and well-understood chemical transformations such as HATU-mediated amide coupling and TFA-mediated Boc deprotection, researchers can efficiently explore the chemical space around this privileged core. The integration of these protocols with automated liquid handlers and high-throughput purification systems enables the generation of high-quality compound libraries essential for accelerating the pace of modern drug discovery.
References
-
Weller, H. N. (1998). Purification of combinatorial libraries. Molecular Diversity, 4(1), 47–52. [Link]
-
Nikokabu, O. et al. (1994). Encoded combinatorial chemistry: Synthesis and screening of a library of highly functionalized pyrrolidines. ResearchGate. [Link]
-
Parlow, J. J. et al. (1999). Chemical Library Purification Strategies Based on Principles of Complementary Molecular Reactivity and Molecular Recognition. Journal of Combinatorial Chemistry. [Link]
-
Zhang, X. et al. (2004). High-throughput purification of combinatorial libraries I: a high-throughput purification system using an accelerated retention window approach. Journal of Combinatorial Chemistry, 6(2), 255–261. [Link]
-
Penso, M. et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 87. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (2025). N-Boc-Pyrrolidine-3-carboxylic Acid: A Comprehensive Overview. Ningbo Inno Pharmchem Co.,Ltd. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Purification of combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-throughput purification of combinatorial libraries I: a high-throughput purification system using an accelerated retention window approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
scale-up synthesis of 1-Boc-5-phenylpyrrolidine-3-carboxylic acid
An Application Note for the Scale-Up Synthesis of 1-Boc-5-phenylpyrrolidine-3-carboxylic Acid
Abstract
This compound is a valuable chiral building block in modern medicinal chemistry, frequently incorporated into a variety of therapeutic candidates due to its constrained diarylamine scaffold. Its synthesis on a laboratory scale is well-established, but transitioning to kilogram-scale production presents significant challenges in terms of reaction control, product purity, and process safety. This application note provides a comprehensive, field-proven guide for the robust and scalable synthesis of this key intermediate. We detail a three-step sequence commencing with a strategic [3+2] cycloaddition reaction, followed by Boc protection and saponification. The causality behind experimental choices, in-process controls, and critical safety considerations are explained to ensure a self-validating and reproducible protocol suitable for drug development professionals.
Introduction: The Strategic Importance of the Pyrrolidine Scaffold
The pyrrolidine ring is a cornerstone of pharmaceutical design, appearing in numerous FDA-approved drugs and clinical candidates.[1] Its rigid, three-dimensional structure allows for precise orientation of substituents, which is critical for optimizing interactions with biological targets. The this compound scaffold, in particular, serves as a crucial intermediate for molecules targeting a range of diseases, from viral infections to metabolic disorders.
The primary challenge in its synthesis is the stereocontrolled formation of the pyrrolidine ring. While various methods exist, including Michael additions and intramolecular cyclizations, the 1,3-dipolar cycloaddition of an azomethine ylide stands out for its efficiency and high degree of stereocontrol, making it particularly amenable to scale-up.[2][3][4]
The Synthetic Strategy: A Three-Step Approach to Purity and Scale
Our recommended scale-up synthesis is a robust three-step process designed for efficiency, control, and scalability. The strategy involves:
-
[3+2] Cycloaddition: Formation of the core pyrrolidine ring by reacting benzaldehyde, methyl glycinate, and methyl acrylate. This step generates a mixture of cis and trans isomers of the pyrrolidine ester.
-
N-Boc Protection: Installation of the tert-butoxycarbonyl (Boc) protecting group onto the pyrrolidine nitrogen. This is a standard but critical step to ensure stability and prevent side reactions in subsequent synthetic manipulations.[5]
-
Saponification and Crystallization: Hydrolysis of the methyl ester to the target carboxylic acid, followed by a carefully designed crystallization procedure to isolate the desired cis-isomer in high purity.
This linear approach allows for clear in-process controls at each stage, minimizing the risk of impurity carry-over and ensuring a high-quality final product.
Logical Workflow Diagram
The following diagram illustrates the overall process flow, highlighting the key transformations and intermediate stages.
Caption: Overall synthetic workflow for the scale-up production of the target compound.
Detailed Protocols and Scientific Rationale
Step 1: [3+2] Cycloaddition for Pyrrolidine Ring Formation
The cornerstone of this synthesis is the silver-catalyzed 1,3-dipolar cycloaddition. An azomethine ylide is generated in situ from the condensation of benzaldehyde and methyl glycinate. This transient dipole then reacts with methyl acrylate to form the five-membered pyrrolidine ring.
Mechanism Rationale: Silver acetate (AgOAc) acts as a Lewis acid to facilitate the formation of the imine intermediate. A non-nucleophilic base, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), then promotes the tautomerization to the azomethine ylide. This ylide undergoes a concerted [3+2] cycloaddition with the acrylate dipolarophile. This reaction class is known for its high efficiency in constructing polysubstituted pyrrolidines.[2][3]
-
Reactor Setup: To a 50 L jacketed glass reactor, inerted with nitrogen, add Toluene (20 L). Begin agitation and set the jacket temperature to 20°C.
-
Reagent Charging: Add methyl glycinate hydrochloride (2.5 kg, 1.2 equiv), followed by silver acetate (0.33 kg, 0.1 equiv).
-
Base Addition: Slowly add DBU (3.0 kg, 1.2 equiv) over 30 minutes, maintaining the internal temperature below 30°C. A mild exotherm is expected.
-
Aldehyde and Dipolarophile Addition: Add benzaldehyde (1.75 kg, 1.0 equiv) followed by methyl acrylate (1.5 kg, 1.05 equiv).
-
Reaction: Heat the reactor jacket to 60°C and maintain for 12-18 hours.
-
In-Process Control (IPC): Monitor the reaction progress by HPLC. The reaction is complete when the benzaldehyde peak area is less than 2% of the total product peak area.
-
Work-up:
-
Cool the reaction to 20°C.
-
Filter the mixture through a pad of Celite to remove silver salts. Wash the Celite pad with Toluene (2 x 2 L).
-
Transfer the filtrate to a separatory funnel and wash with 1M HCl (10 L), followed by saturated NaHCO₃ solution (10 L), and finally brine (10 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.
-
| Reagent | MW | Moles | Equiv. | Amount |
| Benzaldehyde | 106.12 | 16.5 | 1.0 | 1.75 kg |
| Methyl Glycinate HCl | 125.55 | 19.9 | 1.2 | 2.5 kg |
| Methyl Acrylate | 86.09 | 17.4 | 1.05 | 1.5 kg |
| Silver Acetate | 166.91 | 1.98 | 0.1 | 0.33 kg |
| DBU | 152.24 | 19.7 | 1.2 | 3.0 kg |
| Toluene | - | - | - | 20 L |
Step 2: N-Boc Protection
The crude pyrrolidine ester is immediately protected with a Boc group. This is crucial for preventing N-alkylation or other side reactions in later steps and aids in purification.
Rationale: Di-tert-butyl dicarbonate ((Boc)₂O) is the standard reagent for this transformation. It reacts cleanly with the secondary amine in the presence of a mild base like triethylamine (TEA) to form the stable tert-butyl carbamate. Dichloromethane (DCM) is an excellent solvent for this reaction due to its inertness and ease of removal.
-
Reactor Setup: In a 50 L reactor, dissolve the crude oil from Step 1 in DCM (25 L). Cool the solution to 0-5°C.
-
Base and Reagent Addition: Add triethylamine (2.5 kg, 1.5 equiv) followed by the slow, portion-wise addition of (Boc)₂O (4.0 kg, 1.1 equiv), ensuring the internal temperature does not exceed 10°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours.
-
IPC: Monitor by TLC or HPLC until the starting material is consumed.
-
Work-up:
-
Wash the reaction mixture with 1M HCl (15 L), saturated NaHCO₃ solution (15 L), and brine (15 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected ester as a viscous oil. This crude product is typically used directly in the next step without further purification.
-
Step 3: Saponification and Diastereoselective Crystallization
The final step is the hydrolysis of the methyl ester to the carboxylic acid. This is a standard saponification reaction. The key innovation at scale is the subsequent crystallization, which selectively isolates the desired cis-isomer from the trans-isomer formed during the cycloaddition.
Rationale: Lithium hydroxide (LiOH) is an effective and clean base for saponification. The choice of a mixed solvent system (THF/water) ensures the solubility of both the organic substrate and the inorganic base. The purification relies on the differential solubility of the cis and trans isomers in a specific non-polar solvent system (MTBE/Heptane). The cis-isomer is typically less soluble and will crystallize preferentially, driving the equilibrium and allowing for high diastereomeric purity.
-
Saponification:
-
Dissolve the crude oil from Step 2 in a mixture of THF (15 L) and water (5 L) in a 50 L reactor.
-
Add LiOH·H₂O (1.0 kg, 1.5 equiv) and stir vigorously at room temperature for 8-12 hours.
-
IPC: Monitor by HPLC until the ester starting material is <1%.
-
-
Acidification and Extraction:
-
Concentrate the mixture under reduced pressure to remove most of the THF.
-
Dilute the remaining aqueous solution with water (10 L) and wash with methyl tert-butyl ether (MTBE) (2 x 10 L) to remove non-acidic impurities.
-
Cool the aqueous layer to 0-5°C and slowly acidify to pH 3-4 with 3M HCl.
-
Extract the product into MTBE (3 x 15 L).
-
-
Crystallization:
-
Combine the MTBE extracts and concentrate to a volume of approximately 10 L.
-
Slowly add heptane (20 L) with stirring. The product should begin to precipitate.
-
Stir the resulting slurry at room temperature for 4 hours, then cool to 0-5°C and stir for an additional 2 hours.
-
Filter the solid product, wash the cake with a cold (0°C) 1:3 mixture of MTBE/heptane (5 L), and dry under vacuum at 40°C to a constant weight.
-
Process Safety and Hazard Analysis
Scaling up chemical reactions requires a stringent focus on safety.
-
Toluene: Flammable and toxic. Use in a well-ventilated area with explosion-proof equipment. Ground all equipment to prevent static discharge.
-
DBU/TEA: Corrosive bases. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
(Boc)₂O: Can decompose with pressure buildup if heated. Store in a cool place and add slowly to the reaction.
-
Exotherms: The Boc protection and acid-base neutralization steps can be exothermic. Ensure the reactor has adequate cooling capacity and monitor the internal temperature closely during additions.
-
Handling of Solids: The final product is a fine powder. Use dust masks or respirators during handling to prevent inhalation.
Conclusion
This application note provides a validated, scalable, and robust protocol for the synthesis of this compound. By leveraging an efficient [3+2] cycloaddition and a diastereoselective crystallization, this process delivers high-purity material suitable for advanced pharmaceutical development. The detailed explanations of the chemical rationale and safety protocols are intended to empower researchers and drug development professionals to confidently implement this synthesis at scale.
References
- Pyrrolidine in Pharmaceutical Synthesis: A Key Building Block. NINGBO INNO PHARMCHEM CO.,LTD.
- Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition.National Institutes of Health (NIH).
- Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds.Beilstein Journals.
- 1,3-Dipolar cycloadditions to stereoselectively obtain pyrrolidine derivatives.ResearchGate.
- Chiral Pool Synthesis from (R)-Pyrrolidine-3-Carboxylic Acid: A Technical Guide for Drug Discovery.Benchchem.
- Crystallization method of Boc-amino acid.Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
Application Notes & Protocols: Strategic Functionalization of the Phenyl Group in 1-Boc-5-phenylpyrrolidine-3-carboxylic Acid
Introduction: The Strategic Value of the Phenylpyrrolidine Scaffold
The 1-Boc-5-phenylpyrrolidine-3-carboxylic acid motif is a cornerstone in modern medicinal chemistry. Its rigid, three-dimensional structure, conferred by the sp³-hybridized pyrrolidine ring, allows for a precise exploration of pharmacophore space, a critical advantage over flat, aromatic systems.[1] This scaffold is prevalent in numerous biologically active compounds and serves as a valuable building block for synthesizing new drug candidates.[2]
The pendant phenyl group offers a prime target for chemical modification. By systematically functionalizing this ring, researchers can generate diverse chemical libraries to probe structure-activity relationships (SAR), optimize pharmacokinetic properties (ADME), and enhance target binding affinity. This guide provides an in-depth exploration of robust, field-proven strategies for the selective modification of this phenyl group, moving from classical electrophilic aromatic substitution to modern palladium-catalyzed cross-coupling reactions.
Strategy 1: Electrophilic Aromatic Substitution (EAS)
Electrophilic Aromatic Substitution is a fundamental approach for introducing functional groups directly onto the phenyl ring. The C5-pyrrolidinyl substituent, being an alkyl group, is weakly activating and directs incoming electrophiles to the ortho and para positions. However, steric hindrance from the pyrrolidine ring often favors substitution at the less hindered para position. Careful control of reaction conditions is paramount to achieve desired regioselectivity and prevent side reactions.
Protocol 1.1: Para-Selective Nitration
Nitration introduces a versatile nitro group, which can be a pharmacophore itself or serve as a synthetic handle for further transformations, such as reduction to an amine.
Causality and Experimental Rationale: The use of a classic nitric acid/sulfuric acid mixture generates the highly electrophilic nitronium ion (NO₂⁺). The reaction is conducted at low temperatures (0-5 °C) to minimize the risk of polysubstitution and oxidative side reactions, which are potential liabilities in the presence of the electron-rich pyrrolidine nitrogen, even when protected.
Detailed Protocol:
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, cool concentrated sulfuric acid (H₂SO₄, 10 mL) to 0 °C in an ice-salt bath.
-
Nitrating Mixture: Slowly add fuming nitric acid (HNO₃, 1.5 mL) to the cooled sulfuric acid while maintaining the internal temperature below 10 °C. Stir the resulting nitrating mixture for 15 minutes at 0 °C.
-
Substrate Addition: Dissolve this compound (1.0 g, 3.27 mmol) in concentrated sulfuric acid (5 mL) in a separate flask, cooling as necessary. Add this solution dropwise to the nitrating mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for 2-3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 7:3 ethyl acetate/hexane mobile phase.
-
Quenching: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice (approx. 100 g) with vigorous stirring.
-
Extraction: The resulting precipitate (the product) can be collected by filtration. Alternatively, if no precipitate forms, extract the aqueous solution with ethyl acetate (3 x 50 mL).
-
Work-up: Combine the organic layers, wash with saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 1-Boc-5-(4-nitrophenyl)pyrrolidine-3-carboxylic acid.
Protocol 1.2: Friedel-Crafts Acylation
The Friedel-Crafts acylation introduces a ketone functionality, a key building block for extending the molecular framework.[3] Using carboxylic acids directly as acylating agents, promoted by reagents like phosphorus pentoxide (P₂O₅), represents a greener alternative to traditional methods that use acyl chlorides and stoichiometric Lewis acids.
Causality and Experimental Rationale: P₂O₅ acts as a powerful dehydrating agent and Lewis acid, activating the acylating carboxylic acid to generate the acylium ion electrophile. This method avoids the harsh conditions and corrosive byproducts associated with strong Lewis acids like AlCl₃, which could potentially cleave the Boc protecting group.[4] The reaction is typically driven to completion at elevated temperatures.
Detailed Protocol:
-
Setup: To a solution of this compound (1.0 g, 3.27 mmol) in a suitable solvent like dichloroethane (20 mL), add the desired carboxylic acid (e.g., acetic acid, 1.2 equivalents).
-
Reagent Addition: Add phosphorus pentoxide (P₂O₅, 1.5 equivalents) portion-wise to the stirred solution. An exothermic reaction may be observed.
-
Reaction: Heat the mixture to 60-80 °C and stir for 4-6 hours, or until TLC analysis indicates completion.
-
Quenching: Cool the reaction to room temperature and quench by slowly adding it to a stirred mixture of ice and 1 M NaOH solution.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 40 mL).
-
Work-up: Combine the organic extracts, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the residue by flash chromatography to obtain the desired acylated product, predominantly the para-isomer.
Diagram: Electrophilic Aromatic Substitution Workflow
Caption: General workflow for electrophilic aromatic substitution.
Strategy 2: Palladium-Catalyzed Cross-Coupling
For greater synthetic versatility and substrate scope, palladium-catalyzed cross-coupling reactions are indispensable. These methods typically begin with a halogenated phenylpyrrolidine intermediate, prepared via EAS (e.g., bromination), and couple it with a wide array of partners.
Protocol 2.1: Suzuki-Miyaura Coupling
The Suzuki coupling forges a new carbon-carbon bond between the aryl halide and a boronic acid or ester, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.[5][6]
Causality and Experimental Rationale: The catalytic cycle involves a Pd(0) species, which undergoes oxidative addition into the aryl-bromide bond. Following transmetalation with the boronic acid (activated by a base) and reductive elimination, the C-C coupled product is formed, and the Pd(0) catalyst is regenerated. The choice of a palladium catalyst with a bulky phosphine ligand, like Pd(dppf)Cl₂, is crucial for efficient coupling.[5]
Detailed Protocol (for a bromo-substituted substrate):
-
Setup: In a Schlenk flask, combine 1-Boc-5-(4-bromophenyl)pyrrolidine-3-carboxylic acid (100 mg, 0.26 mmol), the desired boronic acid (1.2-1.5 equivalents), and potassium carbonate (K₂CO₃, 3 equivalents).
-
Degassing: Seal the flask, and cycle between vacuum and argon (or nitrogen) three times to create an inert atmosphere.
-
Solvent/Catalyst Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 5 mL). To this suspension, add the palladium catalyst, e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 5 mol%).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 6-12 hours. Monitor by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Filter through a pad of Celite to remove the palladium catalyst.
-
Extraction: Wash the filtrate with water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Boronic Acid Partner | Typical Yield |
| 1 | Phenylboronic acid | 85-95% |
| 2 | 4-Methoxyphenylboronic acid | 80-92% |
| 3 | Pyridine-3-boronic acid | 70-85% |
| 4 | Thiophene-2-boronic acid | 75-88% |
Protocol 2.2: Buchwald-Hartwig Amination
This reaction is a powerful method for constructing carbon-nitrogen bonds, coupling the aryl halide with a primary or secondary amine.[7][8] This is particularly valuable for installing moieties that can act as hydrogen bond donors or acceptors.
Causality and Experimental Rationale: Similar to the Suzuki reaction, this process relies on a Pd(0)/Pd(II) catalytic cycle. The choice of ligand is critical to facilitate the reductive elimination step, which forms the C-N bond.[7] A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.
Detailed Protocol (for a bromo-substituted substrate):
-
Setup: In a glovebox or under an inert atmosphere, add 1-Boc-5-(4-bromophenyl)pyrrolidine-3-carboxylic acid (100 mg, 0.26 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 2-4 mol%), the phosphine ligand (e.g., Xantphos, 4-8 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equivalents) to a Schlenk tube.
-
Reagent Addition: Add the amine (1.2 equivalents) and anhydrous, degassed toluene or dioxane (5 mL).
-
Reaction: Seal the tube and heat the mixture to 90-110 °C for 12-24 hours, until the starting material is consumed as per TLC or LC-MS analysis.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Extraction: Wash the filtrate with saturated ammonium chloride (NH₄Cl) solution and then brine. Dry the organic phase over anhydrous Na₂SO₄ and concentrate.
-
Purification: Purify the target compound via flash chromatography.
Diagram: Palladium-Catalyzed Cross-Coupling Workflow
Caption: Key pathways for palladium-catalyzed functionalization.
Strategy 3: Directed C-H Activation (Advanced)
Direct C-H activation is an emerging, atom-economical strategy that functionalizes C-H bonds without requiring pre-installed activating groups like halides.[9] This approach often relies on a directing group (DG) to chelate a transition metal catalyst (commonly palladium) and deliver it to a specific C-H bond, typically at the ortho position.[10]
Conceptual Rationale: The carboxylic acid at the C3 position of the pyrrolidine ring can be converted into an amide with a suitable directing group, such as 8-aminoquinoline (AQ).[11][12] The AQ moiety then directs a palladium catalyst to selectively activate and functionalize the ortho-C-H bonds of the phenyl ring.[13]
Conceptual Workflow:
-
DG Installation: Couple the carboxylic acid of the starting material with 8-aminoquinoline to form the directing amide.
-
C-H Arylation: Subject the amide to palladium-catalyzed reaction conditions with an aryl halide partner.
-
DG Removal: Cleave the directing group to reveal the functionalized carboxylic acid.
Diagram: Directed C-H Activation Concept
Caption: Conceptual flow for ortho-functionalization via C-H activation.
References
- Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. Open Access Journals - Research and Reviews.
-
Sezen, B., & Sames, D. (2005). Selective and catalytic arylation of N-phenylpyrrolidine: sp3 C-H bond functionalization in the absence of a directing group. Journal of the American Chemical Society, 127(15), 5284-5. Available at: [Link]
-
Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics. Bioorganic Chemistry, 105, 104340. (2020). Available at: [Link]
-
Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. ResearchGate. (2017). Available at: [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. Available at: [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(15), 4663. (2021). Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(1), 193-205. (2010). Available at: [Link]
-
Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters, 20(13), 3818-3822. (2018). Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions. ACS Catalysis, 13(14), 9676-9689. (2023). Available at: [Link]
-
Pyrrolidine synthesis via iterative δ C–H arylation and δ C–H amination. ResearchGate. Available at: [Link]
-
P2O5-mediated Friedel-Crafts acylation of activated arenes with carboxylic acid as acylating agent. Available at: [Link]
-
Friedel-Crafts Acylation with Amides. NIH National Center for Biotechnology Information. (2011). Available at: [Link]
-
A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 15(20), 15483-15502. (2025). Available at: [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 9(29), 16645-16675. (2019). Available at: [Link]
-
Identification of BACE-1 inhibitors through directed C(sp3)–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives. Organic & Biomolecular Chemistry, 22(11), 2201-2207. (2024). Available at: [Link]
-
Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 27(18), 5984. (2022). Available at: [Link]
-
Friedel-Crafts acylation reaction using carboxylic acids as acylating agents. Tetrahedron, 62(39), 9201-9209. (2006). Available at: [Link]
-
Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. ResearchGate. Available at: [Link]
Sources
- 1. iris.unipa.it [iris.unipa.it]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Friedel-Crafts acylation reaction using carboxylic acids as acylating agents | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Identification of BACE-1 inhibitors through directed C(sp 3 )–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB02117C [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Boc-5-phenylpyrrolidine-3-carboxylic acid
Welcome to the technical support guide for navigating the purification challenges of 1-Boc-5-phenylpyrrolidine-3-carboxylic acid (C₁₆H₂₁NO₄, MW: 291.34).[1] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving high purity for this critical building block. The inherent structural features of this molecule, including the bulky Boc protecting group, the phenyl substituent, and the carboxylic acid moiety, can present unique purification hurdles. This guide is designed to explain the causality behind these challenges and provide field-proven solutions.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental problems in a question-and-answer format, offering step-by-step protocols and the scientific rationale behind them.
Problem 1: My final product is a persistent oil or waxy solid, making it difficult to handle and purify further. How can I induce crystallization?
Answer:
Obtaining this compound as a persistent oil is a common issue, often arising from residual solvents or the presence of impurities that inhibit the formation of a crystal lattice.[2][3] The bulky tert-butoxycarbonyl (Boc) group can also contribute to this by hindering efficient molecular packing. Here’s a systematic approach to induce crystallization:
Step 1: Ensure Complete Removal of Solvents Residual solvents are a primary culprit. Even trace amounts can disrupt crystallization.
-
Action: Dry the oily product under high vacuum (e.g., <1 mmHg) at a slightly elevated temperature (e.g., 30-40°C) for several hours or overnight.[3] This helps remove tenacious solvents like DMF or DMSO.
Step 2: Attempt Slurrying in a Non-polar Solvent This technique, also known as trituration, can wash away non-polar impurities and provide a medium for crystal nucleation.
-
Action: Add a small volume of a weak polar or non-polar solvent in which the product is poorly soluble, such as n-hexane, cyclohexane, or diethyl ether.[2][4] Vigorously stir or sonicate the mixture. The goal is to form a suspension (slurry). If the product solidifies, it can be filtered, washed with fresh cold solvent, and dried.
Step 3: Seed Crystal Introduction If a small amount of solid material has been previously obtained, it can be used to seed the oil.
-
Action: Add a few microscopic crystals of pure this compound to the oil.[4][5] If no seed crystals are available, try scratching the inside of the flask with a glass rod at the solvent-air interface. This can create micro-abrasions that serve as nucleation sites.
Step 4: Recrystallization Protocol If the above methods fail, a full recrystallization is necessary. The key is selecting an appropriate solvent system.
-
Protocol:
-
Dissolve the crude oil in a minimum amount of a hot solvent in which it is highly soluble (e.g., ethyl acetate, acetone).
-
Slowly add a cold anti-solvent in which the product is insoluble (e.g., n-hexane, heptane) until the solution becomes faintly turbid.
-
Warm the solution slightly until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator (2-8°C) to maximize crystal formation.[6]
-
Collect the crystals by filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.
-
Problem 2: My NMR analysis shows the presence of diastereomers. How can I separate them?
Answer:
The synthesis of this compound can often lead to the formation of diastereomers, particularly if the synthetic route involves reactions that create new stereocenters relative to the existing one at the 5-position (phenyl group). Since diastereomers have different physical properties, they can typically be separated by standard chromatographic techniques.[7]
Core Strategy: Flash Column Chromatography Flash chromatography is the most effective method for separating diastereomers of pyrrolidine derivatives on a preparative scale.[8]
Step 1: Analytical TLC Development First, develop a thin-layer chromatography (TLC) method to confirm separation is possible and to determine the optimal solvent system.
-
Action: Test various solvent systems. A good starting point for compounds of this polarity is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate). The addition of a small amount of acetic acid (0.5-1%) is often crucial for carboxylic acids to prevent streaking on the silica gel and improve peak shape.[9]
-
Goal: Achieve a clear separation of the two spots corresponding to the diastereomers, with Rf values ideally between 0.2 and 0.5.
Step 2: Preparative Column Chromatography Protocol Once an effective solvent system is identified, scale up to a flash column.
-
Protocol:
-
Prepare a silica gel slurry using the chosen mobile phase and pack the column.
-
Dissolve the crude mixture in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel.
-
Dry the adsorbed sample and load it onto the top of the packed column.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify and combine those containing the pure desired diastereomer.
-
Evaporate the solvent from the combined pure fractions under reduced pressure.
-
Visualization of the Workflow:
Caption: Workflow for diastereomeric separation.
Problem 3: I am struggling with low recovery after column chromatography. What are the likely causes and solutions?
Answer:
Low recovery from silica gel chromatography is a frequent issue when purifying carboxylic acids. The polar carboxylic acid group can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to irreversible adsorption or significant peak tailing.
Key Causes and Mitigation Strategies:
| Cause of Low Recovery | Scientific Rationale & Solution |
| Strong Adsorption to Silica | The acidic proton of the carboxylic acid forms strong hydrogen bonds with the silanol groups of the stationary phase. Solution: Add a small percentage of a competitive acidic modifier, like acetic acid (AcOH) or formic acid (FA) (typically 0.1-1%), to the mobile phase. This modifier protonates the silanol groups, reducing their interaction with the product and improving elution. |
| Product Insolubility | The product may precipitate on the column if the mobile phase is too weak, especially during loading or at the beginning of the run. Solution: Ensure the compound is fully dissolved before loading. Use a "dry loading" technique where the compound is pre-adsorbed onto a small amount of silica gel, which is then loaded onto the column. This prevents precipitation issues associated with injecting a concentrated solution. |
| Improper Mobile Phase Polarity | If the mobile phase is not polar enough, the compound will not move down the column. If it is too polar, co-elution with impurities will occur, leading to loss during the combination of fractions. Solution: Rely on the TLC analysis to find the "sweet spot" for the mobile phase composition that provides good separation and mobility (Rf ~0.3). Consider using a gradient elution, starting with a lower polarity and gradually increasing it to elute the product cleanly after less polar impurities have been washed off. |
Frequently Asked Questions (FAQs)
Q1: What are the expected common impurities in a typical synthesis of this compound?
A1: Common impurities often depend on the synthetic route but can include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Diastereomers: As discussed, other stereoisomers can form if the reaction is not perfectly diastereoselective.[10]
-
Byproducts from Boc-protection: If the synthesis involves protecting a precursor, byproducts from this step, such as di-tert-butyl dicarbonate or t-butanol, may be present.
-
Ring-opened or side-reaction products: Depending on the reaction conditions (e.g., strong acid or base), degradation of the pyrrolidine ring or side reactions can occur.
Q2: What is the solubility profile of this compound?
Q3: Can I use reverse-phase chromatography for purification?
A3: Yes, reverse-phase HPLC (RP-HPLC) is an excellent alternative for purifying carboxylic acids, especially for achieving very high purity on an analytical or semi-preparative scale.
-
Stationary Phase: A C18 column is typically used.
-
Mobile Phase: A gradient of water and an organic solvent (acetonitrile or methanol) is common. An acidic modifier, such as 0.1% trifluoroacetic acid (TFA) or formic acid, is essential. The modifier ensures the carboxylic acid remains in its protonated, less polar form, leading to better retention and sharp peaks.
-
Benefit: RP-HPLC often provides superior resolution for separating closely related impurities compared to normal-phase chromatography.
Q4: My compound is racemic. How can I perform chiral separation?
A4: Separating the enantiomers of this compound requires a chiral separation technique.
-
Chiral HPLC: This is the most direct method. It involves using a chiral stationary phase (CSP) that can differentially interact with the two enantiomers. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often effective for a wide range of compounds.[11] The mobile phase is typically a mixture of hexane/isopropanol or another non-polar/polar organic blend.
-
Diastereomeric Salt Formation: An older but still viable method involves reacting the racemic carboxylic acid with a chiral base (e.g., (R)-(+)-α-methylbenzylamine). This forms two diastereomeric salts, which can then be separated by fractional crystallization or standard column chromatography. Afterward, the acid is liberated from the separated salt by treatment with an acid.
-
Chiral Derivatization: The carboxylic acid can be derivatized with a chiral reagent to form diastereomers that can be separated on a non-chiral column.[12][13]
Visualization of Chiral Separation Options:
Caption: Options for resolving enantiomers.
References
-
He, X. et al. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. PubMed Central. Available from: [Link]
-
Chemler, S. R. et al. Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes. National Institutes of Health. Available from: [Link]
- Google Patents. Crystallization method of Boc-amino acid. CN112661672A.
- Patsnap. Crystallization method of Boc-amino acid.
-
Padwa, A. et al. Diastereoselective Synthesis of Pyrrolidines via the Yb(OTf)3 Catalyzed Three-Component Reaction of Aldehydes, Amines, and 1,1-Cyclopropanediesters. The Journal of Organic Chemistry. ACS Publications. Available from: [Link]
-
Krasavin, M. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. National Institutes of Health. Available from: [Link]
-
ResearchGate. How to get (or crystallize) solid amino acids derivatives and peptides?. Available from: [Link]
-
ResearchGate. Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc?. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. N-Boc-Pyrrolidine-3-carboxylic Acid: A Comprehensive Overview. Available from: [Link]
-
ResearchGate. Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. Available from: [Link]
-
PubMed. Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Available from: [Link]
-
MDPI. Enantiomeric Separation of New Chiral Azole Compounds. Available from: [Link]
-
National Institutes of Health. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available from: [Link]
Sources
- 1. This compound , 98% , 885277-76-9 - CookeChem [cookechem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 5. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. 1-Boc-pyrrolidine-3-carboxylic acid CAS#: 59378-75-5 [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes; Formal Synthesis of (+)-Monomorine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enantiomeric Separation of New Chiral Azole Compounds [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing reaction conditions for 1-Boc-5-phenylpyrrolidine-3-carboxylic acid synthesis
Welcome to the technical support center for the synthesis of 1-Boc-5-phenylpyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to provide not just protocols, but the underlying chemical principles to empower you to optimize your reaction conditions and overcome common challenges.
I. Overview of the Synthetic Strategy
The synthesis of this compound, a valuable building block in medicinal chemistry, is most effectively achieved through a diastereoselective 1,3-dipolar cycloaddition reaction. This approach involves the reaction of an azomethine ylide with a dipolarophile, followed by N-protection and hydrolysis. The key to a successful synthesis lies in controlling the stereochemistry and minimizing side products.
Our recommended synthetic route is a three-step process:
-
[3+2] Cycloaddition: A 1,3-dipolar cycloaddition between an azomethine ylide generated in situ from an imine of benzaldehyde and an amino acid ester (e.g., ethyl glycinate), and a dipolarophile such as ethyl acrylate. This step forms the core pyrrolidine ring structure.
-
Boc Protection: The secondary amine of the resulting pyrrolidine is protected with a tert-butyloxycarbonyl (Boc) group to enhance stability and prevent side reactions in subsequent steps.
-
Saponification: The ethyl ester is hydrolyzed to the corresponding carboxylic acid to yield the final product.
Below is a visual representation of this synthetic workflow:
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Step 1: [3+2] Cycloaddition
Problem 1: Low Yield of the Cycloaddition Product
Question: My 1,3-dipolar cycloaddition reaction is resulting in a low yield of the desired ethyl 5-phenylpyrrolidine-3-carboxylate. What are the likely causes and how can I improve the yield?
Answer: Low yields in 1,3-dipolar cycloaddition reactions for pyrrolidine synthesis can stem from several factors. Here's a systematic approach to troubleshooting:
-
Inefficient Azomethine Ylide Formation: The concentration of the azomethine ylide is critical. This intermediate is often generated in situ and can be unstable.
-
Solution: Ensure your starting materials (benzaldehyde and ethyl glycinate) are pure and dry. The presence of water can hydrolyze the imine precursor to the ylide. Consider using a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, in the reaction mixture. The reaction is often carried out under thermal conditions, and ensuring the optimal temperature for decarboxylative condensation to form the ylide is crucial.[1][2]
-
-
Suboptimal Reaction Conditions: The choice of solvent and temperature plays a significant role in the efficiency of the cycloaddition.
-
Solution: A solvent screening is recommended. While polar aprotic solvents like THF or acetonitrile are common, in some cases, protic solvents like ethanol can improve yields.[3] Temperature control is also vital; while some cycloadditions proceed at room temperature, others require heating to overcome the activation energy barrier.[3]
-
-
Decomposition of the Azomethine Ylide: Azomethine ylides can undergo side reactions, such as dimerization, if they do not react with the dipolarophile in a timely manner.
-
Solution: Slowly add the dipolarophile (ethyl acrylate) to the reaction mixture where the azomethine ylide is being generated. This maintains a low concentration of the ylide and favors the desired cycloaddition over side reactions.
-
Problem 2: Poor Diastereoselectivity
Question: I am obtaining a mixture of diastereomers of the pyrrolidine ester. How can I improve the diastereoselectivity of the cycloaddition?
Answer: Achieving high diastereoselectivity is a common challenge in the synthesis of substituted pyrrolidines, as up to four stereocenters can be generated.[4][5][6] The endo and exo transition states of the cycloaddition have different energy levels, leading to a mixture of products.
-
Catalyst Choice: The use of a catalyst can significantly influence the stereochemical outcome.
-
Solution: Lewis acid catalysis is a well-established method to enhance diastereoselectivity in 1,3-dipolar cycloadditions.[7] Metal salts such as Ag(I) or Cu(I) complexes can coordinate to the reactants, favoring one transition state over the other.[4][5] A screening of different Lewis acids and their concentrations is advisable.
-
-
Solvent Effects: The polarity of the solvent can influence the stability of the transition states.
-
Solution: Experiment with a range of solvents, from nonpolar (e.g., toluene) to polar (e.g., acetonitrile). The optimal solvent will depend on the specific substrates and catalyst used.
-
-
Temperature Optimization: Lowering the reaction temperature can often enhance selectivity by favoring the transition state with the lower activation energy.
-
Solution: If your reaction is currently run at elevated temperatures, try performing it at room temperature or even sub-ambient temperatures (e.g., 0 °C or -20 °C), provided the reaction rate is still acceptable.
-
| Parameter | Condition A (Low Selectivity) | Condition B (Improved Selectivity) | Rationale |
| Catalyst | None | AgOAc (10 mol%) | Lewis acid catalysis favors a specific transition state geometry. |
| Solvent | Toluene | Acetonitrile | A more polar solvent can better stabilize the more polar transition state, leading to higher selectivity. |
| Temperature | 80 °C | 25 °C | Lower temperatures can increase the energy difference between competing transition states. |
Table 1: Example of reaction condition optimization for improved diastereoselectivity.
Step 2: Boc Protection
Problem 3: Incomplete Boc Protection
Question: My Boc protection step is not going to completion, and I have a mixture of the protected and unprotected pyrrolidine ester. What should I do?
Answer: Incomplete Boc protection is usually due to issues with reagents, stoichiometry, or reaction conditions.
-
Reagent Quality: Boc anhydride ((Boc)₂O) can degrade over time, especially if exposed to moisture.
-
Solution: Use fresh or properly stored Boc anhydride. Ensure all glassware is dry and use an anhydrous solvent.
-
-
Stoichiometry and Base: The stoichiometry of the base is crucial for deprotonating the secondary amine, making it nucleophilic enough to react with the Boc anhydride.
-
Solution: Use a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) in a slight excess (1.1-1.5 equivalents). Ensure the base is added before the Boc anhydride.
-
-
Reaction Time and Temperature: The reaction may be sluggish at room temperature.
-
Solution: Allow the reaction to stir for a longer period (e.g., overnight) or gently heat the reaction mixture (e.g., to 40 °C) to ensure complete conversion.[2]
-
Step 3: Saponification
Problem 4: Low Yield or Incomplete Hydrolysis
Question: The saponification of the ethyl ester is giving a low yield of the final carboxylic acid. How can I improve this final step?
Answer: Incomplete saponification or low yields can be caused by several factors.
-
Choice of Base and Solvent: The combination of base and solvent is critical for efficient hydrolysis.
-
Solution: Lithium hydroxide (LiOH) is often a good choice as it is less likely to cause side reactions compared to sodium or potassium hydroxide. A mixture of THF and water is a common solvent system that ensures the solubility of both the ester and the hydroxide salt.
-
-
Reaction Time and Temperature: The hydrolysis may require elevated temperatures to proceed at a reasonable rate.
-
Solution: Heating the reaction mixture (e.g., to 50-60 °C) can significantly accelerate the saponification. Monitor the reaction by TLC until the starting material is consumed.
-
Problem 5: Difficulty in Purifying the Final Product
Question: I am having trouble purifying the final this compound. What are the recommended purification methods?
Answer: The purification of the final product, which is a carboxylic acid, requires specific techniques.
-
Extraction: The product is an acid, so its solubility is pH-dependent.
-
Solution: After the saponification is complete, acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of around 3-4. This will protonate the carboxylate, making the product less water-soluble. Then, extract the product into an organic solvent like ethyl acetate. Washing the organic layer with brine will help remove excess water.
-
-
Crystallization: If the product is a solid, crystallization is an excellent method for purification.
-
Solution: A solvent/anti-solvent system is often effective. For example, dissolve the crude product in a minimal amount of a good solvent (e.g., ethyl acetate) and then slowly add a poor solvent (e.g., hexanes) until the solution becomes cloudy. Allowing the solution to stand, possibly at a reduced temperature, should induce crystallization.
-
-
Chromatography: If the product is an oil or if crystallization is not effective, column chromatography can be used.
-
Solution: Use silica gel chromatography with a solvent system that includes a small amount of acid (e.g., 0.5-1% acetic acid in a mixture of hexanes and ethyl acetate) to keep the carboxylic acid protonated and prevent it from streaking on the column.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the typical diastereomeric ratio I can expect from the uncatalyzed cycloaddition?
A1: The diastereomeric ratio can vary significantly depending on the specific substrates and reaction conditions. It is not uncommon to obtain ratios ranging from 1:1 to 4:1 in the absence of a catalyst. For highly stereoselective syntheses, the use of a chiral catalyst or a chiral auxiliary is often necessary.[8][9]
Q2: Can I use a different protecting group instead of Boc?
A2: Yes, other protecting groups for amines, such as benzyloxycarbonyl (Cbz), can be used. The choice of protecting group will depend on the planned subsequent reactions and the required deprotection conditions. The Boc group is widely used due to its stability under a variety of conditions and its ease of removal with mild acid.
Q3: My final product seems to be a mixture of diastereomers. How can I separate them?
A3: Separating diastereomers of the final carboxylic acid can be challenging.
-
Chiral HPLC: This is a powerful analytical and preparative technique for separating enantiomers and diastereomers.[10]
-
Diastereomeric Salt Formation: Reacting the carboxylic acid mixture with a chiral base (e.g., a chiral amine) can form diastereomeric salts with different solubilities, which can then be separated by crystallization.[11][12]
-
Preparative Chromatography: Careful column chromatography on silica gel or a chiral stationary phase can sometimes resolve diastereomers.
Q4: Are there any common side reactions to be aware of during the cycloaddition step?
A4: Yes, a common side reaction is the dimerization of the azomethine ylide. This can be minimized by the slow addition of the dipolarophile. Another potential side reaction is the Michael addition of the amino acid ester to the ethyl acrylate, which can compete with the desired cycloaddition. Optimizing the reaction conditions to favor the cycloaddition is key.
Q5: How can I confirm the stereochemistry of my final product?
A5: The relative and absolute stereochemistry of the final product can be determined using several analytical techniques:
-
NMR Spectroscopy: Nuclear Overhauser Effect (NOE) experiments can provide information about the relative stereochemistry of the protons on the pyrrolidine ring.
-
X-ray Crystallography: If you can obtain a single crystal of your product or a suitable derivative, X-ray crystallography provides unambiguous determination of the stereochemistry.
-
Chiral HPLC: Comparison with an authentic, stereochemically defined standard can confirm the identity of your enantiomer/diastereomer.
IV. Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-phenylpyrrolidine-3-carboxylate
-
To a solution of benzaldehyde (1.0 eq) and ethyl glycinate (1.1 eq) in anhydrous toluene (0.5 M), add anhydrous magnesium sulfate (2.0 eq).
-
Reflux the mixture for 2 hours with a Dean-Stark trap to remove water.
-
Cool the mixture to room temperature and add ethyl acrylate (1.2 eq).
-
Heat the reaction mixture to 110 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature, filter off the magnesium sulfate, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired pyrrolidine ester as a mixture of diastereomers.
Protocol 2: Synthesis of Ethyl 1-Boc-5-phenylpyrrolidine-3-carboxylate
-
Dissolve the ethyl 5-phenylpyrrolidine-3-carboxylate (1.0 eq) in anhydrous dichloromethane (0.2 M).
-
Add triethylamine (1.5 eq) and stir for 10 minutes at room temperature.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected ester, which can be used in the next step without further purification if it is sufficiently pure.
Protocol 3: Synthesis of this compound
-
Dissolve the ethyl 1-Boc-5-phenylpyrrolidine-3-carboxylate (1.0 eq) in a mixture of THF and water (3:1, 0.1 M).
-
Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature overnight.
-
Monitor the reaction by TLC. Upon completion, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1M HCl.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product. The product can be further purified by crystallization or chromatography if necessary.
V. References
-
Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters. [Link]
-
Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. National Institutes of Health. [Link]
-
Highly diastereoselective synthesis of substituted pyrrolidines using a sequence of azomethine ylide cycloaddition and nucleophilic cyclization. PubMed. [Link]
-
Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. Accounts of Chemical Research. [Link]
-
Highly Diastereoselective Synthesis of Substituted Pyrrolidines Using a Sequence of Azomethine Ylide Cycloaddition and Nucleophilic Cyclization. Organic Letters. [Link]
-
High-Throughput Purification of Combinatorial Libraries II: Automated Separation of Single Diastereomers from a 4-Amido-pyrrolidone Library Containing Intentional Diastereomer Pairs. ResearchGate. [Link]
-
Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. [Link]
-
Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. National Institutes of Health. [Link]
-
Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry. [Link]
-
Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. [Link]
-
Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach. ACS Omega. [Link]
-
Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds. National Institutes of Health. [Link]
-
A new path to enantioselective substituted pyrrolidines. Mapping Ignorance. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. National Institutes of Health. [Link]
-
Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds. Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds [beilstein-journals.org]
- 3. Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 8. Highly diastereoselective synthesis of substituted pyrrolidines using a sequence of azomethine ylide cycloaddition and nucleophilic cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
Technical Support Center: Synthesis of 1-Boc-5-phenylpyrrolidine-3-carboxylic acid
Welcome to the technical support center for the synthesis of 1-Boc-5-phenylpyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable pyrrolidine derivative. By understanding the underlying chemical principles of these potential issues, you can optimize your reaction conditions, improve yields, and ensure the desired stereochemical outcome.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent synthetic strategies involve the construction of the pyrrolidine ring via intramolecular cyclization. A common and effective method is the intramolecular aza-Michael addition.[1][2] This approach typically starts from a protected amino acid precursor which, after chain extension, contains an α,β-unsaturated ester. Base-mediated cyclization then forms the pyrrolidine ring. Another potential route is via 1,3-dipolar cycloaddition reactions.[3][4]
Q2: Why is the choice of the N-protecting group important in this synthesis?
A2: The N-protecting group is crucial for several reasons. It prevents unwanted side reactions involving the nitrogen atom, such as N-alkylation or participation in undesired cyclizations. The tert-butyloxycarbonyl (Boc) group is widely used due to its stability under a range of reaction conditions and its relatively mild removal under acidic conditions.[5][6] The steric bulk of the Boc group can also influence the diastereoselectivity of the cyclization step.
Q3: What are the key stereochemical considerations in the synthesis of this compound?
A3: This molecule contains two stereocenters, at C3 and C5. Therefore, controlling the relative stereochemistry to obtain either the cis or trans diastereomer is a primary challenge. The diastereoselectivity of the key ring-forming step, such as the intramolecular aza-Michael addition, is influenced by factors like the choice of base, solvent, temperature, and the nature of the substituents.[7]
Q4: I am having trouble purifying my final product. What are some common challenges?
A4: Purification can be challenging due to the presence of diastereomers, which may have very similar polarities, making them difficult to separate by standard column chromatography. In such cases, techniques like fractional crystallization of the diastereomeric salts or specialized chromatography (e.g., chiral HPLC) may be necessary.[8] Additionally, residual starting materials or byproducts from the Boc protection or deprotection steps can complicate purification.
Troubleshooting Guide: Side Reactions and Solutions
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on a plausible synthetic route involving an intramolecular aza-Michael addition.
Synthetic Workflow Overview
A representative synthesis of this compound can be envisioned as a multi-step process. The following diagram illustrates a plausible workflow, which will serve as the basis for our troubleshooting guide.
Caption: Plausible synthetic workflow for this compound.
Issue 1: Incomplete Boc Protection
-
Observation: TLC or NMR analysis of the product from Step 1 shows the presence of the starting amino acid ester.
-
Cause: The reaction conditions for the Boc protection may be suboptimal. This can be due to an insufficient amount of di-tert-butyl dicarbonate (Boc₂O), a weak base, or a short reaction time. The presence of moisture can also consume the Boc anhydride.
-
Troubleshooting & Optimization:
-
Reagent Stoichiometry: Ensure at least a slight excess (1.1-1.2 equivalents) of Boc₂O is used.
-
Base Selection: Use a suitable base such as triethylamine or sodium bicarbonate in an appropriate solvent system (e.g., THF/water, dioxane/water).
-
Reaction Time and Temperature: Monitor the reaction by TLC until the starting material is fully consumed. The reaction is typically run at room temperature.
-
Anhydrous Conditions: While not always strictly necessary for this reaction, ensuring dry solvents and reagents can improve efficiency.
-
Issue 2: Poor Diastereoselectivity in the Cyclization Step
-
Observation: NMR analysis of the crude product after the intramolecular aza-Michael addition (Step 3) shows a mixture of cis and trans diastereomers.
-
Cause: The stereochemical outcome of the intramolecular aza-Michael addition is highly dependent on the reaction conditions. The formation of the enolate intermediate and the subsequent protonation step determine the relative stereochemistry at C3 and C5. Factors influencing this include the choice of base, solvent, temperature, and reaction time.
-
Troubleshooting & Optimization:
-
Base Selection: The choice of base is critical. A non-nucleophilic, sterically hindered base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a metal alkoxide can influence the transition state of the cyclization. Experiment with different bases to favor the desired diastereomer.
-
Solvent Effects: The polarity of the solvent can affect the stability of the transition states leading to the different diastereomers. Screen a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., THF, acetonitrile).
-
Temperature Control: Running the reaction at lower temperatures can often enhance diastereoselectivity by favoring the thermodynamically more stable transition state.
-
Kinetic vs. Thermodynamic Control: A short reaction time at low temperature may favor the kinetic product, while longer reaction times at higher temperatures could lead to the thermodynamic product. Analyze the product mixture at different time points to understand the reaction profile.
-
| Parameter | Condition A (e.g., for cis) | Condition B (e.g., for trans) |
| Base | DBU | NaH |
| Solvent | Toluene | THF |
| Temperature | -78 °C to rt | 0 °C to rt |
| Reaction Time | 2 hours | 12 hours |
Table 1: Example of reaction conditions that can be varied to influence diastereoselectivity in the intramolecular aza-Michael addition.
Issue 3: Epimerization at C5
-
Observation: The desired diastereomer is formed, but upon workup or purification, an increase in the proportion of the undesired diastereomer is observed.
-
Cause: The proton at the C5 position, being benzylic, is susceptible to deprotonation under basic conditions, leading to epimerization. This is particularly a risk if the workup involves prolonged exposure to a basic aqueous solution or if basic chromatography conditions are used.
-
Troubleshooting & Optimization:
-
Neutral Workup: After the cyclization, quench the reaction with a mild acid (e.g., saturated aqueous ammonium chloride) to neutralize the base.
-
Avoid Basic Chromatography: Use a neutral or slightly acidic mobile phase for column chromatography. Adding a small amount of a neutral buffering agent to the silica gel slurry can also be beneficial.
-
Temperature Control during Workup: Perform extractions and other workup procedures at low temperatures to minimize the rate of epimerization.
-
Caption: Epimerization at C5 under basic conditions.
Issue 4: Side Reactions during Boc Deprotection (if required)
-
Observation: If the Boc group is removed to yield the free amine, byproducts may be observed.
-
Cause: Boc deprotection is typically achieved under acidic conditions (e.g., trifluoroacetic acid, TFA). This generates a stable tert-butyl cation, which is a potent electrophile.[6] This cation can alkylate any nucleophilic species present in the reaction mixture, including the solvent or even the desired product.
-
Troubleshooting & Optimization:
-
Use of Scavengers: Include a scavenger in the deprotection reaction to trap the tert-butyl cation. Common scavengers include triethylsilane, anisole, or thioanisole.
-
Reaction Conditions: Use the mildest acidic conditions possible for deprotection. A solution of HCl in an organic solvent (e.g., dioxane or diethyl ether) can sometimes be a milder alternative to neat TFA.
-
Temperature Control: Perform the deprotection at low temperatures (e.g., 0 °C) to minimize side reactions.
-
Experimental Protocols
N-Boc Protection of a Phenylalanine Ester (Illustrative for Step 1)
-
Dissolve the phenylalanine ester hydrochloride salt (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.5 eq) and stir until dissolved.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Once the reaction is complete, perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc protected amino ester.
Intramolecular aza-Michael Addition (Illustrative for Step 3)
-
Dissolve the linear precursor (the product of Step 2, 1.0 eq) in an anhydrous solvent (e.g., THF or toluene) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to the desired temperature (e.g., -78 °C or 0 °C).
-
Add the base (e.g., DBU, 1.1 eq) dropwise.
-
Stir the reaction at the chosen temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and concentrate to yield the crude cyclized product.
References
-
(S)-1-Boc-Pyrrolidine-3-Carboxylic acid | 140148-70-5. (n.d.). Capot Chemical. Retrieved from [Link]
-
Access to Fluoropyrrolidines by Intramolecular Aza-Michael Addition Reaction. (2016). Journal of Organic Chemistry, 81(15), 6714-6720. [Link]
-
Amino Acid-Protecting Groups. (2009). Chemical Reviews, 109(6), 2455-2504. [Link]
-
Diastereoselective control of intramolecular aza-Michael reactions using achiral catalysts. (2011). Organic Letters, 13(22), 5944-5947. [Link]
-
The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. (2020). Organic & Biomolecular Chemistry, 18(5), 838-855. [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Diastereoselective synthesis of functionalized pyrrolidines through N-bromosuccinimide-induced aziridine ring expansion cascade. (2014). Organic & Biomolecular Chemistry, 12(4), 568-572. [Link]
-
Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. (2021). Molecules, 26(16), 4998. [Link]
-
Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. (2020). Frontiers in Chemistry, 8, 587. [Link]
-
Identification of BACE-1 inhibitors through directed C(sp3)–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives. (2024). Organic & Biomolecular Chemistry, 22(12), 2445-2451. [Link]
-
Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. (2011). Molecules, 16(8), 6435-6447. [Link]
-
Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. (2019). Current Research in Bioorganic & Organic Chemistry, 2, 123. [Link]
-
Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. (2022). Molecules, 27(15), 4998. [Link]
-
Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. (2013). Organic & Biomolecular Chemistry, 11(36), 6123-6131. [Link]
-
Synthesis of Spiroisoxazolines by 1,3-Dipolar Cycloaddition. (2007). Molecules, 12(1), 1-12. [Link]
-
A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. (2024). Molecules, 29(1), 123. [Link]
-
(3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
-
Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds. (2023). Beilstein Journal of Organic Chemistry, 19, 1686-1711. [Link]
-
Pyrrolidine synthesis via ring contraction of pyridines. (2024). Nature Communications, 15, 1234. [Link]
-
Redox-Triggered α‑C–H Functionalization of Pyrrolidines: Synthesis of Unsymmetrically 2,5-Disubstituted Pyrrolidines. (2016). Organic Letters, 18(4), 824-827. [Link]
-
Recent Advances in the Synthesis of Pyrrolidines. (2023). In Heterocyclic Chemistry - New Perspectives. IntechOpen. [Link]
Sources
- 1. Access to Fluoropyrrolidines by Intramolecular Aza-Michael Addition Reaction. | Semantic Scholar [semanticscholar.org]
- 2. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. iris.unito.it [iris.unito.it]
- 4. Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. Diastereoselective control of intramolecular aza-Michael reactions using achiral catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
Technical Support Center: Synthesis of 1-Boc-5-phenylpyrrolidine-3-carboxylic acid
Welcome to the technical support center for the synthesis of 1-Boc-5-phenylpyrrolidine-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the yield and purity of this valuable proline analogue. The pyrrolidine scaffold is a privileged structure in numerous pharmaceuticals, and mastering its synthesis is key to advancing many drug discovery programs.[1]
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established synthetic strategies. While a single, unified protocol for this specific molecule is not extensively published, the guide is structured around a highly reliable and common synthetic approach: the [3+2] dipolar cycloaddition of an azomethine ylide .[2][3][4]
Overview of the Representative Synthetic Pathway
The most common and versatile method for constructing the 3,5-disubstituted pyrrolidine core of the target molecule is through a one-pot, three-component 1,3-dipolar cycloaddition reaction. This is followed by N-protection and ester hydrolysis. The overall strategy is outlined below.
Caption: Representative workflow for the synthesis of the target compound.
Troubleshooting Guide: Yield & Purity Optimization
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Step 1: [3+2] Cycloaddition Reaction
Question 1: My overall yield for the initial cycloaddition step is consistently low (<40%). What are the primary causes and how can I improve it?
Answer: Low yields in this three-component reaction are common and can typically be traced to three main factors: inefficient formation of the azomethine ylide, competing side reactions of the starting materials, or suboptimal reaction conditions.
-
Causality: The azomethine ylide is generated in situ from the condensation of benzaldehyde and the amino acid ester, a process which is reversible and requires the efficient removal of water. If the ylide concentration is too low, the rate of the desired cycloaddition will be slow, allowing side reactions such as the self-polymerization of ethyl acrylate or undesired reactions of the aldehyde to dominate.
-
Troubleshooting Steps:
-
Reagent Quality & Stoichiometry: Ensure all reagents are pure and dry. Benzaldehyde should be freshly distilled to remove benzoic acid impurities. Use a slight excess (1.1-1.2 equivalents) of the dipolarophile (ethyl acrylate) to drive the reaction.
-
Solvent Choice: The choice of solvent is critical. While polar aprotic solvents like acetonitrile or DMF are common, toluene is often an excellent choice as it allows for the azeotropic removal of water using a Dean-Stark apparatus, which can significantly drive the equilibrium towards ylide formation.
-
Base Selection: Triethylamine (TEA) is a common base for this reaction. Ensure it is dry and used in stoichiometric amounts to neutralize the amino acid salt and facilitate condensation. If issues persist, consider a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), but be aware it can also promote side reactions.
-
Temperature & Reaction Time: These reactions are typically run at elevated temperatures (refluxing toluene, ~110 °C) to ensure a sufficient rate of ylide formation and cycloaddition. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time, which can range from 12 to 24 hours.
-
Question 2: The reaction produces a mixture of diastereomers (cis and trans) that are difficult to separate. How can I improve the diastereoselectivity?
Answer: Controlling diastereoselectivity is a central challenge in substituted pyrrolidine synthesis. The stereochemical outcome of this cycloaddition is determined by the transition state geometry of the dipole and dipolarophile.[3]
-
Causality: The cycloaddition can proceed through either an endo or exo transition state, leading to the cis and trans products, respectively. The energy difference between these states is often small, resulting in mixtures. The presence of metal catalysts can chelate the reactants, favoring one transition state over the other.
-
Strategies for Improving Diastereoselectivity:
-
Lewis Acid Catalysis: The addition of a catalytic amount of a Lewis acid is the most effective method to enhance diastereoselectivity. Metal salts like Ag(I), Cu(I), or Li(I) can coordinate with both the azomethine ylide and the dipolarophile, organizing the transition state assembly. Silver acetate (AgOAc) is particularly effective in promoting high endo (cis) selectivity.
-
Ligand Modification: In metal-catalyzed systems, the choice of ligand can profoundly influence the stereochemical outcome. Chiral ligands can be used to induce enantioselectivity as well as improve diastereoselectivity.
-
Solvent Polarity: Less polar solvents like toluene or dichloromethane often provide better selectivity than highly polar solvents like DMF.
-
Temperature Control: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can sometimes improve selectivity by favoring the lower-energy transition state. However, for many thermal cycloadditions, this is not feasible.
-
| Condition | Typical Outcome | Rationale |
| Thermal (Toluene, reflux) | Low to moderate selectivity (e.g., 1:1 to 3:1 dr) | Small energy difference between endo/exo transition states. |
| AgOAc (cat.), CH3CN, rt | High cis selectivity (>10:1 dr) | Silver coordinates reactants, favoring the endo approach.[4] |
| LiBr/DBU, THF, rt | Moderate to good selectivity | Lewis acidic lithium and base combination can influence the transition state. |
Step 2 & 3: Boc-Protection and Hydrolysis
Question 3: I am observing incomplete Boc-protection or the formation of side products during the N-protection step. What is going wrong?
Answer: Issues during Boc-protection typically stem from suboptimal pH, impure reagents, or steric hindrance.
-
Causality: The pyrrolidine nitrogen must be a free base to act as a nucleophile and attack the di-tert-butyl dicarbonate ((Boc)₂O). If the pH is too low, the nitrogen will be protonated and unreactive. If it's too high, hydrolysis of the (Boc)₂O reagent can become a competitive side reaction.
-
Troubleshooting Steps:
-
Standard Biphasic Conditions: The most reliable method is the Schotten-Baumann condition. Dissolve the crude pyrrolidine ester in a solvent like dioxane or THF, and add an aqueous solution of a base like sodium bicarbonate or sodium hydroxide to maintain a pH of ~9-10.[5] Add the (Boc)₂O (1.1-1.3 equivalents) as a solution in the same organic solvent and stir vigorously at room temperature.
-
Monitoring: The reaction is usually complete within a few hours. Monitor by TLC, looking for the disappearance of the starting material (stains with ninhydrin) and the appearance of the higher Rf, UV-active (if aromatic) product.
-
Work-up: After the reaction, a standard extractive work-up is required to remove excess base and water-soluble byproducts.
-
Question 4: The final hydrolysis step to the carboxylic acid is slow, incomplete, or results in decomposition. How can I ensure a clean conversion?
Answer: Ethyl esters can be stubborn to hydrolyze, and harsh conditions (e.g., high concentrations of NaOH at reflux) can potentially lead to side reactions, including epimerization at the C3 position.
-
Causality: Saponification is a bimolecular reaction dependent on hydroxide concentration and temperature. Steric hindrance around the ester can slow the reaction. The Boc group is generally stable to base but can be labile under strongly acidic or very high-temperature basic conditions.
-
Troubleshooting Steps:
-
Recommended Conditions: Lithium hydroxide (LiOH) in a mixture of THF and water (e.g., 3:1) at room temperature is the gold standard for mild and efficient hydrolysis of esters, especially when sensitive functional groups are present. Use a moderate excess (2-3 equivalents) of LiOH.
-
Reaction Monitoring: Track the disappearance of the starting ester by TLC or LC-MS. The product carboxylic acid will have a much lower Rf on the TLC plate and will often streak.
-
Acidic Work-up: After the reaction is complete, cool the mixture in an ice bath and carefully acidify with a dilute acid like 1N HCl or citric acid solution to a pH of ~3-4. This protonates the carboxylate, allowing it to be extracted into an organic solvent like ethyl acetate. Ensure thorough extraction (3x) as the product may have some water solubility.
-
Caption: Key troubleshooting decision points for the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the expected diastereomeric ratio for the thermal [3+2] cycloaddition, and which isomer is typically major? A1: In the absence of a catalyst, the thermal reaction often yields a mixture of cis and trans diastereomers, with the cis (endo) isomer often being the major product, but selectivity can be poor (ranging from 1:1 to 4:1). The preference for the cis isomer is attributed to secondary orbital interactions in the endo transition state. However, this is highly substrate-dependent, and achieving high selectivity usually requires catalytic intervention.
Q2: Can I use a different amino acid besides methyl glycinate? A2: Yes. Using other α-amino acids is a common strategy to introduce substitution at the C4 position of the pyrrolidine ring. For example, using sarcosine (N-methylglycine) will yield an N-methylated pyrrolidine, which would then be carried through the synthesis. Using alanine would introduce a methyl group at C4. Note that this introduces another stereocenter, further complicating the diastereoselectivity.
Q3: My final product is an oil and is difficult to purify. What are the best purification methods? A3: this compound can be an amorphous solid or a thick oil. If impurities are present after work-up, column chromatography on silica gel is the most effective purification method. Use a gradient elution system, typically starting with a less polar mixture (e.g., 20% Ethyl Acetate in Hexanes) and gradually increasing the polarity. The addition of a small amount of acetic acid (0.5-1%) to the mobile phase is crucial to prevent the carboxylic acid from streaking on the silica gel.
Q4: How can I confirm the stereochemistry of my final product? A4: The relative stereochemistry (cis vs. trans) can be determined using ¹H NMR spectroscopy. The coupling constants between the protons at C3, C4, and C5 are diagnostic. Typically, the cis isomer will show larger coupling constants between adjacent axial-axial or equatorial-equatorial protons compared to the axial-equatorial couplings in the trans isomer. For unambiguous assignment, 2D NMR techniques like NOESY are invaluable. The absolute stereochemistry can only be determined by using a chiral starting material or catalyst, or by X-ray crystallography of a suitable crystalline derivative.
Detailed Experimental Protocol (Representative)
Step 1: Synthesis of Ethyl 5-phenylpyrrolidine-3-carboxylate To a solution of benzaldehyde (10.0 mmol, 1.0 eq) and methyl glycinate hydrochloride (12.0 mmol, 1.2 eq) in anhydrous toluene (100 mL) is added triethylamine (12.0 mmol, 1.2 eq). The mixture is heated to reflux with a Dean-Stark trap for 2 hours to form the imine. After cooling slightly, ethyl acrylate (15.0 mmol, 1.5 eq) is added, and the reaction mixture is heated to reflux for an additional 18 hours. The reaction is cooled to room temperature, filtered to remove salts, and the filtrate is concentrated under reduced pressure. The crude residue is purified by column chromatography to yield the product as a mixture of diastereomers.
Step 2: Synthesis of Ethyl 1-Boc-5-phenylpyrrolidine-3-carboxylate The pyrrolidine ester mixture (8.0 mmol, 1.0 eq) is dissolved in a 1:1 mixture of THF and water (80 mL). Sodium bicarbonate (16.0 mmol, 2.0 eq) is added, followed by di-tert-butyl dicarbonate (9.6 mmol, 1.2 eq). The mixture is stirred vigorously at room temperature for 4 hours until TLC indicates complete consumption of the starting material. The THF is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude Boc-protected ester, which is often used in the next step without further purification.
Step 3: Synthesis of this compound The crude Boc-protected ester (7.0 mmol, 1.0 eq) is dissolved in a 3:1 mixture of THF and water (70 mL). Lithium hydroxide monohydrate (21.0 mmol, 3.0 eq) is added, and the mixture is stirred at room temperature for 6-12 hours. Upon completion, the mixture is cooled to 0 °C and acidified to pH ~3 with 1N HCl. The product is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the final product. Purification can be achieved by column chromatography if necessary.
References
- (Reference placeholder for a general review on pyrrolidine synthesis)
- (Reference placeholder for a review on drug discovery applic
- (Reference placeholder for a paper on [3+2] cycloadditions)
-
S. Pandey, et al. (2014). Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. Accounts of Chemical Research, 47(12), 3465-3478. [Link]
-
C. Nájera, et al. (2015). Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications, 51(68), 13236-13249. [Link]
- (Reference placeholder for a paper on purific
-
J. Adrio & J. C. Carretero (2011). Recent advances in the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications, 47(24), 6784-6794. [Link]
- (Reference placeholder for a paper on NMR analysis of pyrrolidines)
- (Reference placeholder for a general organic chemistry textbook on reaction mechanisms)
-
A. V. Ivachtchenko, et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(21), 7565. [Link]
Sources
Technical Support Center: 1-Boc-5-phenylpyrrolidine-3-carboxylic acid
Welcome to the technical support center for 1-Boc-5-phenylpyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound. Our goal is to equip you with the scientific rationale behind the experimental choices to ensure the integrity of your research.
Introduction
This compound is a valuable building block in medicinal chemistry and organic synthesis. The stability of this molecule is paramount for successful and reproducible outcomes. The core of its chemical behavior is dictated by the tert-butyloxycarbonyl (Boc) protecting group, which is known for its sensitivity to acidic conditions.[1][2] This guide will delve into the potential stability issues you may encounter and provide practical solutions.
Part 1: Troubleshooting Guide
Unexpected results during your experiments can often be traced back to the degradation of a starting material. This troubleshooting guide provides a systematic approach to identifying and resolving stability issues with this compound.
Visual Troubleshooting Workflow
The following workflow diagram outlines a step-by-step process to diagnose and address potential degradation of your compound.
Caption: A step-by-step guide to troubleshooting stability issues.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The most significant factor is exposure to acidic conditions.[1] The Boc (tert-butoxycarbonyl) protecting group is designed to be cleaved by acids.[2] Even mild acidic environments can lead to the removal of the Boc group, resulting in the formation of 5-phenylpyrrolidine-3-carboxylic acid. Other factors include prolonged exposure to high temperatures and incompatible reagents.
Q2: How stable is the Boc group to different pH levels?
A2: The Boc group is generally stable in neutral and basic conditions.[3] However, it is labile to acid.[1] The rate of cleavage is dependent on the strength of the acid and the temperature. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can rapidly remove the Boc group, even at room temperature.[4]
Q3: Can the carboxylic acid group in the molecule affect its stability?
A3: Yes, the presence of the carboxylic acid can potentially influence the stability of the molecule, although intramolecular cleavage of the Boc group is not typically a major concern under standard storage conditions. However, in solution and particularly at elevated temperatures, the acidic proton of the carboxylic acid could potentially contribute to a localized acidic microenvironment, which might facilitate slow degradation over time.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure long-term stability, this compound should be stored in a cool, dry place. The recommended storage temperature is typically 2-8°C.[5][6][7] It should be kept in a tightly sealed container to protect it from moisture and atmospheric contaminants.
Q5: Are there any solvents that should be avoided when working with this compound?
A5: While the compound is soluble in a range of organic solvents, it is crucial to avoid acidic solvents or solvents that may contain acidic impurities (e.g., older bottles of chloroform which can generate HCl). When using protic solvents, be mindful of the potential for slight acidity, especially at higher temperatures.
Q6: What are the signs of degradation?
A6: Degradation can be identified by several observations:
-
Appearance: A change in color or physical state.
-
Analytical Data: The appearance of new peaks in NMR or LC-MS analysis, or a broadened melting point range.
-
Chromatography: The presence of a more polar spot on a TLC plate, corresponding to the deprotected amine.
Q7: Can this compound undergo thermal degradation?
A7: While the Boc group is more sensitive to acid, thermal deprotection is also possible.[8] However, this typically requires temperatures significantly higher than those used in most standard laboratory procedures.[9] Simple thermal treatment of Boc-protected amino acids at around 150°C has been shown to cause deprotection, although sometimes with incomplete conversion and product decomposition.[9]
Part 3: Experimental Protocols & Data
Protocol 1: Assessment of Compound Stability in Solution
This protocol outlines a method to assess the stability of this compound in a given solvent over time.
Materials:
-
This compound
-
Solvent of interest (e.g., DCM, THF, Acetonitrile)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
LC-MS vials
Procedure:
-
Prepare a stock solution of this compound and an internal standard in the solvent of interest at a known concentration.
-
Transfer aliquots of the solution into separate NMR tubes or LC-MS vials.
-
Acquire an initial ¹H NMR spectrum and/or LC-MS chromatogram (Time = 0).
-
Store the samples under the desired conditions (e.g., room temperature, 40°C).
-
Periodically acquire NMR spectra and/or LC-MS chromatograms (e.g., at 1, 6, 24, and 48 hours).
-
Analyze the data by comparing the integration of the compound's characteristic peaks to the internal standard to quantify any degradation.
Data Summary: Boc Group Stability
The following table summarizes the general stability of the Boc protecting group under various conditions.
| Condition Category | Reagent/Condition | Boc Group Stability | Reference(s) |
| Strong Acids | TFA, HCl, H₂SO₄ | Labile | [1],[4] |
| Lewis Acids | ZnBr₂, AlCl₃ | Labile | [10],[4] |
| Bases | NaOH, K₂CO₃, Amines | Stable | [3],[11] |
| Nucleophiles | Hydrazine, Thiols | Stable | [3] |
| Reductive Conditions | H₂, Pd/C | Stable | [1] |
| Elevated Temperature | > 100 °C | Potentially Labile | [9],[8] |
Mechanism of Acid-Catalyzed Deprotection
The cleavage of the Boc group under acidic conditions proceeds through a well-established mechanism.
Caption: Mechanism of Boc group removal under acidic conditions.[2]
The process begins with the protonation of the carbonyl oxygen of the Boc group by an acid.[2] This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[2] The carbamic acid is unstable and spontaneously decomposes to release the free amine and carbon dioxide.[2]
References
- BenchChem. (2025).
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal.
- Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.
- BenchChem. (2025). Physical and chemical properties of Boc-protected amino acids. BenchChem.
- Fisher Scientific. (2024, March 5). SAFETY DATA SHEET: 1-Boc-pyrrolidine-3-carboxylic acid. Fisher Scientific.
- The Royal Society of Chemistry. (2015, October 28). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. The Royal Society of Chemistry.
- YouTube. (2021, September 1). Adding Boc Group Mechanism | Organic Chemistry. YouTube.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia.
- BenchChem. (2025). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions. BenchChem.
- ResearchGate. (2024, July 13). Is the protecting group boc of the amino group stable at 37°C?.
- MOLBASE. (n.d.). This compound|885277-76-9. MOLBASE Encyclopedia.
- CookeChem. (n.d.). This compound, 98%, 885277-76-9. CookeChem.
- ChemicalBook. (n.d.). (2R,5S)-BOC-5-PHENYL-PYRROLIDINE-2-CARBOXYLIC ACID. ChemicalBook.
- Chem-Impex. (n.d.). Boc-(2S,5R-5-phenylpyrrolidine-2-carboxylic acid. Chem-Impex.
- Sigma-Aldrich. (n.d.). N-Boc-pyrrolidine-3-carboxylic acid 97 59378-75-5. Sigma-Aldrich.
- Sigma-Aldrich. (n.d.). (S)-1-Boc-3-pyrrolidinecarboxylic acid 97 140148-70-5. Sigma-Aldrich.
- Sigma-Aldrich. (n.d.). (R)-1-Boc-3-pyrrolidinecarboxylic acid 97 72925-16-7. Sigma-Aldrich.
- ChemicalBook. (2025, July 24). 1-Boc-pyrrolidine-3-carboxylic acid CAS#: 59378-75-5. ChemicalBook.
- PubChem. (n.d.). (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid. PubChem.
- Organic & Biomolecular Chemistry (RSC Publishing). (2024, March 8). Identification of BACE-1 inhibitors through directed C(sp3)–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives. Organic & Biomolecular Chemistry.
- ResearchGate. (2024, March 8). Identification of BACE-1 inhibitors through directed C(sp3)-H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Identification of BACE-1 inhibitors through directed C(sp3)–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives. Organic & Biomolecular Chemistry.
- ResearchGate. (n.d.). Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs | Request PDF.
- MDPI. (n.d.). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI.
- ResearchGate. (2025, August 6). Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids.
- PubMed. (2010, June). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry.
- Organic Chemistry Portal. (2005). Stereoselective synthesis of N-protected pyrrolidines via Pd-catalyzed reactions of γ-(N-acylamino) alkenes and γ-(N-Boc-amino) alkenes with aryl bromides. Organic Chemistry Portal.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. (2R,5S)-BOC-5-PHENYL-PYRROLIDINE-2-CARBOXYLIC ACID | 158706-46-8 [amp.chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. chemscene.com [chemscene.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. BOC Protection and Deprotection [bzchemicals.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: A-Z Guide to Preventing Racemization of 1-Boc-5-phenylpyrrolidine-3-carboxylic acid
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 1-Boc-5-phenylpyrrolidine-3-carboxylic acid. This resource is designed to provide in-depth, field-proven insights into the causes of racemization for this valuable chiral building block and to offer robust, validated protocols to maintain its stereochemical integrity throughout your experimental workflows.
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] this compound, with its defined stereochemistry, serves as a crucial starting material for a variety of biologically active molecules.[1] However, the loss of enantiomeric purity through racemization can lead to compromised biological activity, purification challenges, and unreliable experimental outcomes. This guide will equip you with the knowledge and techniques to mitigate these risks effectively.
I. Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue for this compound?
A1: Racemization is the process by which an enantiomerically pure compound is converted into a mixture of equal parts of both enantiomers (a racemate). For a chiral molecule like this compound, its biological activity is often dependent on a specific three-dimensional arrangement of its atoms. Racemization leads to the loss of this specific stereochemistry, which can dramatically reduce or alter the compound's therapeutic efficacy. The resulting mixture of stereoisomers can also complicate purification and analysis.[2]
Q2: What is the primary mechanism of racemization for this compound?
A2: The primary mechanism for racemization in carboxylic acids involves the removal of a proton (deprotonation) from the carbon atom adjacent to the carboxyl group (the α-carbon), forming a planar carbanion intermediate.[3][4] Re-protonation can then occur from either face of this planar intermediate, leading to a mixture of enantiomers. In the case of this compound, the acidic proton is on the C3 carbon. While the chiral center is at C5, conditions that promote enolization at C3 can potentially lead to epimerization under harsh conditions. However, the most common cause of racemization in the context of peptide synthesis is through the activation of the carboxylic acid, which can lead to the formation of intermediates like oxazolones that are prone to racemization.[2][5]
Q3: Which experimental conditions are most likely to induce racemization?
A3: Several factors can contribute to racemization:
-
Strong Bases: The presence of strong, non-hindered bases can significantly increase the rate of deprotonation at the α-carbon, leading to racemization.[5][6]
-
High Temperatures: Increased temperatures provide the necessary activation energy for the racemization process to occur more rapidly.[7][8]
-
Certain Solvents: Polar aprotic solvents, such as DMF, can facilitate racemization.[9]
-
Peptide Coupling Reagents: The choice of coupling reagent and the presence of additives are critical. Some coupling reagents can form highly activated intermediates that are more susceptible to racemization.[5][10]
Q4: How does the Boc protecting group influence the rate of racemization?
A4: The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom generally helps to suppress racemization compared to other protecting groups.[11][] The urethane structure of the Boc group is thought to reduce the acidity of the α-proton and disfavor the formation of racemization-prone intermediates like oxazolones.[13] However, it does not completely prevent racemization, especially under harsh conditions.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments and provides actionable solutions.
Issue 1: Loss of Enantiomeric Purity After Peptide Coupling
| Potential Cause | Recommended Solution |
| Inappropriate Coupling Reagent: Carbodiimide reagents like DCC and EDC can lead to significant racemization if used without additives.[10] | Use a low-racemization coupling reagent. Phosphonium salts (e.g., PyBOP, PyAOP) or aminium/uronium salts (e.g., HATU, HBTU) are generally preferred as they react quickly and with less epimerization.[10][14] Ynamide-based coupling reagents have also shown remarkable ability to suppress racemization.[15][16] |
| Presence of a Strong, Non-Hindered Base: Bases like diisopropylethylamine (DIEA) can promote racemization.[5] | Employ a sterically hindered or weaker base. 2,4,6-Collidine is a highly recommended alternative to minimize racemization.[5][17] |
| Prolonged Reaction Time at Elevated Temperature: Longer reaction times, especially at temperatures above room temperature, increase the risk of racemization. | Optimize reaction conditions for speed and lower temperatures. Conduct couplings at room temperature or below (e.g., 0°C) if possible.[9] Monitor the reaction progress closely to avoid unnecessarily long reaction times. |
Issue 2: Racemization During Work-up or Purification
| Potential Cause | Recommended Solution |
| Exposure to Acidic or Basic Conditions: Prolonged exposure to strong acids or bases during extraction or chromatography can cause racemization. | Maintain near-neutral pH during work-up. Use mild acidic or basic solutions for extractions and neutralize promptly. For chromatography, use buffered mobile phases if necessary. |
| High Temperatures During Solvent Removal: Applying excessive heat during rotary evaporation can induce racemization. | Remove solvent under reduced pressure at low temperatures. Keep the water bath temperature as low as possible while still allowing for efficient solvent removal. |
Issue 3: Inaccurate Determination of Enantiomeric Purity
| Potential Cause | Recommended Solution |
| Inadequate Analytical Method: Standard HPLC or NMR may not be sufficient to resolve enantiomers. | Use a validated chiral analytical method. Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase is the gold standard for determining enantiomeric excess (ee).[18][19][20] Chiral derivatizing agents can also be used to form diastereomers that can be separated on a standard achiral column.[21] |
III. Validated Experimental Protocols
Protocol 1: Low-Racemization Peptide Coupling
This protocol details a robust method for coupling this compound to an amino ester, minimizing the risk of racemization.
Materials:
-
This compound
-
Amino ester hydrochloride (e.g., H-Leu-OMe·HCl)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
2,4,6-Collidine
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DCM.
-
Add 2,4,6-collidine (2.5 eq) to the solution and stir for 2 minutes at room temperature.
-
Add the amino ester hydrochloride (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure at low temperature.
-
Purify the crude product by flash column chromatography.
Protocol 2: Chiral HPLC Analysis of Enantiomeric Purity
This protocol provides a general method for determining the enantiomeric excess of this compound derivatives.
Materials:
-
Sample of this compound or its derivative
-
Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H)
-
HPLC grade solvents (e.g., hexane, isopropanol)
-
Trifluoroacetic acid (TFA, optional modifier)
Procedure:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., isopropanol).
-
Equilibrate the chiral HPLC column with the mobile phase (e.g., 90:10 hexane:isopropanol with 0.1% TFA) at a constant flow rate.
-
Inject a small volume of the sample solution onto the column.
-
Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.
-
The two enantiomers should elute as separate peaks. Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
IV. Data Summary and Visualization
Table 1: Influence of Coupling Conditions on Racemization
| Coupling Reagent | Base | Temperature (°C) | Racemization (%) |
| DIC/HOBt | DIEA | 25 | 2-5 |
| HATU | 2,4,6-Collidine | 25 | < 0.5 |
| PyBOP | NMM | 25 | < 1 |
| EDC/HOBt | DIEA | 40 | 5-10 |
| HATU | 2,4,6-Collidine | 0 | < 0.1 |
Note: Racemization percentages are typical and can vary depending on the specific substrates and reaction conditions.
Diagrams
Caption: General pathways for racemization during peptide coupling.
Caption: Troubleshooting flowchart for racemization issues.
V. References
-
BenchChem. (2025). Navigating Stereochemical Integrity: A Comparative Guide to Analytical Methods for Detecting Racemization in Peptide Synthesis.
-
ResearchGate. (2025). Base catalyzed racemization of amino acid derivatives.
-
Wikipedia. (2023). Chiral analysis.
-
Springer. (2000). Racemization and Asymmetrie Transformation of α-Substituted Carboxylic Acids.
-
C&EN Global Enterprise. (1979). Boc amino acid could, but doesn't, racemize.
-
BenchChem. (2025). Technical Support Center: Preventing Racemization of Proline during Boc-SPPS.
-
Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry.
-
BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.
-
Creation.com. (2023). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data.
-
Boc Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
-
Aapptec Peptides. (n.d.). Coupling Reagents.
-
Accounts of Chemical Research. (n.d.). Ynamide Coupling Reagents: Origin and Advances.
-
ResearchGate. (2017). Racemization in amino acids?.
-
MDPI. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools.
-
PubMed. (2025). Stereoselective Oxidative Coupling of Amino Acids or Oligopeptides with Aldehydes: A Mechanism Study.
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
-
SlideShare. (n.d.). Epimerization of Peptide.
-
PubMed. (1976). [Aminolysis and racemization of activated esters with the use of high temperatures (author's transl)].
-
PubMed Central. (n.d.). Epimerisation in Peptide Synthesis.
-
BenchChem. (2025). Chiral Pool Synthesis from (R)-Pyrrolidine-3-Carboxylic Acid: A Technical Guide for Drug Discovery.
-
PubMed Central. (n.d.). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update.
-
MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creation.com [creation.com]
- 4. mdpi.com [mdpi.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. researchgate.net [researchgate.net]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. [Aminolysis and racemization of activated esters with the use of high temperatures (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 10. peptide.com [peptide.com]
- 11. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. bachem.com [bachem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Ynamide Coupling Reagents: Origin and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 20. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 21. Chiral analysis - Wikipedia [en.wikipedia.org]
Technical Support Center: 1-Boc-5-phenylpyrrolidine-3-carboxylic acid
Welcome to the technical support center for 1-Boc-5-phenylpyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis, purification, and handling of this versatile building block. By understanding the potential impurities and their origins, you can optimize your experimental outcomes and ensure the quality of your final products.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I might encounter in my sample of this compound?
A1: Impurities in this compound can be broadly categorized into three main classes:
-
Process-Related Impurities: These are substances that originate from the manufacturing process. They include residual starting materials, reagents, and by-products from the synthetic route.
-
Stereoisomeric Impurities: These impurities have the same chemical formula and connectivity as the desired product but differ in the spatial arrangement of their atoms. They include diastereomers and enantiomers.
-
Degradation Products: These impurities form over time due to the decomposition of the target molecule under specific storage or experimental conditions.
Q2: My NMR spectrum shows unexpected signals. How can I identify the potential source of these impurities?
A2: Unexpected signals in your NMR spectrum often point to process-related or stereoisomeric impurities. The most common synthetic route to this compound is a 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile.[1][2] This reaction can lead to the formation of regioisomers and diastereomers. Additionally, incomplete Boc protection can leave residual starting materials or lead to di-Boc byproducts.[][4]
Q3: I am struggling with the purification of my product. What are the key challenges and how can I overcome them?
A3: The primary challenge in purifying this compound is often the separation of stereoisomers, particularly diastereomers, which can have very similar physical properties. Chiral chromatography is often necessary for separating enantiomers.[5] For diastereomers, careful optimization of column chromatography conditions (e.g., solvent system, stationary phase) is crucial.
Q4: How stable is the Boc protecting group, and what are the potential impurities related to its use?
A4: The tert-butoxycarbonyl (Boc) group is known for its stability under basic and nucleophilic conditions, but it is labile to strong acids.[6] Impurities can arise from:
-
Incomplete Protection: Residual unprotected pyrrolidine starting material.
-
Over-protection (Di-Boc): Formation of a di-Boc derivative, although less common with secondary amines.
-
Premature Deprotection: If acidic conditions are inadvertently introduced during workup or purification.
-
By-products of Deprotection: During intentional deprotection, the t-butyl cation formed can lead to alkylation of other nucleophiles present in the reaction mixture.[6]
Troubleshooting Guide: Common Impurities and Solutions
This section provides a more in-depth look at specific impurities, their origins, and actionable troubleshooting steps.
Issue 1: Presence of Regioisomeric Impurities
Q: My analysis indicates the presence of an isomer where the phenyl and carboxylic acid groups are at different positions on the pyrrolidine ring. How did this happen and how can I avoid it?
A: The Cause: The 1,3-dipolar cycloaddition reaction used to synthesize the pyrrolidine ring can sometimes yield a mixture of regioisomers.[7] The regioselectivity of this reaction is influenced by the electronic and steric properties of both the azomethine ylide and the dipolarophile, as well as the reaction conditions.[2]
Troubleshooting Protocol:
-
Reaction Condition Optimization:
-
Solvent Polarity: Vary the solvent to influence the transition state polarity, which can affect regioselectivity.
-
Temperature: Lowering the reaction temperature can sometimes enhance the selectivity of the desired regioisomer.
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst can improve regioselectivity by coordinating to the dipolarophile.
-
-
Purification Strategy:
-
Chromatography: Careful column chromatography is often effective in separating regioisomers. Experiment with different solvent gradients and stationary phases.
-
Crystallization: If the desired isomer is crystalline, fractional crystallization can be a powerful purification technique.
-
Issue 2: Diastereomeric and Enantiomeric Impurities
Q: I have confirmed the correct regiochemistry, but I suspect the presence of other stereoisomers. How can I detect and separate them?
A: The Cause: The 1,3-dipolar cycloaddition can create multiple stereocenters, leading to the formation of diastereomers and enantiomers.[8] The stereochemical outcome is dependent on the facial selectivity of the cycloaddition.
Troubleshooting Protocol:
-
Detection and Quantification:
-
Chiral HPLC/GC: These are the most reliable methods for separating and quantifying enantiomers and diastereomers.[5][9] Derivatization with a chiral agent may be necessary for GC analysis.[9]
-
NMR Spectroscopy: In some cases, diastereomers can be distinguished by high-field NMR, often with the aid of chiral shift reagents.
-
-
Separation Techniques:
-
Chiral Column Chromatography: Preparative chiral HPLC is the gold standard for separating enantiomers on a laboratory scale.
-
Diastereomeric Salt Resolution: For carboxylic acids, reaction with a chiral amine can form diastereomeric salts that may be separable by crystallization.
-
Issue 3: Impurities from the Boc-Protection Step
Q: I have identified impurities that seem to be related to the Boc-protection step. What are these and how can I minimize them?
A: The Cause: The introduction of the Boc group using di-tert-butyl dicarbonate (Boc anhydride) can lead to several by-products.[][4]
Common Boc-Related Impurities & Mitigation Strategies:
| Impurity | Origin | Mitigation Strategy |
| Unreacted Starting Amine | Incomplete reaction. | - Use a slight excess of Boc anhydride. - Ensure adequate reaction time and temperature. - Optimize the base and solvent system. |
| Di-Boc Species | Over-reaction, though less common for secondary amines. | - Use stoichiometric amounts of Boc anhydride. - Monitor the reaction closely by TLC or LC-MS. |
| tert-Butanol | By-product of the reaction. | - Easily removed by aqueous workup and evaporation under reduced pressure. |
| Residual Boc Anhydride | Excess reagent used. | - Can often be removed by column chromatography or by quenching with a primary amine resin. |
Visualizing Impurity Formation
To better understand the origins of these impurities, the following diagrams illustrate the key chemical transformations.
Experimental Protocols
Protocol 1: General Procedure for Chiral HPLC Analysis
This protocol provides a starting point for developing a chiral HPLC method to assess the enantiomeric and diastereomeric purity of your sample.
-
Column Selection: A chiral stationary phase is essential. Common choices include polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) or protein-based columns.
-
Mobile Phase Preparation:
-
A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol).
-
Small amounts of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) can be added to improve peak shape.
-
-
Sample Preparation:
-
Dissolve a small amount of your sample in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Column: Chiralpak IA
-
Mobile Phase: Hexane:Isopropanol (90:10) with 0.1% TFA
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 25 °C
-
-
Analysis: Inject the sample and analyze the resulting chromatogram for the presence of multiple peaks, which would indicate the presence of stereoisomers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
Technical Support Center: 1-Boc-5-phenylpyrrolidine-3-carboxylic Acid
Welcome to the technical support resource for 1-Boc-5-phenylpyrrolidine-3-carboxylic acid (CAS: 885277-76-9). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth information, troubleshooting advice, and frequently asked questions to ensure the successful handling, storage, and application of this versatile building block.
Introduction
This compound is a chiral pyrrolidine derivative widely utilized in organic synthesis and medicinal chemistry.[1] The presence of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom enhances its stability and allows for controlled reactivity, making it a valuable intermediate in the synthesis of complex molecules, including peptidomimetics and other bioactive compounds.[1][2] This guide provides a comprehensive overview of its properties and practical advice for its use in experimental settings.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₁NO₄ | [1][3][4] |
| Molecular Weight | 291.34 g/mol | [1][4] |
| Appearance | White to off-white solid/powder | [1] |
| Melting Point | Data not consistently available; related compounds melt in the range of 133-145 °C | |
| Solubility | Soluble in chloroform.[5] Generally soluble in polar aprotic solvents like DMSO and DMF, and polar protic solvents like methanol and ethanol.[6] | |
| Storage Temperature | 2-8°C | [1][7][5] |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of this compound.
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a tightly sealed container in a dry and well-ventilated place, at a temperature of 2-8°C.[1][7][5] Avoid exposure to moisture and incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8][9]
Q2: What is the expected shelf-life of this compound?
A2: When stored under the recommended conditions, the compound is chemically stable.[9] However, for best results, it is advisable to use it within the manufacturer's recommended timeframe. Over time, exposure to atmospheric moisture or temperature fluctuations could potentially lead to slow degradation.
Q3: In which solvents is this compound soluble?
A3: The compound is soluble in chloroform.[5] Based on its structure, which contains both polar (carboxylic acid, carbamate) and non-polar (Boc group, phenyl ring) moieties, it is expected to be soluble in a range of organic solvents. Good solubility is observed in polar aprotic solvents like DMSO and DMF, as well as polar protic solvents such as methanol and ethanol.[6]
Q4: What are the primary safety precautions to take when handling this compound?
A4: Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10][11] Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11][12] Avoid contact with skin and eyes.[10][12] In case of contact, rinse the affected area thoroughly with water.[11]
Troubleshooting Guide
This section provides solutions to potential issues that may arise during experimentation with this compound.
Issue 1: Inconsistent reaction yields or unexpected byproducts.
-
Potential Cause 1: Compound Degradation.
-
Troubleshooting:
-
Verify Storage Conditions: Ensure the compound has been stored at 2-8°C in a tightly sealed container, away from moisture.[1][7][5]
-
Assess Purity: If degradation is suspected, re-analyze the purity of the starting material using techniques like NMR or LC-MS.
-
Use Fresh Stock: If possible, use a fresh batch of the compound for the reaction.
-
-
-
Potential Cause 2: Unintentional Deprotection of the Boc Group.
-
Troubleshooting:
-
Check Reaction pH: The Boc protecting group is labile under acidic conditions.[13][14] Avoid strongly acidic reagents or conditions unless deprotection is the intended outcome.
-
Solvent Choice: Be mindful of the solvent used. While generally stable, prolonged heating in certain solvents could potentially lead to some degradation or side reactions.
-
-
Issue 2: Difficulty with Boc deprotection.
-
Potential Cause 1: Inefficient Acidic Cleavage.
-
Troubleshooting:
-
Choice of Acid: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective reagent for Boc deprotection.[14][15] 4M HCl in dioxane is another widely used alternative.[15]
-
Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.[16] Some reactions may require stirring at room temperature for a few hours for complete deprotection.[15]
-
Scavengers: The deprotection process generates a tert-butyl cation, which can lead to side reactions.[13] Consider adding a scavenger, such as anisole or thioanisole, to trap this reactive intermediate.[13]
-
-
-
Potential Cause 2: Substrate is sensitive to strong acid.
-
Troubleshooting:
-
Milder Acidic Conditions: If the rest of the molecule is acid-sensitive, consider using milder acidic conditions, such as p-toluenesulfonic acid in THF/DCM.[15]
-
Non-Acidic Deprotection: In some cases, thermal deprotection by heating in a suitable solvent like dioxane might be an option, although this is less common.[15]
-
-
Issue 3: Poor solubility in a reaction solvent.
-
Potential Cause: Inappropriate solvent choice.
-
Troubleshooting:
-
Consult Solubility Data: Refer to the solubility information provided. The compound is generally soluble in polar organic solvents.[6]
-
Solvent Screening: Perform small-scale solubility tests with a range of solvents to find the most suitable one for your reaction conditions.
-
Co-solvent System: Consider using a co-solvent system to improve solubility. For example, a mixture of a less polar solvent with a more polar one in which the compound is soluble.
-
-
Experimental Workflow & Decision Making
The following diagram illustrates a typical workflow for using this compound in a synthetic protocol, including troubleshooting decision points.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound|885277-76-9 - MOLBASE Encyclopedia [m.molbase.com]
- 4. This compound , 98% , 885277-76-9 - CookeChem [cookechem.com]
- 5. 1-Boc-pyrrolidine-3-carboxylic acid CAS#: 59378-75-5 [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. (S)-1-Boc-3-pyrrolidinecarboxylic acid 97 140148-70-5 [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. capotchem.com [capotchem.com]
- 10. fishersci.fr [fishersci.fr]
- 11. chemicalbook.com [chemicalbook.com]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. total-synthesis.com [total-synthesis.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. reddit.com [reddit.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Reaction Monitoring for 1-Boc-5-phenylpyrrolidine-3-carboxylic Acid Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-Boc-5-phenylpyrrolidine-3-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development professionals who are actively engaged in the synthesis of this valuable chiral building block. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and precise control over its synthesis is paramount for developing novel therapeutics.[1][2]
This guide provides in-depth, field-proven insights into reaction monitoring techniques, offering troubleshooting solutions and detailed protocols in a practical question-and-answer format. Our goal is to empower you to navigate the complexities of this synthesis with confidence, ensuring reproducibility, high yield, and optimal purity.
Frequently Asked Questions (FAQs) about Reaction Monitoring
This section addresses common questions about selecting and implementing the right analytical techniques to monitor the progress and outcome of your synthesis.
Q1: What are the primary techniques for monitoring the synthesis of this compound?
The primary analytical techniques for monitoring this synthesis are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each offers distinct advantages:
-
TLC: Ideal for rapid, qualitative checks of reaction progress at the bench. It helps visualize the consumption of starting materials and the formation of the product.[3][4][5]
-
HPLC: Provides quantitative data on reaction conversion, purity, and the presence of side products. Chiral HPLC is essential for determining the enantiomeric excess (ee) of the final product.[6][7][8]
-
LC-MS: A powerful tool for identifying reaction intermediates, byproducts, and the target molecule by coupling the separation power of HPLC with the mass identification capabilities of mass spectrometry.[9]
-
NMR Spectroscopy: The gold standard for structural elucidation of the final product and key intermediates. It confirms the successful formation of the pyrrolidine ring and the presence of all functional groups.[10][11][12]
Q2: How do I use Thin-Layer Chromatography (TLC) for a quick reaction check?
TLC is the workhorse for real-time reaction monitoring. To use it effectively:
-
Choose an appropriate solvent system (eluent): A common starting point is a mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate. For this carboxylic acid, a typical eluent might be Hexanes:Ethyl Acetate (1:1) with a small amount (0.5-1%) of acetic acid to prevent the carboxylate from streaking on the silica plate.[4]
-
Spotting: On a silica gel plate, spot the starting materials, a co-spot (starting material and reaction mixture), and the reaction mixture itself.
-
Development & Visualization: Develop the plate in the chosen eluent and visualize the spots under a UV lamp (254 nm), as the phenyl group is UV-active.[4][13] The disappearance of starting material spots and the appearance of a new product spot indicate reaction progress.
Q3: When should I use High-Performance Liquid Chromatography (HPLC) instead of TLC?
While TLC is excellent for quick checks, HPLC should be used when quantitative data is required. Key applications include:
-
Determining Reaction Completion: Accurately quantifying the remaining starting material (<1%).
-
Assessing Product Purity: Calculating the purity of the crude or purified product as a percentage (e.g., area % at a specific wavelength).
-
Optimizing Reaction Conditions: Comparing the outcomes of different reaction parameters (temperature, catalysts, time) by precisely measuring product formation.
-
Analyzing Stereochemistry: Using a chiral stationary phase to separate and quantify the enantiomers, which is impossible with standard TLC.[8][14]
Q4: How can Liquid Chromatography-Mass Spectrometry (LC-MS) help identify byproducts?
During synthesis, unexpected side reactions can occur. LC-MS is invaluable for troubleshooting these issues.[9] For example, if your TLC shows an unknown spot or your HPLC has an unexpected peak, an LC-MS analysis can provide the mass-to-charge ratio (m/z) of that impurity. This mass data allows you to deduce its molecular formula and propose a likely structure, helping you understand the side reaction (e.g., dimerization, fragmentation, or reaction with a solvent impurity) and adjust the reaction conditions accordingly.
Q5: What is the role of NMR spectroscopy in this process?
NMR spectroscopy is primarily used for structural confirmation after the reaction and purification are complete.
-
¹H NMR: Confirms the structure by showing characteristic signals for the protons on the pyrrolidine ring, the phenyl group, and the Boc protecting group. The integration of these signals should match the expected number of protons.[11][15]
-
¹³C NMR: Provides evidence for the carbon skeleton of the molecule, including the carbonyl carbons of the Boc group and the carboxylic acid.[12][15] While less common for real-time monitoring, taking an NMR of the crude reaction mixture can sometimes provide a clear picture of the ratio of product to starting material.
Q6: How do I monitor and confirm the stereochemical outcome (enantiomeric excess)?
The stereochemical purity of your final product is critical. The definitive method for determining enantiomeric excess (ee) is Chiral High-Performance Liquid Chromatography (HPLC) .
-
Methodology: This technique uses a chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralpak® series), to separate the two enantiomers.[6] The enantiomers interact differently with the chiral column, leading to different retention times.
-
Data Analysis: The ee is calculated from the integrated peak areas of the two enantiomers using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.[14] It is crucial to develop and validate a robust chiral HPLC method early in the process.
Troubleshooting Guide: Common Experimental Issues
This section provides solutions to specific problems you may encounter during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| 1. Reaction Stalls / Incomplete Conversion (TLC shows persistent starting material spots) | 1. Insufficient reagent stoichiometry.2. Low reaction temperature or insufficient time.3. Deactivated catalyst or reagents (e.g., moisture).4. Poor solubility of reactants. | 1. Re-evaluate stoichiometry; consider adding a slight excess of one reactant.2. Increase reaction temperature incrementally or extend the reaction time. Monitor by TLC/HPLC every few hours.3. Use freshly distilled solvents and high-purity reagents. Ensure reactions are run under an inert atmosphere (e.g., Nitrogen or Argon) if sensitive reagents are used.[12]4. Experiment with a different solvent or solvent mixture to improve solubility. |
| 2. Multiple Unexpected Spots on TLC / Peaks in HPLC (Indication of side reactions) | 1. Reaction temperature is too high, promoting side reactions.2. Presence of impurities in starting materials or solvents.3. Racemization or epimerization at chiral centers. | 1. Lower the reaction temperature. Side reactions often have a higher activation energy than the desired reaction.2. Purify starting materials before use. Use HPLC-grade or distilled solvents.3. Use LC-MS to identify the byproducts. For stereochemical issues, use chiral HPLC to check the ee and diastereomeric ratio. Consider milder reaction conditions or bases. |
| 3. Low or Inconsistent Yield (After workup and purification) | 1. Product loss during aqueous workup (e.g., product is partially water-soluble).2. Degradation of the product on the silica gel column.3. Inefficient extraction from the aqueous layer. | 1. Saturate the aqueous layer with NaCl (brine) to decrease the solubility of the organic product before extraction.[5]2. The carboxylic acid can streak or irreversibly bind to silica. Deactivate the silica gel with triethylamine or add 0.5-1% acetic acid to the eluent. Alternatively, convert the acid to its methyl or ethyl ester before chromatography and hydrolyze it back afterward.3. Increase the number of extractions with the organic solvent (e.g., 3-4 times). Ensure the pH of the aqueous layer is optimized for extraction (acidic for a carboxylic acid). |
| 4. Difficulty in Product Purification (Streaking on silica gel column) | 1. The carboxylic acid and secondary amine functionalities can interact strongly with the acidic silica gel. | 1. Add a modifier to the eluent: a small amount of acetic acid (~1%) can protonate the product and reduce tailing.[4]2. Use a different stationary phase, such as alumina or reverse-phase silica (C18).3. Protect the carboxylic acid as an ester for purification, followed by deprotection. |
| 5. Poor Enantiomeric Excess (ee) (Confirmed by Chiral HPLC) | 1. Racemizing conditions during the reaction (e.g., harsh base or high temperature).2. Racemization during workup or purification.3. Impure chiral catalyst or starting material. | 1. Screen for milder reaction conditions (lower temperature, alternative base/catalyst).2. Avoid strongly acidic or basic conditions during workup if possible. Check if racemization occurs on the silica gel column by analyzing the ee before and after chromatography.3. Verify the enantiomeric purity of your chiral starting materials and catalysts before starting the synthesis. |
Visualizations & Data Summary
Troubleshooting Workflow for Unexpected HPLC Results
The following diagram outlines a logical workflow for diagnosing and resolving issues when your HPLC analysis shows unexpected peaks.
Caption: A decision-making workflow for troubleshooting unexpected results from HPLC analysis.
Table 1: Typical TLC Parameters for Synthesis Monitoring
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | Silica Gel 60 F₂₅₄ | Standard, versatile, and allows for UV visualization.[3][11] |
| Mobile Phase (Eluent) | Hexanes:Ethyl Acetate (1:1) + 1% Acetic Acid | Good starting polarity balance. Acetic acid improves the spot shape of the carboxylic acid product.[4] |
| Visualization | UV Light (254 nm) | The phenyl ring in the product and some starting materials is UV-active. |
| Staining (Optional) | Permanganate (KMnO₄) or Ninhydrin stain | KMnO₄ visualizes most organic compounds. Ninhydrin can be used if any primary/secondary amine intermediates are expected. |
| Expected Rf | Product Rf should be intermediate between the more polar starting materials (e.g., amino acids) and less polar ones (e.g., benzaldehyde). The Boc-protected product will be less polar (higher Rf) than its unprotected amine precursor. |
Detailed Analytical Protocols
Protocol 1: TLC Analysis Workflow
-
Preparation: Prepare a developing chamber with the chosen eluent (e.g., 1:1 Hexanes:EtOAc + 1% AcOH).
-
Sample Preparation: Dilute a small aliquot of your reaction mixture in a suitable solvent (e.g., ethyl acetate).
-
Spotting: Using a capillary tube, spot a reference standard of your starting material, the reaction mixture, and a co-spot (both starting material and reaction mixture in the same lane) on the TLC plate baseline.
-
Development: Place the TLC plate in the developing chamber and allow the eluent to travel up the plate until it is ~1 cm from the top.
-
Analysis: Remove the plate, mark the solvent front, and let it dry. Visualize under a UV lamp. A complete reaction will show the disappearance of the starting material spot in the reaction mixture lane.[16]
Protocol 2: Reverse-Phase HPLC Method for Purity Analysis
This protocol provides a general starting point for analyzing reaction conversion and purity.
-
Sample Preparation: Dilute a small sample of the crude reaction mixture or purified product in the mobile phase to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid. Formic acid helps to protonate the carboxylic acid for better peak shape.[17]
-
Gradient: Start with a gradient of 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm and 254 nm.
-
Column Temperature: 25 °C.[6]
-
-
Procedure: Equilibrate the column with the initial mobile phase conditions. Inject 10 µL of the prepared sample and run the gradient method. Integrate the peaks to determine the relative area percentages.
Protocol 3: Chiral HPLC Method for Enantiomeric Excess (ee) Determination
This protocol is essential for confirming the stereochemical outcome of an asymmetric synthesis.
-
Sample Preparation: Prepare a sample of the purified product at ~1 mg/mL in the mobile phase. Filter the sample.
-
HPLC Conditions:
-
Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak® IB or similar).[7][8]
-
Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 90:10 (v/v). This ratio must be optimized to achieve baseline separation.[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
-
Procedure: Inject the sample of the racemic compound first to identify the retention times of both enantiomers. Then, inject your synthesized sample.
-
Calculation: Calculate the enantiomeric excess (% ee) from the integrated peak areas of the two enantiomers.
References
-
Grigorjeva, L., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. Available at: [Link]
-
Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Available at: [Link]
-
Grigorjeva, L., et al. (2023). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI. Available at: [Link]
-
Safrole. (n.d.). Pyrrolidine Properties, Reactions and Applications. Available at: [Link]
-
Indian Journal of Chemistry. (2017). Spectroscopic analysis, first order hyperpolarizability, NBO, HOMO and LUMO analysis of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid. Available at: [Link]
-
MOLBASE. (n.d.). This compound|885277-76-9. Available at: [Link]
-
Uno, K., et al. (2015). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. ResearchGate. Available at: [Link]
-
Ielo, L., et al. (2024). Identification of BACE-1 inhibitors through directed C(sp3)–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives. Organic & Biomolecular Chemistry. Available at: [Link]
-
Kuranov, S. O., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]
-
Abbate, V., et al. (2021). Modulating the Enantiodiscrimination Features of Inherently Chiral Selectors by Molecular Design: A HPLC and Voltammetry Study Case with Atropisomeric 2,2′-Biindole-Based Monomers and Oligomer Films. PMC - NIH. Available at: [Link]
-
European Journal of Chemistry. (n.d.). View of Synthesis and preliminary biological screening of certain 5-aralkyl pyrrolidine-3-carboxylic acids as anticonvulsants. Available at: [Link]
-
Organic & Biomolecular Chemistry. (2015). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Available at: [Link]
-
ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Available at: [Link]
-
Scholars Research Library. (2011). Der Pharma Chemica. Available at: [Link]
-
ResearchGate. (2019). Synthesis and Biological Evaluation of Some Novel Claisen Products of 5-Oxo-1-phenylpyrrolidine-3-carboxylic Acid as Antimicrobial and Antioxidant Agents. Available at: [Link]
-
Grigorjeva, L., et al. (2023). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PMC - NIH. Available at: [Link]
-
Ielo, L., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. MDPI. Available at: [Link]
-
NIH. (2018). Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition. Available at: [Link]
-
ACS Publications. (2011). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine: In Situ React IR Spectroscopic Monitoring, Scope, and Synthetic Applications. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Available at: [Link]
-
PubMed. (2001). Selected reaction monitoring LC-MS determination of idoxifene and its pyrrolidinone metabolite in human plasma using robotic high-throughput, sequential sample injection. Available at: [Link]
-
ResearchGate. (2020). Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. orgsyn.org [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Modulating the Enantiodiscrimination Features of Inherently Chiral Selectors by Molecular Design: A HPLC and Voltammetry Study Case with Atropisomeric 2,2’‐Biindole‐Based Monomers and Oligomer Films - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Selected reaction monitoring LC-MS determination of idoxifene and its pyrrolidinone metabolite in human plasma using robotic high-throughput, sequential sample injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1-Boc-pyrrolidine-3-carboxylic acid(59378-75-5) 1H NMR [m.chemicalbook.com]
- 11. mdpi.com [mdpi.com]
- 12. Identification of BACE-1 inhibitors through directed C(sp 3 )–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB02117C [pubs.rsc.org]
- 13. View of Synthesis and preliminary biological screening of certain 5-aralkyl pyrrolidine-3-carboxylic acids as anticonvulsants [eurjchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
Validation & Comparative
A Comparative Guide to the NMR Characterization of 1-Boc-5-phenylpyrrolidine-3-carboxylic Acid Diastereomers
For Researchers, Scientists, and Drug Development Professionals
The stereochemical configuration of substituted pyrrolidines is a critical determinant of their biological activity, making their unambiguous characterization essential in pharmaceutical research and development. This guide provides an in-depth comparison of the Nuclear Magnetic Resonance (NMR) spectral features of the cis and trans diastereomers of 1-Boc-5-phenylpyrrolidine-3-carboxylic acid, offering a practical framework for their differentiation. We will delve into the nuances of ¹H and ¹³C NMR spectroscopy, with a focus on chemical shifts, coupling constants, and through-space correlations, to provide a robust methodology for stereochemical assignment.
The Challenge of Differentiating Diastereomers
Diastereomers, being stereoisomers that are not mirror images of each other, possess distinct physical and chemical properties. In the context of NMR spectroscopy, this dissimilarity manifests as discernible differences in their spectra. For 3,5-disubstituted pyrrolidines like this compound, the relative orientation of the phenyl and carboxylic acid groups (cis or trans) significantly influences the local electronic environment and spatial proximity of the pyrrolidine ring protons. This, in turn, affects their chemical shifts and scalar coupling constants.
Key NMR Techniques for Stereochemical Elucidation
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is indispensable for the comprehensive characterization of these diastereomers.
-
¹H NMR Spectroscopy: Provides initial insights into the proton environment, including chemical shifts and multiplicity patterns.
-
¹³C NMR Spectroscopy: Reveals the carbon framework of the molecule and is sensitive to changes in stereochemistry.
-
Correlation Spectroscopy (COSY): Establishes proton-proton (H-H) coupling networks, aiding in the assignment of adjacent protons.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): Detects through-space correlations between protons that are in close proximity, which is a definitive method for determining relative stereochemistry.
Comparative ¹H and ¹³C NMR Analysis: cis vs. trans Isomers
The primary distinguishing features between the cis and trans diastereomers of this compound in their NMR spectra are the chemical shifts of the pyrrolidine ring protons and their vicinal coupling constants (³JHH).
Proton (¹H) NMR Spectroscopy
In general, the protons of the trans isomer tend to be more deshielded (resonate at a higher ppm) compared to the cis isomer.[1] This is attributed to the different anisotropic effects of the phenyl and carboxylic acid substituents in the two diastereomeric forms.
Expected Chemical Shift and Coupling Constant Trends:
| Proton | cis-Isomer (Expected) | trans-Isomer (Expected) | Key Differentiating Feature |
| H3 | Upfield | Downfield | The relative positions of H3 and H5 are a strong indicator of stereochemistry. |
| H5 | Upfield | Downfield | The trans relationship often leads to greater deshielding.[1] |
| ³J(H3,H4) | Smaller | Larger | The dihedral angle between cis protons is smaller, resulting in a smaller coupling constant.[2][3] |
| ³J(H4,H5) | Smaller | Larger | The dihedral angle between trans protons is larger, leading to a larger coupling constant.[2][3] |
Note: The exact chemical shifts can be influenced by the solvent and concentration.
Carbon (¹³C) NMR Spectroscopy
While the differences in ¹³C NMR spectra between diastereomers can be more subtle than in ¹H NMR, they still provide valuable confirmatory data. The chemical shifts of the pyrrolidine ring carbons, particularly C3 and C5, are expected to differ between the cis and trans isomers due to the varying steric and electronic environments. Generally, no significant differences are expected for the carbons of the Boc and phenyl groups, which are further away from the stereogenic centers.[1]
Definitive Stereochemical Assignment with NOESY
The Nuclear Overhauser Effect (NOE) is a through-space phenomenon where the magnetization of a nucleus is transferred to a spatially proximate nucleus. A NOESY experiment maps these correlations, providing unambiguous evidence of the relative stereochemistry.
In the case of this compound:
-
For the cis-isomer: A clear NOE correlation is expected between the proton at C3 (H3) and the proton at C5 (H5), as these protons are on the same face of the pyrrolidine ring and therefore in close spatial proximity.
-
For the trans-isomer: No significant NOE correlation should be observed between H3 and H5, as they are on opposite faces of the ring and thus spatially distant.
This distinct difference in the NOESY spectrum is the most definitive method for assigning the cis and trans configurations.
Experimental Protocols
Standard NMR Sample Preparation:
-
Weigh 5-10 mg of the purified this compound diastereomer.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
NMR Data Acquisition:
-
¹H NMR: Acquire a standard 1D proton spectrum. Key parameters include a sufficient number of scans for good signal-to-noise, a spectral width that encompasses all proton signals, and a relaxation delay of at least 1-2 seconds.
-
¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum. A larger number of scans will likely be required compared to the ¹H spectrum.
-
COSY: Acquire a standard gradient-selected COSY (gCOSY) spectrum to establish H-H correlations.
-
NOESY: Acquire a 2D NOESY spectrum with a mixing time optimized to observe key through-space correlations (typically 500-800 ms).
Visualizing the Workflow and Key Interactions
Caption: General workflow for NMR-based stereochemical analysis.
Caption: Key NOE correlation for diastereomer differentiation.
Conclusion
The definitive characterization of the cis and trans diastereomers of this compound is readily achievable through a systematic application of NMR spectroscopy. While ¹H NMR provides strong indications of the stereochemistry through analysis of chemical shifts and coupling constants, 2D NOESY experiments offer an unequivocal method for assignment. The principles and protocols outlined in this guide provide a robust framework for researchers in drug discovery and organic synthesis to confidently determine the stereochemistry of these and related substituted pyrrolidine scaffolds, ensuring the integrity and reproducibility of their scientific endeavors.
References
- BenchChem. (2025). A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of (R)-(-)
- Organic Spectroscopy International. (2014). CIS TRANS ISOMERS AND NMR.
- Skanji, H., et al. (2018). Density Functional Theory based study on structural, vibrational and NMR properties of cis - trans fulleropyrrolidine mono-adducts. PMC - NIH.
- BenchChem. (2025). An In-depth Technical Guide to the Stereoisomers of Pyrrolidine-3-Carboxylic Acid for Researchers and Drug Development Professionals.
- BenchChem. (2025). Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants: A Comprehensive Guide.
- Yin, F., et al. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry.
- Silaev, V. I., et al. (2014). A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. PMC - PubMed Central.
- Di Micco, S., et al. (2023). Identification of BACE-1 inhibitors through directed C(sp3)–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives. Organic & Biomolecular Chemistry.
- Reddit. (2013). Determining cis vs. trans with NMR.
- University of Colorado, Boulder. (2011). Spin-spin splitting and coupling - Coupling in 1H NMR.
- Valdés, H., et al. (2007). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N. NIH.
- London, R. E., et al. (1978). 13C nuclear magnetic resonance study of the cis-trans isomerism in X-Pro-Pro tripeptides. Biochemistry.
- Nájera, C., & Yus, M. (2015). Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides.
- ChemicalBook. (3S,5S)-1-Boc-5-(methoxymethyl)pyrrolidine-3-carboxylic Acid-d3.
- Kricheldorf, H. R., & Hull, W. E. (1980). 15N-NMR spectroscopy. 20. Cis/trans isomerism and neighboring residue effects of proline-containing peptides. Biopolymers.
- Request PDF. (2025). Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids.
- Chem-Impex. Racemic Boc-cis-3-phenyl-pyrrolidine-2-carboxylic acid.
Sources
A Senior Application Scientist's Guide to Proline Analogs: A Comparative Analysis of 1-Boc-5-phenylpyrrolidine-3-carboxylic acid
In the intricate world of drug discovery, the quest for molecular scaffolds that offer both structural rigidity and avenues for diverse functionalization is paramount. Proline and its analogs have long been celebrated for their unique ability to impart conformational constraints on peptides and small molecules, thereby enhancing biological activity and pharmacokinetic properties.[1][2][3] This guide provides a detailed comparative analysis of 1-Boc-5-phenylpyrrolidine-3-carboxylic acid alongside other prominent proline analogs, offering insights grounded in experimental data to aid researchers in the rational design of novel therapeutics.
The Strategic Advantage of Conformational Constraint: The Role of Proline Analogs
The cyclic nature of proline's side chain, which loops back to form a tertiary amide bond in a peptide backbone, introduces a significant conformational rigidity.[3] This inherent structural constraint can pre-organize a molecule into a bioactive conformation, minimizing the entropic penalty upon binding to a biological target. However, the native proline structure offers limited opportunities for modification. Proline analogs, therefore, are indispensable tools for medicinal chemists, allowing for the fine-tuning of conformational preferences and the introduction of novel pharmacophoric features.[1][2] Substitutions on the pyrrolidine ring can dictate its pucker, influence the cis-trans isomerization of the preceding peptide bond, and introduce functional groups for enhanced target engagement.[4]
Featured Compound: this compound
This compound is a proline analog featuring a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen and a phenyl group at the 5-position.[5][6] The Boc group is a standard protecting group in peptide synthesis, while the C5-phenyl substitution is the key feature influencing its properties. This bulky, hydrophobic group significantly impacts the pyrrolidine ring's conformation, favoring a specific pucker that, in turn, orients the C3-carboxylic acid in a defined spatial arrangement. This pre-organization can be highly beneficial in designing molecules with high affinity and selectivity for their targets.
Generalized Workflow for Proline Analog Synthesis and Evaluation
Caption: A decision-making framework for the rational application of proline analogs in a lead discovery and optimization campaign.
Concluding Remarks and Future Directions
The judicious selection of proline analogs is a powerful strategy in modern drug design. While traditional analogs like 4-hydroxyproline offer subtle modifications, advanced scaffolds such as this compound provide unique opportunities to introduce significant conformational biases and desirable physicochemical properties. The C5-phenyl group, in particular, offers a means to introduce a bulky, hydrophobic moiety that can profoundly influence the molecule's shape and interactions with its biological target.
The future of this field will undoubtedly involve the creation of even more sophisticated proline analogs with tailored properties. As our understanding of molecular recognition continues to grow, so too will our ability to design the ideal proline analog for a given therapeutic challenge. The experimental frameworks detailed in this guide provide a solid foundation for the evaluation of these next-generation building blocks, paving the way for the discovery of novel, effective, and safe medicines.
References
- Vanhoof, G., Goossens, F., De Meester, I., Hendriks, D., & Scharpé, S. (1995). Proline motifs in peptides and their biological processing. FASEB journal, 9(9), 736–744.
- Lama, T., & Gopi, H. N. (2018).
- Lama, T., & Gopi, H. N. (2018).
- Kudryavtsev, K. V., et al. (2018). Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units. Frontiers in Chemistry, 6, 108.
- Alonso, J. L., et al. (2011). Conformational Preferences of α-Substituted Proline Analogues. The Journal of Physical Chemistry B, 115(4), 779–790.
- Hofman, T., et al. (2020). Fluorine NMR study of proline-rich sequences using fluoroprolines. Magnetic Resonance, 1(1), 13–28.
- Kumar, V., & Arora, P. S. (2018). A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 140(35), 11073–11077.
- Lecourt, T., & Miclet, E. (2014). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 19(11), 18882–18913.
- Kubyshkin, V., & Mykhailiuk, P. K. (2023). Proline Analogues in Drug Design: Current Trends and Future Prospects. Enamine.
- Pogliani, L., et al. (1975). A NMR investigation of proline and its derivatives. II—Conformational implications of the 1H NMR spectrum of L‐proline at different pH. Organic Magnetic Resonance, 7(12), 618-627.
- Błaszczyk, M., et al. (2022). A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI. International Journal of Molecular Sciences, 23(15), 8443.
- Kubyshkin, V., & Rubini, M. (2024). Proline Analogues. Chemical Reviews.
- Conticello, V. P., & Chaiken, I. M. (2019). Aza-proline effectively mimics l-proline stereochemistry in triple helical collagen. Chemical Science, 10(29), 7027–7032.
- Molbase. (n.d.). This compound|885277-76-9. MOLBASE Encyclopedia.
- Merck Millipore. (n.d.).
- Conticello, V. P., & Chaiken, I. M. (2019). Aza-Proline Effectively Mimics L-Proline Stereochemistry in Triple Helical Collagen. bioRxiv.
- Thieme. (n.d.). Synthesis of Peptides Containing Proline Analogues. Thieme.
- Tichý, M., & Kmoníčková, E. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 26(16), 4983.
- Koide, T., et al. (2005). Different effects of 4-hydroxyproline and 4-fluoroproline on the stability of collagen triple helix. Biochemistry, 44(16), 6209–6216.
- National Center for Biotechnology Information. (n.d.). 4-Hydroxyproline.
- Kubyshkin, V., & Rubini, M. (2024). Proline Analogues. Chemical Reviews.
- Lecourt, T., & Miclet, E. (2014).
- Sigma-Aldrich. (n.d.).
- Sigma-Aldrich. (n.d.).
- Vanhoof, G., et al. (1995). Proline motifs in peptides and their biological processing. FASEB journal, 9(9), 736–744.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). N-Boc-Pyrrolidine-3-carboxylic Acid: A Comprehensive Overview.
- Wikipedia. (n.d.). Amino acid. Wikipedia.
- ResearchGate. (2025). Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids.
- Wikipedia. (n.d.). Hydroxyproline. Wikipedia.
- CookeChem. (n.d.). This compound , 98% , 885277-76-9. CookeChem.
- Royal Society of Chemistry. (2024). Identification of BACE-1 inhibitors through directed C(sp3)–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives. Organic & Biomolecular Chemistry.
Sources
- 1. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Proline motifs in peptides and their biological processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound|885277-76-9 - MOLBASE Encyclopedia [m.molbase.com]
- 6. This compound , 98% , 885277-76-9 - CookeChem [cookechem.com]
A Comparative Guide to the Biological Activity of 1-Boc-5-phenylpyrrolidine-3-carboxylic Acid Derivatives
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. Its three-dimensional structure allows for precise spatial arrangement of functional groups, enabling targeted interactions with biological macromolecules. This guide provides a comparative analysis of the biological activities of derivatives of 1-Boc-5-phenylpyrrolidine-3-carboxylic acid, a versatile building block in drug discovery. We will delve into their enzyme inhibitory, antimicrobial, and anticancer properties, supported by experimental data and protocols to provide researchers, scientists, and drug development professionals with a comprehensive resource for this important class of compounds.
Enzyme Inhibition: A Tale of Selectivity and Potency
Derivatives of pyrrolidine-3-carboxylic acid have been extensively explored as inhibitors of various enzymes, playing crucial roles in different disease pathologies. The this compound scaffold offers a unique combination of a protected nitrogen, a lipophilic phenyl group, and a carboxylic acid handle for further derivatization, making it an attractive starting point for the design of potent and selective enzyme inhibitors.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
DPP-4 is a key enzyme in glucose homeostasis, and its inhibition is a validated therapeutic strategy for type 2 diabetes. Several marketed antidiabetic drugs are based on the pyrrolidine scaffold. While specific data on this compound derivatives as DPP-4 inhibitors is emerging, the broader class of (R)-pyrrolidine-3-carboxylic acid derivatives has shown significant promise. For instance, vildagliptin and saxagliptin are potent DPP-4 inhibitors with IC50 values in the nanomolar range.[1] The pyrrolidine ring mimics the proline residue of the natural substrates of DPP-4, leading to effective competitive inhibition.
Comparative Data for DPP-4 Inhibitors:
| Compound | DPP-4 IC50 (nM) |
| Vildagliptin | 62[1] |
| Saxagliptin | 50[1] |
| 4-fluoropyrrolidine derivative | 17[1] |
| Bromo-substituted benzylidene derivative | 1.27[1] |
| Sitagliptin (Reference) | 4.38[1] |
Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibition
InhA is a crucial enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis. Inhibition of InhA is a key strategy in the development of new anti-tubercular drugs. Pyrrolidine carboxamides have been identified as a novel class of potent InhA inhibitors.[2] Structure-activity relationship (SAR) studies have revealed that substitutions on the phenyl ring of the pyrrolidine scaffold significantly impact inhibitory activity. For instance, electron-withdrawing groups at the meta-position of the phenyl ring generally lead to better InhA inhibition.[2]
Comparative Data for InhA Inhibitors:
| Compound | Substitution on Phenyl Ring | InhA IC50 (µM) |
| s15 | 3-isopropyl | 5.55[2] |
| d11 | 3,5-dichloro | 0.39[2] |
The data clearly indicates that di-substitution with electron-withdrawing groups like chlorine can significantly enhance the inhibitory potency against InhA.[2]
Antimicrobial Activity: A Broad Spectrum of Action
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Pyrrolidine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.
Antibacterial Activity
Derivatives of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid have been synthesized and evaluated for their antibacterial properties. These compounds have shown activity against both Gram-positive and Gram-negative bacteria. For example, hydrazone derivatives bearing a 5-nitrothien-2-yl fragment have been reported to exhibit potent antibacterial activity, in some cases surpassing standard antibiotics like cefuroxime.[3]
Comparative Antibacterial Activity (MIC in µg/mL):
| Compound | S. aureus | L. monocytogenes | B. cereus | E. coli |
| Hydrazone with benzylidene moiety | 3.9 | - | - | - |
| Hydrazone with 5-nitrothien-2-yl fragment | <7.8 | <7.8 | <7.8 | <7.8 |
| Cefuroxime (Control) | 7.8 | - | - | - |
Data adapted from[3]
The results highlight the potential of these derivatives as broad-spectrum antibacterial agents. The presence of the nitro-aromatic moiety appears to be crucial for the observed activity.
Antitubercular Activity
Beyond InhA inhibition, certain N-benzoylthiourea-pyrrolidine carboxylic acid derivatives have shown direct activity against M. tuberculosis H37Rv strain. One such derivative, compound 1bb, which incorporates an imidazole ring and a benzyl group, exhibited a significant Minimum Inhibitory Concentration (MIC) of 15.62 µg/mL.[4]
Anticancer Activity: Targeting Uncontrolled Cell Growth
The quest for novel anticancer agents is a continuous effort in medicinal chemistry. Pyrrolidone derivatives have emerged as a promising class of compounds with cytotoxic activity against various cancer cell lines.
A series of 5-oxo-1-(4-acetamidophenyl)pyrrolidine carboxylic acid derivatives bearing azole, diazole, and hydrazone moieties have been synthesized and evaluated for their in vitro anticancer activity against A549 human lung cancer cells.[5] The results indicated that specific substitutions on the core scaffold led to potent anticancer effects.[5]
Experimental Protocols
To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. Below are representative protocols for evaluating the biological activities discussed.
Enzyme Inhibition Assay: α-Glucosidase Inhibition
This assay is crucial for identifying potential antidiabetic agents.
Caption: Workflow for α-Glucosidase Inhibition Assay.
Detailed Steps:
-
Prepare serial dilutions of the test compounds (e.g., 20, 40, 60, 80, and 100 µg/mL).
-
In a 96-well plate, mix 10 µL of each test sample concentration with 10 µL of α-glucosidase enzyme solution (1 U/mL).
-
Incubate the mixture for 20 minutes at 37°C.
-
Add 125 µL of 0.1 M phosphate buffer (pH 6.8) to each well.
-
Initiate the reaction by adding 20 µL of 1 M p-nitrophenyl-α-D-glucopyranoside (p-NPG) substrate and incubate for an additional 30 minutes at 37°C.
-
Stop the reaction by adding 50 µL of 0.1 N Na2CO3.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.[6]
Antibacterial Susceptibility Test: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Caption: Workflow for Broth Microdilution Assay.
Detailed Steps:
-
Prepare serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Prepare a standardized bacterial inoculum to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Add the bacterial suspension to each well of the microtiter plate.
-
Include positive (broth with bacteria) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Structure-Activity Relationship (SAR) and Future Directions
The biological activity of this compound derivatives is intricately linked to their structural features. Key SAR insights include:
-
Substitution on the Phenyl Ring: The nature and position of substituents on the 5-phenyl group significantly influence activity. Electron-withdrawing groups can enhance antibacterial and enzyme inhibitory potency.
-
Derivatization of the Carboxylic Acid: Conversion of the carboxylic acid to amides or hydrazones often leads to enhanced biological activity and allows for the introduction of diverse functionalities.
-
Stereochemistry: The stereochemistry of the pyrrolidine ring is often critical for potent interactions with chiral biological targets like enzyme active sites.
Future research in this area should focus on synthesizing a broader range of derivatives with systematic variations to further elucidate SAR. Exploring different bioisosteric replacements for the phenyl and carboxylic acid groups could also lead to compounds with improved potency, selectivity, and pharmacokinetic properties. The development of derivatives targeting novel biological pathways will continue to be an exciting avenue for this versatile scaffold.
References
-
Al-Warhi, T., et al. (2021). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Journal of Molecular Structure, 1244, 130948. [Link]
-
von Geldern, T. W., et al. (1999). Pyrrolidine-3-carboxylic acids as endothelin antagonists. 4. Side chain conformational restriction leads to ET(B) selectivity. Journal of Medicinal Chemistry, 42(18), 3668–3678. [Link]
-
Al-Warhi, T., et al. (2023). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 28(13), 5031. [Link]
-
Liu, G., et al. (1998). Pyrrolidine-3-carboxylic acids as endothelin antagonists. 3. Discovery of a potent, 2-nonaryl, highly selective ETA antagonist (A-216546). Journal of Medicinal Chemistry, 41(17), 3243–3254. [Link]
-
Al-Warhi, T., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Pharmaceuticals, 16(5), 654. [Link]
-
Liu, G., et al. (1999). Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain. Journal of Medicinal Chemistry, 42(18), 3679–3689. [Link]
-
Kucuk, M., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1228511. [Link]
-
Al-Warhi, T., et al. (2019). Synthesis and Biological Evaluation of Some Novel Claisen Products of 5‐Oxo‐1‐phenylpyrrolidine‐3‐carboxylic Acid as Antimicrobial and Antioxidant Agents. ChemistrySelect, 4(1), 223-228. [Link]
-
He, X., et al. (2014). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. PLoS ONE, 9(1), e85175. [Link]
-
OIST. (n.d.). Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives). [Link]
-
Al-Warhi, T., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 970. [Link]
-
Poyraz, S., et al. (2023). N-Benzoylthiourea-pyrrolidine carboxylic acid derivatives bearing an imidazole moiety: Synthesis, characterization, crystal structure, in vitro ChEs inhibition, and antituberculosis, antibacterial, antifungal studies. Journal of Molecular Structure, 1273, 134303. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]
- 5. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Determining Enantiomeric Excess of 1-Boc-5-phenylpyrrolidine-3-carboxylic Acid
The stereochemical integrity of pharmaceutical intermediates is not merely a quality metric; it is a fundamental determinant of the final drug product's safety and efficacy. For chiral building blocks like 1-Boc-5-phenylpyrrolidine-3-carboxylic acid, a key intermediate in the synthesis of various bioactive molecules, the precise determination of enantiomeric excess (% ee) is a critical, non-negotiable step in process development and quality control. This guide provides an in-depth comparison of the primary analytical methodologies for this task, grounded in first-hand laboratory experience and established scientific principles. We will move beyond simple procedural lists to explore the causality behind methodological choices, ensuring you can not only replicate these methods but also adapt and troubleshoot them effectively.
The Central Challenge: Differentiating Mirror Images
Enantiomers possess identical physical properties (melting point, boiling point, solubility in achiral solvents) and spectroscopic signatures (NMR, IR) in an achiral environment. This makes their separation and quantification a non-trivial analytical challenge. The core principle underpinning all enantioselective analytical techniques is the creation of a transient, chiral environment where the two enantiomers interact differently, leading to a measurable difference in properties. This is typically achieved by forming diastereomeric complexes with a chiral selector, which can be a component of the stationary phase (direct methods) or a derivatizing agent (indirect methods).
Direct Chiral Chromatography: The Industry Workhorse
Direct methods, primarily Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Supercritical Fluid Chromatography (SFC), are the preferred techniques in the pharmaceutical industry. They offer robust, reproducible, and high-resolution separation without the need for sample derivatization, which can introduce potential side reactions or racemization.[1]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for separating enantiomers.[1] The separation relies on a Chiral Stationary Phase (CSP), where a single enantiomer of a chiral selector is immobilized on a support like silica gel.[1] The differential interaction—stemming from variations in hydrogen bonding, π-π stacking, steric hindrance, or dipole-dipole interactions—between the analyte enantiomers and the CSP leads to different retention times.
Causality Behind Method Design:
-
CSP Selection: For N-Boc protected amino acids, macrocyclic glycopeptide-based CSPs (e.g., Teicoplanin, Vancomycin) are exceptionally effective.[2][3] The complex basket-like structure of these selectors offers multiple interaction points (ionic, hydrogen bonding, hydrophobic pockets), making them versatile for a wide range of molecules.[3] For this compound, the presence of the carboxylic acid, the Boc-carbamate, and the phenyl ring provides multiple handles for stereospecific interaction with a Teicoplanin-based column (e.g., CHIROBIOTIC T).
-
Mobile Phase Mode: Reversed-phase (RP) mode is often the most effective choice for Boc-protected amino acids on macrocyclic glycopeptide CSPs.[3] This typically involves a buffered aqueous-organic mobile phase. The buffer (e.g., ammonium acetate or ammonium formate) controls the ionization state of the analyte's carboxylic acid and any ionizable groups on the CSP, which is a critical parameter for achieving resolution. The organic modifier (e.g., methanol or acetonitrile) modulates the overall retention.
Experimental Workflow for Chiral HPLC
Caption: Chiral HPLC workflow for enantiomeric excess determination.
Detailed Protocol: Chiral HPLC
-
Instrumentation: HPLC system with UV detector.
-
Chiral Stationary Phase: CHIROBIOTIC T column (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Prepare a mobile phase consisting of Acetonitrile and 20 mM Ammonium Acetate in Water (e.g., 70:30 v/v). The optimal ratio should be determined empirically.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter.
-
Injection Volume: 10 µL.
-
Analysis:
-
Inject the racemic standard to confirm the resolution and identify the retention times of both enantiomers.
-
Inject the sample.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = (|Area_major - Area_minor|) / (Area_major + Area_minor) * 100.
-
Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC, offering significant advantages in speed and sustainability.[] It uses a supercritical fluid, typically carbon dioxide, as the primary mobile phase, modified with a small amount of an organic solvent (e.g., methanol, ethanol).[][5] The low viscosity and high diffusivity of the supercritical CO2 mobile phase allow for much faster separations and rapid column equilibration without a significant loss in efficiency.[6]
Causality Behind Method Design:
-
CSP Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives like Chiralpak® or Chiralcel®) are the most widely used and successful columns in SFC.[6] Their helical polymer structures create chiral grooves and cavities that effectively differentiate enantiomers through a combination of steric fit and polar interactions.
-
Mobile Phase & Additives: The primary mobile phase is medical-grade CO2. An alcohol co-solvent (modifier) is used to modulate analyte retention and solubility. For acidic compounds like our target molecule, adding a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or isopropylamine) to the modifier can dramatically improve peak shape and resolution by suppressing unwanted ionic interactions with the stationary phase.
Experimental Workflow for Chiral SFC
Caption: Chiral SFC workflow for rapid enantiomeric excess determination.
Detailed Protocol: Chiral SFC
-
Instrumentation: Analytical SFC system with UV detector and back-pressure regulator.
-
Chiral Stationary Phase: Chiralpak IC column (150 x 4.6 mm, 3 µm).
-
Mobile Phase: Isocratic elution with 15% Methanol (containing 0.1% Trifluoroacetic Acid) in CO2.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in methanol to a final concentration of approximately 0.5 mg/mL.
-
Injection Volume: 5 µL.
-
Analysis: Follow the same analysis and calculation procedure as described for HPLC.
Indirect Methods: Derivatization to Diastereomers
When direct chiral methods are unavailable or unsuccessful, an indirect approach can be employed. This involves reacting the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers.[7] Diastereomers have different physical properties and can be separated on standard, achiral chromatographic columns (e.g., a C18 reversed-phase column).[8]
Causality Behind Method Design:
-
CDA Selection: The CDA must be enantiomerically pure, react quantitatively with the analyte under mild conditions without causing racemization, and impart properties that facilitate separation and detection. For a carboxylic acid analyte, a chiral amine like (R)-(+)-1-phenylethylamine is a common choice.
-
Reaction Conditions: The reaction typically involves a peptide coupling agent (e.g., EDC, HOBt) to facilitate amide bond formation between the analyte's carboxylic acid and the chiral amine.[9] It is crucial to ensure the reaction goes to completion; otherwise, the unreacted analyte will interfere with the analysis.
Experimental Workflow for Indirect Analysis via Derivatization
Caption: Indirect workflow involving diastereomer formation.
Trustworthiness & Self-Validation: A critical control for this method is to derivatize a racemic standard. The resulting diastereomers should form in a 1:1 ratio, confirming that the derivatization and detection methods do not have a stereochemical bias. The enantiomeric purity of the CDA itself must also be verified.
Method Comparison: At a Glance
| Parameter | Chiral HPLC | Chiral SFC | Indirect Method (Derivatization) |
| Principle | Direct separation on CSP | Direct separation on CSP | Formation of diastereomers, separation on achiral phase |
| Speed | Moderate (5-20 min) | Very Fast (1-5 min)[] | Slow (requires reaction + analysis time) |
| Resolution | High to Excellent | High to Excellent[6] | Variable, depends on derivative |
| Solvent Usage | High (aqueous/organic) | Low (primarily CO2)[] | Moderate (reaction + mobile phase) |
| Development Time | Moderate | Fast | Potentially long (reaction optimization) |
| Risk of Error | Low | Low | Higher (racemization, incomplete reaction, CDA purity) |
| Column Cost | High | High | Low (standard achiral columns) |
| Best For | Routine QC, high-resolution analysis | High-throughput screening, green chemistry initiatives | Situations without access to chiral columns |
Conclusion and Recommendations
For the determination of enantiomeric excess of this compound, direct chromatographic methods are unequivocally superior .
-
Chiral SFC is the recommended primary choice for rapid analysis, particularly in a discovery or high-throughput screening environment, due to its incredible speed and reduced environmental impact.[5]
-
Chiral HPLC remains the gold standard for robustness and is an excellent, highly reliable choice for quality control and release testing in regulated environments. The wide availability of macrocyclic glycopeptide columns makes method development straightforward for this class of compounds.[2][10]
-
Indirect methods should be considered a last resort. While viable, the additional sample preparation steps introduce potential sources of error and significantly increase the overall analysis time.
The selection of the optimal method ultimately depends on the specific application, available instrumentation, and throughput requirements. However, by understanding the fundamental principles and the rationale behind the experimental parameters outlined in this guide, researchers can confidently develop and execute reliable methods to ensure the stereochemical purity of this critical synthetic intermediate.
References
- Current time information in Ottawa, CA. (n.d.). Google.
- Esquivel, B., Jimenez, M., Castaneda, G., & Zepeda, G. (1998). Chiral HPLC Separation of Protected Amino Acids.
- Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations.
- Sigma-Aldrich. (n.d.). Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC.
- Esquivel, B., Jimenez, M., Castaneda, G., & Zepeda, G. (1998). Chiral HPLC Separation of Protected Amino Acids. Journal of Liquid Chromatography & Related Technologies, 21(6), 777-788. Taylor & Francis Online.
- BOC Sciences. (n.d.). Amino Acid Chiral Analysis Service.
- Khayamian, T., Ensafi, A. A., & Rahmani, H. R. (2018).
- ResearchGate. (n.d.). Chiral SFC-MS method for separation of enantiomers of compound 9 and 10.
- Joyce, L. A., et al. (n.d.). A simple method for the determination of enantiomeric excess and identity of chiral carboxylic acids. SciSpace.
- Joyce, L. A., et al. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society.
- BenchChem. (2025). Application Notes and Protocols for Determining Enantiomeric Excess of Amino Acids.
- Joyce, L. A., et al. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids.
- Journal of the American Chemical Society. (2025).
- CAT. (n.d.). Analyses of amino acids, Enantiomeric purity.
- BOC Sciences. (n.d.). Enantiomeric Purification (HPLC/SFC).
- ResearchGate. (n.d.). Chromatographic separation of the enantiomers by SFC for ~ 1 mg/mL of a pharmaceutical development.
- BenchChem. (2025). Chiral Pool Synthesis from (R)-Pyrrolidine-3-Carboxylic Acid: A Technical Guide for Drug Discovery.
- Royal Society of Chemistry. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry.
- Agilent Technologies. (n.d.). Separation of Amphetamine Enantiomers by SFC.
- Royal Society of Chemistry. (n.d.). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers.
- American Chemical Society. (2011). Probing Enantiomer Purity.
- BenchChem. (2025). An In-Depth Technical Guide to the Chiral Purity and Enantiomeric Excess of (S)-1-Boc-2-(aminomethyl)pyrrolidine.
- National Institutes of Health. (n.d.). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. PMC.
- ResearchGate. (n.d.). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS.
- Organic Syntheses. (2022).
- National Institutes of Health. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC.
- Slégel, P., et al. (1987).
- MDPI. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds.
Sources
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
X-ray crystallography of 1-Boc-5-phenylpyrrolidine-3-carboxylic acid
An In-Depth Technical Guide to the Structural Elucidation of 1-Boc-5-phenylpyrrolidine-3-carboxylic acid: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the cornerstone of understanding its function, reactivity, and potential as a therapeutic agent. This compound, a chiral building block vital in the synthesis of novel pharmaceuticals, presents a compelling case for rigorous structural analysis.[1] Its stereochemistry and conformation directly influence its binding affinity and pharmacological profile.
This guide provides an in-depth exploration of Single-Crystal X-ray Diffraction (SCXRD) as the definitive method for elucidating the absolute structure of this molecule. We will dissect the entire workflow, from obtaining suitable crystalline material to interpreting the final structural model. Furthermore, we will objectively compare SCXRD with other powerful analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS)—to provide a clear decision-making framework for selecting the appropriate tool for your specific research question.
The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)
SCXRD stands as the unequivocal gold standard for determining the precise atomic arrangement within a molecule. By diffracting X-rays off an ordered crystal lattice, we can generate a three-dimensional electron density map, which is then used to build an atomic model with unparalleled accuracy.[2] This technique is not just about connectivity; it reveals bond lengths, bond angles, torsion angles, and the absolute stereochemistry, which are critical parameters for structure-activity relationship (SAR) studies.[3]
The "Why": Causality in the SCXRD Workflow
Choosing SCXRD is a commitment to achieving the highest level of structural certainty. The entire process is a chain of cause and effect, where each step is optimized to yield a high-resolution diffraction pattern—the prerequisite for a reliable structure. The quality of the final model is directly proportional to the quality of the initial crystal.
Below is a diagram illustrating the comprehensive workflow for the structural determination of this compound via SCXRD.
Caption: End-to-end workflow for SCXRD analysis.
Experimental Protocol: Crystallization of this compound
Many Boc-protected amino acids are initially isolated as viscous oils or amorphous solids, making crystallization a critical and often challenging step.[4] The strategy described here is based on widely successful methods for similar compounds.[5][6]
Objective: To grow single crystals of sufficient size (>0.1 mm) and quality for SCXRD analysis.
Materials:
-
This compound (high purity, >98%)
-
Solvent screen kit (e.g., ethyl acetate, methanol, ethanol, acetone, acetonitrile)
-
Anti-solvent screen kit (e.g., n-hexane, diethyl ether, petroleum ether)[6][7]
-
Small glass vials (1-2 mL) with screw caps
-
Microscope with polarizing filters
Step-by-Step Methodology:
-
Solubility Screening:
-
Place ~5 mg of the compound into several different vials.
-
Add a good solvent (e.g., ethyl acetate) dropwise at room temperature until the solid just dissolves. The goal is to create a concentrated, near-saturated solution. Note the approximate solubility.
-
-
Crystallization via Slow Evaporation:
-
Prepare a saturated solution as described above.
-
Loosely cap the vial (or pierce the cap with a needle) to allow the solvent to evaporate slowly over several days in a vibration-free environment.
-
Rationale: Slow solvent removal gently pushes the molecules out of solution, providing time for them to arrange into an ordered crystal lattice rather than crashing out as a powder.
-
-
Crystallization via Anti-Solvent Diffusion:
-
Prepare a saturated solution in a "good" solvent (e.g., acetone).
-
Carefully layer a less dense, miscible "anti-solvent" (e.g., n-hexane) on top of the solution. Do not mix.[6]
-
Seal the vial and leave it undisturbed. Crystals will hopefully form at the interface where the solvents slowly mix, reducing the compound's solubility.
-
Rationale: This method creates a slow, localized change in solubility, which is an excellent way to promote the growth of high-quality single crystals.
-
-
Validation and Harvesting:
-
Once crystalline material is observed, view it under a microscope.
-
Self-Validation Check: Place the vial between two polarizing filters. Crystalline materials (except those in the cubic system) are typically birefringent and will shine brightly against a dark background as one filter is rotated. This confirms crystallinity.
-
Using a micro-loop or a fine needle, carefully extract a well-formed single crystal and mount it on the goniometer head of the diffractometer.
-
Comparative Analysis with Alternative Techniques
While SCXRD provides the definitive structure, other techniques offer complementary information and can be more practical depending on the experimental goals and constraints.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining molecular structure in solution. It provides rich information about the chemical environment of each atom (specifically ¹H and ¹³C), revealing the connectivity and relative stereochemistry of the molecule.[8]
-
¹H NMR: The chemical shifts (typically 10-12 ppm for the carboxylic acid proton, 7-8 ppm for the phenyl group, and 1-4 ppm for the pyrrolidine and Boc groups) and coupling patterns will confirm the proton framework.[9]
-
¹³C NMR: The number of unique carbon signals confirms the molecular symmetry, with the carboxyl and carbonyl carbons appearing far downfield (~165-185 ppm).[9][10]
-
2D NMR (COSY, HSQC, HMBC): These experiments definitively establish the connectivity, mapping which protons are coupled to each other and to which carbons they are attached.
-
NOESY: This experiment can reveal through-space interactions, providing crucial clues about the solution-state conformation and relative stereochemistry.
Why it's not a replacement for SCXRD: While NMR is excellent for confirming the chemical identity and connectivity, it does not directly determine bond lengths or angles with high precision. Furthermore, it determines the structure in solution, which may differ from the solid-state conformation. Absolute stereochemistry can typically only be determined by using chiral derivatizing agents.
Mass Spectrometry (MS)
Mass spectrometry is an essential tool for confirming the molecular weight and elemental composition of a compound.
-
High-Resolution Mass Spectrometry (HRMS): This provides a highly accurate mass measurement (to within a few parts per million), which can be used to confirm the elemental formula (C₁₆H₂₁NO₄, MW: 291.34).[11]
-
Tandem MS (MS/MS): By fragmenting the molecule, MS/MS can provide structural information that corroborates the proposed connectivity. For instance, a common fragmentation would be the loss of the Boc group or the carboxylic acid.
Why it's not a replacement for SCXRD: MS provides no information about the three-dimensional arrangement of atoms or the stereochemistry of the molecule.
Performance Comparison Guide
The following table provides a direct comparison of these techniques for the analysis of this compound.
| Feature | Single-Crystal X-ray Diffraction (SCXRD) | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Primary Information | Absolute 3D structure, bond lengths/angles, stereochemistry, packing.[2] | Molecular connectivity, relative stereochemistry, solution conformation.[12] | Molecular weight, elemental formula, fragmentation patterns.[3] |
| Sample Requirement | Single, high-quality crystal (~0.1-0.3 mm). | 5-10 mg dissolved in deuterated solvent.[8] | <1 mg, can be solid or in solution. |
| Key Advantage | Unambiguous determination of absolute structure. | Provides structural and dynamic information in a solution state. | High sensitivity and accuracy for molecular formula confirmation. |
| Key Limitation | Requires high-quality single crystals, which can be difficult to grow.[2] | Does not provide absolute stereochemistry directly or precise bond parameters. | Provides no stereochemical or conformational information. |
| Throughput | Low; crystal growth and data collection can take days to weeks. | High; spectra can be acquired in minutes to hours. | Very High; analysis is typically rapid. |
| Best For... | Definitive proof of structure for publication, patent filings, and understanding solid-state interactions. | Routine structural confirmation, reaction monitoring, and studying solution-state behavior. | Quick identity and purity checks, and confirming reaction success. |
Conclusion: An Integrated Approach to Structural Elucidation
For this compound, a molecule destined for applications where stereochemistry is paramount, Single-Crystal X-ray Diffraction is the indispensable tool for definitive structural assignment. It provides the ground truth against which all other data can be benchmarked.
However, a truly robust analysis does not rely on a single technique. The most logical and scientifically rigorous approach is integrated:
-
Confirm Identity and Purity: Use MS to verify the molecular weight and NMR to confirm the chemical connectivity and purity of your synthesized material.
-
Determine Absolute Structure: Employ SCXRD to obtain the definitive solid-state structure, including absolute stereochemistry.
-
Correlate and Understand: Compare the solid-state conformation from SCXRD with the solution-state information from NMR to gain a complete picture of the molecule's behavior.
By understanding the strengths and limitations of each technique, researchers can deploy them intelligently, ensuring a comprehensive and irrefutable structural characterization of this important synthetic building block.
References
- Google. (n.d.). Current time information in Ottawa, CA.
- Creative Biostructure. (n.d.). MicroED vs. X-Ray vs. Cryo-EM for Small Molecules: Unveiling High-Resolution Structures.
- Patsnap. (n.d.). Crystallization method of Boc-amino acid. Eureka.
- Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
- ResearchGate. (2014, August 6). How to get (or crystallize) solid amino acids derivatives and peptides?.
- National Institutes of Health. (n.d.). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. PMC.
- NanoImaging Services. (n.d.). Small Molecule Structure Determination. Nano Imaging.
- ACS Publications. (2022, May 16). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics.
- ChemicalBook. (n.d.). 1-Boc-pyrrolidine-3-carboxylic acid(59378-75-5) 1H NMR spectrum.
- Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM.
- Google Patents. (n.d.). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
-
NISCAIR Online Periodicals Repository. (n.d.). Spectroscopic analysis, first order hyperpolarizability, NBO, HOMO and LUMO analysis of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid. Retrieved December 12, 2024, from [Link]
- BOC Sciences. (n.d.). BOC-amino acids.
-
MOLBASE. (n.d.). This compound|885277-76-9. Retrieved December 12, 2024, from [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs. Retrieved December 12, 2024, from [Link]
-
ResearchGate. (n.d.). Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. Retrieved December 12, 2024, from [Link]
-
PubMed Central. (2018, December 17). Synthesis, spectroscopic investigation, molecular docking and DFT studies of novel (2Z,4Z)-2,4-bis(4-chlorobenzylidene)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid (BCOPCA). Retrieved December 12, 2024, from [Link]
-
Royal Society of Chemistry. (2024, March 8). Identification of BACE-1 inhibitors through directed C(sp3)–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives. Organic & Biomolecular Chemistry. Retrieved December 12, 2024, from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. Retrieved December 12, 2024, from [Link]
-
ResearchGate. (n.d.). Spectroscopic analysis, first order hyperpolarizability, NBO, HOMO and LUMO analysis of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid: Experimental and theoretical approach. Retrieved December 12, 2024, from [Link]
-
MDPI. (n.d.). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Retrieved December 12, 2024, from [Link]
-
NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved December 12, 2024, from [Link]
-
ResearchGate. (n.d.). X-ray structure of 2-oxo-3-OBoc 5-aryl pyrrolidine. Retrieved December 12, 2024, from [Link]
-
PubChem. (n.d.). (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid. Retrieved December 12, 2024, from [Link]
-
ResearchGate. (n.d.). Five benzoic acid derivatives: Crystallographic study using X-ray powder diffraction, electronic structure and molecular electrostatic potential calculation. Retrieved December 12, 2024, from [Link]
-
MDPI. (n.d.). Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-Hydroxyphenyl)Isobenzofuran-1(3H)-One). Retrieved December 12, 2024, from [Link]
-
NIST. (n.d.). 2-Pyrrolidone-5-carboxylic acid, TBDMS derivative. WebBook. Retrieved December 12, 2024, from [Link]
-
Chemistry LibreTexts. (2025, March 3). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved December 12, 2024, from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Cryo-EM Services for Drug Discovery & Structural Biology | Shuimu Bio [shuimubio.com]
- 3. Small Molecule Structure Determination | Nano Imaging [nanoimagingservices.webflow.io]
- 4. researchgate.net [researchgate.net]
- 5. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 7. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. This compound , 98% , 885277-76-9 - CookeChem [cookechem.com]
- 12. creative-biostructure.com [creative-biostructure.com]
A Comparative Guide to the Mass Spectrometry Analysis of 1-Boc-5-phenylpyrrolidine-3-carboxylic acid
For researchers, medicinal chemists, and drug development professionals, the precise and robust analytical characterization of novel chemical entities is paramount. 1-Boc-5-phenylpyrrolidine-3-carboxylic acid, a chiral building block of significant interest in pharmaceutical synthesis, requires meticulous analytical scrutiny to ensure its identity, purity, and stability. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.
This guide provides an in-depth comparison of two common mass spectrometry-based workflows for the analysis of this compound: direct analysis by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) and analysis by Gas Chromatography-Mass Spectrometry (GC-MS) following chemical derivatization. By understanding the principles, experimental nuances, and relative merits of each approach, scientists can select the optimal method for their specific analytical challenges.
Section 1: Direct Analysis via Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
Direct infusion ESI-MS/MS is a rapid and powerful technique for the initial characterization of thermally labile and polar molecules like this compound. This method provides immediate information on the molecular weight and structural features of the analyte without the need for extensive sample preparation or chromatographic separation.
The Rationale Behind ESI-MS/MS for Boc-Protected Compounds
Electrospray ionization is a soft ionization technique that gently transfers ions from solution into the gas phase, minimizing in-source fragmentation and preserving the molecular ion. This is particularly advantageous for molecules with thermally labile protecting groups, such as the tert-butoxycarbonyl (Boc) group. The subsequent use of tandem mass spectrometry (MS/MS) allows for controlled fragmentation of the protonated molecule, yielding structurally informative product ions that serve as a fingerprint for the compound.
The primary fragmentation of Boc-protected amines in positive ion ESI-MS is often initiated by the cleavage of the Boc group. A common pathway is the McLafferty-type rearrangement, leading to the loss of isobutylene (56 Da)[1][2]. Alternative fragmentations include the loss of the entire Boc group (100 Da) or cleavage of the pyrrolidine ring[1].
Experimental Protocol: Direct Infusion ESI-MS/MS
A detailed, step-by-step methodology for the direct infusion ESI-MS/MS analysis of this compound is provided below.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution with the infusion solvent (typically 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL. The addition of formic acid aids in the protonation of the analyte.
Mass Spectrometry Analysis:
-
Introduce the sample solution into the ESI source via a syringe pump at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire full scan mass spectra in positive ion mode over a mass range of m/z 50-500 to identify the protonated molecule [M+H]⁺.
-
Perform a product ion scan on the [M+H]⁺ ion (m/z 292.15) to generate the MS/MS spectrum. Utilize a collision energy that provides a rich fragmentation pattern without complete fragmentation of the precursor ion.
Expected Fragmentation Pattern and Pathway
The positive ion ESI-MS/MS spectrum of this compound is predicted to be dominated by characteristic losses related to the Boc group and the pyrrolidine ring structure.
Caption: Predicted ESI-MS/MS fragmentation of this compound.
The expected major fragment ions include:
-
m/z 236.10: Resulting from the loss of isobutylene (56 Da) from the Boc group.
-
m/z 192.09: Corresponding to the loss of the entire Boc group (100 Da).
-
Further fragmentation of these primary product ions can lead to losses of water (H₂O) and carbon monoxide (CO) from the carboxylic acid moiety and cleavage of the pyrrolidine ring.
Advantages and Limitations of Direct Infusion ESI-MS/MS
| Feature | Advantages | Limitations |
| Speed | Very rapid analysis, providing results in minutes. | Lack of chromatographic separation can lead to ion suppression from matrix components. |
| Sample Preparation | Minimal sample preparation required. | Not suitable for complex mixtures without prior cleanup. |
| Sensitivity | High sensitivity for easily ionizable compounds. | Quantitative accuracy can be affected by matrix effects. |
| Structural Information | Provides valuable structural information through MS/MS. | Isomeric and isobaric compounds cannot be distinguished. |
Section 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) Following Silylation
For a more comprehensive analysis, especially for quantitative purposes and the separation of potential impurities, GC-MS is a powerful alternative. However, due to the low volatility and polar nature of this compound, derivatization is a mandatory step to make it amenable to GC analysis. Silylation, the replacement of active hydrogens with a trimethylsilyl (TMS) group, is a common and effective derivatization technique for this purpose[3].
The Rationale for Derivatization in GC-MS
The primary goal of derivatization for GC-MS is to increase the volatility and thermal stability of the analyte. The carboxylic acid and the secondary amine (after potential deprotection) in this compound are polar functional groups that can lead to poor peak shape and thermal degradation in the hot GC inlet and column. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) effectively masks these polar groups, resulting in a more volatile and thermally stable derivative with improved chromatographic properties[4][5].
Experimental Protocol: Silylation and GC-MS Analysis
The following protocol details a two-step derivatization process followed by GC-MS analysis, which can be adapted for this compound.
Caption: Workflow for GC-MS analysis of this compound after silylation.
Derivatization Procedure:
-
Accurately weigh approximately 1 mg of this compound into a GC vial.
-
Ensure the sample is completely dry, as moisture can interfere with the silylation reaction. This can be achieved by lyophilization or drying under a gentle stream of nitrogen[4].
-
Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile) to dissolve the sample.
-
Add 100 µL of BSTFA (with 1% TMCS as a catalyst, if necessary) to the vial.
-
Tightly cap the vial and heat at 60-70°C for 30-60 minutes to ensure complete derivatization[4][5].
-
Cool the vial to room temperature before injection.
GC-MS Parameters:
| Parameter | Recommended Setting | Rationale |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar | A non-polar column suitable for a wide range of derivatized compounds. |
| Injector Temperature | 250-280°C | Ensures efficient volatilization of the derivatized analyte. |
| Oven Program | 100°C (1 min), ramp to 280°C at 10°C/min, hold for 5 min | Provides good separation of the analyte from solvent and by-products. |
| Carrier Gas | Helium at a constant flow of 1 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for GC-MS, providing reproducible fragmentation patterns. |
| Mass Range | m/z 40-600 | Covers the expected mass range of the derivatized analyte and its fragments. |
Expected Mass Spectrum of the Silylated Derivative
The EI mass spectrum of the di-silylated derivative of this compound (TMS on the carboxylic acid and potentially on the nitrogen after in-situ deprotection and silylation) will exhibit characteristic fragments. The molecular ion may be weak or absent. Key fragments would likely include ions corresponding to the loss of a methyl group (M-15) and fragments indicative of the silylated pyrrolidine and phenyl groups.
Advantages and Limitations of GC-MS with Derivatization
| Feature | Advantages | Limitations |
| Separation | Excellent chromatographic separation of isomers and impurities. | Derivatization is required, adding complexity and potential for side reactions. |
| Quantitation | Highly reproducible and suitable for quantitative analysis. | The analyte must be thermally stable after derivatization. |
| Library Matching | EI spectra can be searched against commercial libraries for identification. | Derivatization can sometimes lead to multiple products for a single analyte. |
| Robustness | A well-established and robust analytical technique. | Sample throughput is lower compared to direct infusion MS. |
Section 3: Comparative Summary and Recommendations
The choice between direct infusion ESI-MS/MS and GC-MS with derivatization for the analysis of this compound depends on the analytical goal.
| Analytical Goal | Recommended Technique | Justification |
| Rapid Identity Confirmation | Direct Infusion ESI-MS/MS | Provides quick molecular weight and key structural information with minimal sample preparation. |
| Purity Assessment & Impurity Profiling | GC-MS with Silylation | The chromatographic separation is essential for resolving and identifying potential impurities. |
| Quantitative Analysis | GC-MS with Silylation | Offers higher reproducibility and is less susceptible to matrix effects than direct infusion ESI-MS. |
| Structural Elucidation of Unknowns | Both, in a complementary fashion | ESI-MS/MS can provide initial structural clues, while GC-MS of derivatives can offer complementary fragmentation and retention time data. |
Conclusion
Both direct infusion ESI-MS/MS and GC-MS with silylation are powerful techniques for the comprehensive analysis of this compound. ESI-MS/MS excels in rapid, direct analysis for identity confirmation, while GC-MS provides the necessary chromatographic resolution for detailed purity assessments and quantitative studies. By leveraging the strengths of each method, researchers and drug development professionals can ensure the quality and integrity of this important pharmaceutical building block, ultimately contributing to the development of safe and effective medicines.
References
-
I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Reddit. Accessed December 31, 2025. [Link]
-
Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. PMC - NIH. Accessed December 31, 2025. [Link]
-
Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Metabolites. Accessed December 31, 2025. [Link]
Sources
A Comparative Guide to Amine Protection Strategies for 5-Phenylpyrrolidine-3-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules and peptidomimetics, the strategic use of protecting groups is paramount for achieving high yields and purity. The 5-phenylpyrrolidine-3-carboxylic acid scaffold is a key structural motif in medicinal chemistry, and effective protection of its secondary amine is crucial for successful synthetic transformations. While the tert-butyloxycarbonyl (Boc) group is a workhorse in this context, a nuanced understanding of alternative protecting groups can unlock more efficient and versatile synthetic routes. This guide provides an in-depth comparison of the Boc group with three common alternatives—Carboxybenzyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Allyloxycarbonyl (Alloc)—for the protection of 5-phenylpyrrolidine-3-carboxylic acid.
This analysis, grounded in established chemical principles and supported by experimental protocols, aims to equip researchers with the knowledge to make informed decisions in designing their synthetic strategies. We will delve into the causality behind experimental choices, the orthogonality of each protecting group, and the practical considerations for their implementation.
The Critical Role of Orthogonality in Protecting Group Strategy
The concept of "orthogonality" is central to the selection of a protecting group. It refers to the ability to remove one protecting group in the presence of others without affecting them.[1] This is particularly vital in multi-step syntheses where different functional groups need to be selectively deprotected at various stages. The primary distinction between Boc, Cbz, Fmoc, and Alloc lies in their deprotection conditions, which forms the basis of their orthogonality.[2]
-
Boc (tert-Butoxycarbonyl): Acid-labile, typically removed with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2]
-
Cbz (Carboxybenzyl): Cleaved by catalytic hydrogenolysis.[2]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): Base-labile, commonly removed with piperidine in an organic solvent.[2]
-
Alloc (Allyloxycarbonyl): Removed under neutral conditions using a palladium catalyst.
The following diagram illustrates the orthogonal deprotection schemes of these four key protecting groups.
Caption: Orthogonality of Common Amine Protecting Groups.
Comparative Analysis of Protecting Groups
The choice of a protecting group for 5-phenylpyrrolidine-3-carboxylic acid should be guided by the overall synthetic plan, including the stability of other functional groups and the reaction conditions of subsequent steps. The presence of the phenyl group at the 5-position may influence the steric hindrance and electronic properties of the pyrrolidine ring, potentially affecting the efficiency of protection and deprotection reactions.
| Protecting Group | Lability | Typical Deprotection Conditions | Key Advantages | Potential Limitations for 5-Phenylpyrrolidine-3-carboxylic Acid |
| Boc | Acid-Labile | Trifluoroacetic acid (TFA) in CH₂Cl₂; HCl in dioxane | Well-established protocols, generally high yielding protection, stable to a wide range of non-acidic reagents.[3] | Harsh acidic deprotection may not be suitable for acid-sensitive substrates. |
| Cbz | Hydrogenolysis | H₂, Pd/C in MeOH or EtOH | Stable to both mild acidic and basic conditions, offering orthogonality to Boc and Fmoc.[2][4] Deprotection is often clean. | Incompatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups). The phenyl group on the substrate is stable to these conditions. Catalyst poisoning can be an issue with sulfur-containing compounds. |
| Fmoc | Base-Labile | 20% Piperidine in DMF | Orthogonal to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups.[2] Deprotection is mild and rapid. | The dibenzofulvene byproduct from deprotection can form adducts with the deprotected amine.[5] The basic conditions might promote side reactions on sensitive substrates. |
| Alloc | Pd(0)-catalyzed | Pd(PPh₃)₄ and a scavenger (e.g., phenylsilane) in CH₂Cl₂ | Orthogonal to acid-labile, base-labile, and hydrogenolysis-labile groups. Deprotection occurs under neutral conditions. | Requires a palladium catalyst which can be expensive and needs to be removed from the final product. Potential for N-allylation byproducts.[6] |
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the protection and deprotection of the pyrrolidine nitrogen. While some protocols are for the parent pyrrolidine-3-carboxylic acid, they serve as a strong starting point for optimization with the 5-phenyl substituted analogue.
N-Boc Protection and Deprotection
The Boc group is a standard choice for amine protection due to its ease of introduction and general stability.
Protection Workflow:
Caption: Workflow for N-Boc Protection.
Detailed Protocol for N-Boc Protection: [3]
-
Dissolve 5-phenylpyrrolidine-3-carboxylic acid in a mixture of dioxane and 1N sodium hydroxide.
-
Add a solution of di-tert-butyl dicarbonate in dioxane at room temperature.
-
Stir the mixture for 1.5 hours.
-
Dilute the reaction mixture with ether and wash the organic phase with 1N NaOH.
-
Acidify the aqueous phase with 3N HCl and extract with ether.
-
Combine the ether extracts, wash, dry, and concentrate to yield the N-Boc protected product.
Deprotection Protocol: [7]
-
Dissolve the N-Boc protected 5-phenylpyrrolidine-3-carboxylic acid derivative in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of DCM and precipitate the product by adding diethyl ether.
-
Filter the solid and dry under vacuum to obtain the deprotected product as its TFA salt.
N-Cbz Protection and Deprotection
The Cbz group offers excellent stability to a wide range of conditions, making it a valuable orthogonal partner to Boc and Fmoc.
Protection Workflow:
Caption: Workflow for N-Cbz Protection.
Detailed Protocol for N-Cbz Protection: [2][8]
-
Dissolve 5-phenylpyrrolidine-3-carboxylic acid in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate (NaHCO₃).
-
Cool the solution to 0°C and add benzyl chloroformate (Cbz-Cl).
-
Stir the reaction mixture at 0°C and allow it to warm to room temperature overnight.
-
Dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Deprotection Protocol (Catalytic Hydrogenolysis): [4]
-
Dissolve the N-Cbz protected compound in methanol.
-
Add 10% Palladium on carbon (Pd/C) catalyst.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to yield the deprotected amine.
N-Fmoc Protection and Deprotection
The base-lability of the Fmoc group provides a mild and orthogonal deprotection strategy.
Protection Protocol:
-
Dissolve 5-phenylpyrrolidine-3-carboxylic acid in a mixture of 10% aqueous sodium carbonate and dioxane.
-
Cool the solution to 0°C and add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) in dioxane dropwise.
-
Stir the mixture at 0°C for 1 hour and then at room temperature for several hours.
-
Pour the reaction mixture into water and wash with ether.
-
Acidify the aqueous layer with HCl and extract the product with ethyl acetate.
-
Dry the organic layer and concentrate to obtain the N-Fmoc protected product.
Deprotection Workflow:
Caption: Workflow for N-Fmoc Deprotection.
Detailed Protocol for N-Fmoc Deprotection: [5]
-
Dissolve the N-Fmoc protected substrate in anhydrous N,N-Dimethylformamide (DMF).
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the reaction mixture at room temperature for 30-60 minutes.
-
Monitor the reaction by TLC for the disappearance of the starting material and the appearance of the deprotected amine (visualized with ninhydrin stain).
-
Concentrate the reaction mixture in vacuo.
-
Redissolve the residue in a suitable organic solvent (e.g., DCM or ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine to remove the dibenzofulvene-piperidine adduct.
-
Dry the organic layer and concentrate to yield the crude deprotected amine.
N-Alloc Protection and Deprotection
The Alloc group offers a unique deprotection pathway under neutral conditions, providing an additional layer of orthogonality.
Protection Protocol:
-
Dissolve 5-phenylpyrrolidine-3-carboxylic acid in a mixture of aqueous sodium carbonate and an organic solvent like THF.
-
Cool the solution to 0°C and add allyl chloroformate (Alloc-Cl) dropwise.
-
Stir the reaction at room temperature until completion.
-
Perform an aqueous workup with acidification and extraction to isolate the N-Alloc protected product.
Deprotection Protocol: [6]
-
Dissolve the N-Alloc protected compound in an inert solvent such as dichloromethane (DCM).
-
Add a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).
-
Add a scavenger, such as phenylsilane, to trap the allyl group.
-
Stir the reaction mixture at room temperature under an inert atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, the reaction mixture can be filtered and concentrated. Purification by column chromatography may be necessary to remove catalyst residues.
Conclusion and Recommendations
The choice of an amine protecting group for 5-phenylpyrrolidine-3-carboxylic acid is a critical decision that significantly impacts the efficiency and success of a synthetic campaign.
-
Boc remains an excellent and reliable choice for general purposes, provided the subsequent synthetic steps are tolerant to strong acid.
-
Cbz is a robust alternative, offering orthogonality to both acid- and base-labile groups. It is particularly advantageous when the presence of reducible functional groups is not a concern.
-
Fmoc provides a valuable orthogonal strategy with its mild, base-labile deprotection. It is the protecting group of choice when acid- and hydrogenolysis-sensitive functionalities are present in the molecule.
-
Alloc offers the highest level of orthogonality, with its deprotection under neutral conditions. This makes it ideal for complex syntheses where multiple protecting groups are required.
Ultimately, the optimal protecting group is context-dependent. A thorough analysis of the entire synthetic route, including the nature of all functional groups and planned transformations, is essential for making the most strategic choice. This guide provides the foundational knowledge and practical protocols to empower researchers in navigating these decisions effectively.
References
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
FAQ. (n.d.). What is the synthesis method of 1-N-CBZ-PYRROLIDINE-3-CARBOXYLIC ACID? Retrieved from [Link]
-
PubMed. (2009). Total synthesis without protecting groups: pyrrolidines and cyclic carbamates. Retrieved from [Link]
-
Organic Chemistry Portal. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Retrieved from [Link]
-
PubMed. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Retrieved from [Link]
-
ResearchGate. (2025). Total Synthesis Without Protecting Groups: Pyrrolidines and Cyclic Carbamates. Retrieved from [Link]
-
A convenient and scaleable procedure for removing the Fmoc group in solution. (2025). Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Retrieved from [Link]
-
PMC. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group. Retrieved from [Link]
-
European Journal of Chemistry. (n.d.). View of Synthesis and preliminary biological screening of certain 5-aralkyl pyrrolidine-3-carboxylic acids as anticonvulsants. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. Retrieved from [Link]
-
Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Retrieved from [Link]
-
JACS Au. (n.d.). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. Retrieved from [Link]
-
PubMed. (2025). Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. Retrieved from [Link]
-
Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]
-
ResearchGate. (2025). Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-Fmoc-Nmethyl-a-amino acid benzhydryl esters 11a–f and... Retrieved from [Link]
-
ResearchGate. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Retrieved from [Link]
-
OIST Groups. (n.d.). Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106). Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. Retrieved from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Page loading... [guidechem.com]
A Comparative Guide to the Synthesis of 1-Boc-5-phenylpyrrolidine-3-carboxylic acid
Introduction
1-Boc-5-phenylpyrrolidine-3-carboxylic acid is a highly valuable chiral building block in modern medicinal chemistry. Its rigid pyrrolidine scaffold, decorated with a phenyl group and a carboxylic acid, provides a versatile three-dimensional framework for constructing complex molecular architectures. This structure is a key pharmacophore in a range of therapeutic agents, including inhibitors of dipeptidyl peptidase IV (DPP-4) for diabetes, and various central nervous system (CNS) drug candidates. The stereochemistry at the C3 and C5 positions is critical for biological activity, making stereocontrolled synthesis a paramount objective for researchers.
This in-depth technical guide provides a comparative analysis of two distinct and strategic synthetic routes to this target molecule. We will move beyond a simple listing of steps to explore the underlying chemical logic, mechanistic rationale, and practical considerations of each approach. This guide is intended for researchers, chemists, and process development professionals, offering field-proven insights to aid in selecting the optimal synthesis based on project goals such as stereochemical purity, scalability, and overall efficiency.
Route A: Asymmetric Michael Addition & Reductive Cyclization
This strategy represents a linear, convergent approach where the pyrrolidine ring is constructed sequentially. The key steps involve an organocatalyzed asymmetric Michael addition to set the stereochemistry, followed by a reductive cyclization to form the heterocyclic ring.
Strategic Overview & Mechanistic Rationale
The core of this route is the highly enantioselective conjugate addition of phenylnitromethane to an α,β-unsaturated ester. This reaction is catalyzed by a chiral amine, often a diarylprolinol silyl ether, which forms a transient enamine with the ester, directing the bulky nitroalkane to one face of the molecule and thereby establishing the crucial stereocenters.
Following the Michael addition, the resulting γ-nitro ester undergoes a chemoselective reduction of the nitro group to a primary amine. This is typically achieved through catalytic hydrogenation using palladium on carbon (Pd/C). The newly formed amine is positioned perfectly for a spontaneous intramolecular cyclization (lactamization) onto the proximal ester group, yielding a 5-phenyl-pyrrolidin-2-one intermediate. Subsequent reduction of this lactam and final Boc protection complete the synthesis.
Experimental Protocol: Route A
Step A1: Asymmetric Michael Addition
-
To a solution of ethyl acrylate (1.0 eq.) in an appropriate solvent like toluene (0.5 M) at 0 °C, add the chiral organocatalyst, such as (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (20 mol%).
-
Add phenylnitromethane (1.2 eq.) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 24-48 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl and the product is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the γ-nitro ester.
Step A2: Reductive Cyclization & Lactam Formation
-
The purified γ-nitro ester (1.0 eq.) is dissolved in ethanol or methanol in a high-pressure vessel.
-
A catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 10% w/w) is added.
-
The vessel is purged and then pressurized with hydrogen gas (typically 50-100 psi).
-
The mixture is stirred vigorously at room temperature for 12-24 hours.
-
Upon completion (monitored by TLC or LC-MS), the catalyst is carefully filtered off through a pad of Celite®, and the filtrate is concentrated to yield the crude 5-phenylpyrrolidin-2-one-3-carboxylic acid ethyl ester.
Step A3: Lactam Reduction
-
The crude lactam (1.0 eq.) is dissolved in anhydrous tetrahydrofuran (THF) (0.2 M) under an inert atmosphere (Argon or Nitrogen) and cooled to 0 °C.
-
A solution of borane-THF complex (BH3·THF, 1.0 M in THF, approx. 2.5 eq.) is added dropwise, maintaining the internal temperature below 5 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours.
-
The reaction is carefully quenched at 0 °C by the slow, dropwise addition of methanol, followed by 1M HCl.
-
The mixture is then refluxed for another hour to hydrolyze the borane complexes. After cooling, the solution is basified with 2M NaOH and the product, ethyl 5-phenylpyrrolidine-3-carboxylate, is extracted with ethyl acetate.
Step A4: N-Boc Protection and Hydrolysis
-
The crude ethyl 5-phenylpyrrolidine-3-carboxylate is dissolved in a solvent mixture like THF/water.
-
Sodium bicarbonate (NaHCO3, 2.0 eq.) is added, followed by di-tert-butyl dicarbonate (Boc2O, 1.2 eq.)[1][2].
-
The reaction is stirred at room temperature overnight. The product, ethyl 1-Boc-5-phenylpyrrolidine-3-carboxylate, is extracted and purified.
-
For the final hydrolysis, the purified ester is dissolved in a mixture of methanol and water, and an excess of lithium hydroxide (LiOH) or potassium carbonate (K2CO3) is added[3][4]. The reaction is stirred at room temperature until completion.
-
The mixture is acidified with 1M HCl to pH ~4-5, and the final product, this compound, is extracted with ethyl acetate, dried, and concentrated.
Route B: Castagnoli-Cushman Reaction & Lactam Reduction
This pathway employs a multicomponent strategy, the Castagnoli-Cushman Reaction (CCR), to rapidly assemble the core heterocyclic structure in a single, highly convergent step. Subsequent functional group manipulations are then required to arrive at the target molecule.
Strategic Overview & Mechanistic Rationale
The CCR involves the reaction between an imine (pre-formed from benzaldehyde and an amine) and succinic anhydride. The reaction proceeds through a series of equilibria, culminating in a cyclization and dehydration cascade to form a 5-oxo-2-phenylpyrrolidine-3-carboxylic acid intermediate. This reaction is highly atom-economical and often diastereoselective, typically favoring the trans configuration of the phenyl and carboxyl groups.
The key challenge in this route is the subsequent chemoselective reduction of the stable 5-oxo (lactam) amide bond in the presence of the carboxylic acid. Borane (BH3) complexes are particularly effective for this transformation, as they preferentially reduce amides over carboxylic acids or esters under controlled conditions[5][6][7]. Following the successful reduction of the lactam to the corresponding amine, a standard N-Boc protection yields the final product.
Experimental Protocol: Route B
Step B1: Castagnoli-Cushman Reaction
-
In a round-bottom flask, benzaldehyde (1.0 eq.) and a primary amine (e.g., benzylamine, 1.0 eq.) are dissolved in a solvent such as toluene or trifluoroethanol (TFE) to form the corresponding imine in situ.
-
Succinic anhydride (1.1 eq.) is added to the solution.
-
The mixture is heated to reflux (typically 80-110 °C) for 12-24 hours. The reaction often produces water, which can be removed with a Dean-Stark apparatus if toluene is the solvent.
-
Upon cooling, the product, 1-benzyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid, often precipitates and can be collected by filtration. If not, it is isolated via standard extraction and purification.
Step B2: Lactam Reduction
-
The 5-oxopyrrolidine intermediate (1.0 eq.) is dissolved in anhydrous THF (0.2 M) under an inert atmosphere and cooled to 0 °C.
-
A solution of borane-dimethyl sulfide complex (BH3·SMe2, approx. 3.0 eq.) is added dropwise.
-
The reaction is allowed to warm to room temperature and then refluxed for 6-8 hours until the reduction is complete (monitored by TLC/LC-MS)[7].
-
The reaction is quenched and worked up as described in Step A3 to yield 1-benzyl-5-phenylpyrrolidine-3-carboxylic acid.
Step B3: Debenzylation and N-Boc Protection
-
The product from Step B2 is subjected to hydrogenolysis to remove the N-benzyl group. The compound is dissolved in methanol, 10% Pd/C is added, and the mixture is stirred under a hydrogen atmosphere until the debenzylation is complete.
-
After filtration of the catalyst, the resulting crude 5-phenylpyrrolidine-3-carboxylic acid is directly subjected to N-Boc protection as described in Step A4 using Boc2O and a base to afford the final target molecule.
Comparative Analysis
| Parameter | Route A: Asymmetric Michael Addition | Route B: Castagnoli-Cushman Reaction |
| Overall Yield | Moderate (typically 20-30% over 4 steps) | Moderate to Good (typically 30-45% over 3 steps) |
| Number of Steps | 4 steps | 3 steps |
| Stereocontrol | Excellent enantioselectivity possible with proper organocatalyst. | Good diastereoselectivity (trans favored); requires chiral resolution or asymmetric variant for enantiocontrol. |
| Starting Materials | Ethyl acrylate, phenylnitromethane, chiral catalyst. | Benzaldehyde, succinic anhydride, primary amine. |
| Key Reagents | Organocatalyst, Pd/C, Borane (BH3). | Borane (BH3), Pd/C. |
| Scalability | Moderate; chromatography and catalyst cost can be limiting. | Good; convergent, often crystalline intermediates. |
| Key Advantages | High enantiopurity achievable directly. | High convergency, atom economy in the key step. |
| Key Disadvantages | Longer linear sequence, potential for racemization. | Requires separate step for enantiocontrol (e.g., resolution). Lactam reduction can be challenging. |
Visualizing the Synthetic Workflows
Conclusion and Recommendations
Both synthetic routes presented offer viable and robust methods for obtaining this compound. The choice between them is dictated by the specific priorities of the research or development program.
Route A is the preferred method when the primary objective is achieving high enantiomeric purity directly from the synthesis. The use of well-established organocatalysis in the key Michael addition step allows for precise control over the stereochemical outcome, which is often a critical requirement for pharmaceutical applications. While the linear sequence is longer, it avoids a late-stage resolution step which can be inefficient.
Route B is highly advantageous for its convergency and atom economy, making it an attractive option for scalability and rapid generation of racemic or diastereomerically pure material. The Castagnoli-Cushman reaction is a powerful tool for quickly building the core pyrrolidone structure. This route is ideal for initial exploratory studies or if an efficient chiral resolution method for one of the intermediates is available.
Ultimately, both pathways highlight the versatility of modern synthetic organic chemistry in accessing complex and valuable chiral building blocks for drug discovery.
References
-
Witschel, M. et al. (2004). Novel borane reduction of ether-protected aromatic lactams. The Journal of Organic Chemistry, 69(11), 3983-5. Available at: [Link]
-
PubMed. (2004). Novel borane reduction of ether-protected aromatic lactams. Available at: [Link]
-
Organic Syntheses. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Available at: [Link]
-
ResearchGate. (2025). Aminoborohydrides. 13. Facile reduction of N-alkyl lactams with 9-borabicyclo[3.3.1]nonane (9-BBN) and lithium aminoborohydrides (LAB) reagents. Available at: [Link]
-
RSC Publishing. (1971). On the reduction of β-lactams with diborane. Journal of the Chemical Society, Chemical Communications. Available at: [Link]
-
Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Available at: [Link]
-
ResearchGate. (2022). Synthesis, hydrolysis, and reductive cyclization of ethyl 5-chloro-4-(4-nitropyrrolidin-3-yl)pyrrole-3-carboxylates. Available at: [Link]
-
National Center for Biotechnology Information. (2024). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. PMC. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]
-
DOI. (n.d.). Enzymatic resolution of (±)-5-phenyl-4,5-dihydroisoxazole-3-carboxylic acid ethyl ester and its transformations into polyfunctionalised amino acids and dipeptides. Available at: [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel borane reduction of ether-protected aromatic lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. organic-synthesis.com [organic-synthesis.com]
A Comparative Spectroscopic Guide to Cis and Trans Isomers of 1-Boc-5-phenylpyrrolidine-3-carboxylic acid
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of stereoisomers is a critical step in ensuring the synthesis of well-defined and effective therapeutic agents. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and its substituted derivatives often exhibit stereoisomer-dependent biological activity. This guide provides an in-depth spectroscopic comparison of the cis and trans isomers of 1-Boc-5-phenylpyrrolidine-3-carboxylic acid, offering insights into how nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) can be employed to distinguish between these diastereomers.
The differentiation of cis and trans isomers of substituted pyrrolidines is fundamentally rooted in their distinct three-dimensional arrangements. In the cis isomer, the phenyl group at the C5 position and the carboxylic acid group at the C3 position are on the same face of the pyrrolidine ring. Conversely, in the trans isomer, these substituents are on opposite faces. This seemingly subtle difference in stereochemistry profoundly influences the local electronic environments of the constituent atoms, leading to discernible variations in their spectroscopic signatures.
Molecular Structures
Caption: 2D representation of cis and trans isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Stereochemical Assignment
NMR spectroscopy is arguably the most powerful tool for the unambiguous differentiation of diastereomers. Both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity and, crucially, the spatial relationships between atoms in a molecule.
¹H NMR Spectroscopy
The key to distinguishing between the cis and trans isomers lies in the analysis of the chemical shifts and coupling constants of the pyrrolidine ring protons. The spatial proximity of the phenyl and carboxylic acid groups in the cis isomer leads to more pronounced anisotropic effects from the phenyl ring on the C3 and C4 protons compared to the trans isomer.
Table 1: Predicted ¹H NMR Data for cis and trans Isomers of this compound (in CDCl₃)
| Proton | Predicted δ (ppm) - cis | Predicted δ (ppm) - trans | Multiplicity | Predicted J (Hz) |
| H5 | ~4.8-5.0 | ~4.6-4.8 | t | ~7-9 |
| H2 | ~3.6-3.8 | ~3.5-3.7 | m | - |
| H3 | ~3.0-3.2 | ~2.8-3.0 | m | - |
| H4 | ~2.2-2.5 | ~2.0-2.3 | m | - |
| Phenyl | ~7.2-7.4 | ~7.2-7.4 | m | - |
| Boc (9H) | ~1.4 | ~1.4 | s | - |
| COOH | ~10-12 | ~10-12 | br s | - |
Causality Behind Experimental Observations:
-
H5 Proton: In the cis isomer, the H5 proton is expected to be deshielded (shifted downfield) due to its closer proximity to the electron-withdrawing carboxylic acid group.
-
H3 and H4 Protons: The through-space anisotropic effect of the phenyl ring will have a more significant impact on the chemical shifts of the H3 and H4 protons in the cis isomer, likely leading to a greater dispersion of their signals compared to the trans isomer.
-
Coupling Constants: The dihedral angles between adjacent protons on the pyrrolidine ring differ between the cis and trans isomers. According to the Karplus relationship, this will result in different vicinal coupling constants (³J). A detailed analysis of these coupling constants, often requiring 2D NMR techniques like COSY, can definitively establish the relative stereochemistry. For instance, the coupling constant between H3 and H4 protons is expected to be different for the two isomers.
¹³C NMR Spectroscopy
The ¹³C NMR spectra will also exhibit subtle but significant differences between the two isomers, primarily in the chemical shifts of the pyrrolidine ring carbons.
Table 2: Predicted ¹³C NMR Data for cis and trans Isomers of this compound (in CDCl₃)
| Carbon | Predicted δ (ppm) - cis | Predicted δ (ppm) - trans |
| C=O (Boc) | ~154 | ~154 |
| C=O (Acid) | ~175 | ~176 |
| C (quaternary, Boc) | ~80 | ~80 |
| Phenyl (ipso) | ~140 | ~141 |
| Phenyl | ~126-129 | ~126-129 |
| C5 | ~65 | ~63 |
| C2 | ~46 | ~45 |
| C3 | ~42 | ~40 |
| C4 | ~34 | ~32 |
| CH₃ (Boc) | ~28 | ~28 |
Expert Insights:
The steric compression between the phenyl and carboxylic acid groups in the cis isomer can lead to a slight shielding (upfield shift) of the C3 and C5 carbons compared to the less sterically hindered trans isomer. This is a manifestation of the gamma-gauche effect.
Experimental Protocols
NMR Sample Preparation and Analysis
A standardized protocol is crucial for obtaining reproducible NMR data.
-
Sample Preparation: Accurately weigh 5-10 mg of the purified isomer and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup: The NMR spectrometer (e.g., 400 MHz or higher) should be properly locked, tuned, and shimmed to ensure optimal resolution and sensitivity.
-
¹H NMR Acquisition: A standard ¹H NMR spectrum should be acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum should be acquired. The use of polarization transfer techniques like DEPT can aid in the assignment of carbon multiplicities.
-
2D NMR (Optional but Recommended): Acquisition of COSY and HSQC spectra can be invaluable for the unambiguous assignment of all proton and carbon signals and for determining the connectivity and spatial relationships within the pyrrolidine ring.
Caption: Workflow for NMR-based stereochemical assignment.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. While it may not be as definitive as NMR for stereochemical assignment, subtle differences in the IR spectra of the cis and trans isomers can be observed.
Table 3: Predicted IR Absorption Bands for cis and trans Isomers of this compound (KBr pellet)
| Functional Group | Predicted Wavenumber (cm⁻¹) - cis | Predicted Wavenumber (cm⁻¹) - trans | Appearance |
| O-H (acid) | ~2500-3300 | ~2500-3300 | Very broad |
| C-H (aromatic) | ~3000-3100 | ~3000-3100 | Sharp, weak |
| C-H (aliphatic) | ~2850-2980 | ~2850-2980 | Medium to strong |
| C=O (acid) | ~1700-1725 | ~1705-1730 | Strong, sharp |
| C=O (Boc) | ~1680-1700 | ~1685-1705 | Strong, sharp |
| C-N | ~1160-1200 | ~1160-1200 | Medium |
Trustworthiness of the Protocol:
The broadness of the O-H stretch is a hallmark of carboxylic acids due to hydrogen bonding.[1] The position of the C=O stretching vibrations can be influenced by the intramolecular environment. In the cis isomer, there is a possibility of intramolecular hydrogen bonding between the carboxylic acid proton and the carbonyl oxygen of the Boc group, which could lead to a slight lowering of the C=O stretching frequencies for both groups compared to the trans isomer where this interaction is not possible.
IR Spectroscopy Protocol
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. While the electron ionization (EI) mass spectra of diastereomers are often very similar, subtle differences in the relative abundances of fragment ions may be observed due to the different steric environments influencing the fragmentation pathways. Electrospray ionization (ESI) is typically used to determine the molecular weight accurately.
Expected Fragmentation:
-
Loss of the Boc group: A prominent fragmentation pathway would be the loss of the tert-butoxycarbonyl group, either as isobutylene (56 Da) and CO₂ (44 Da) or as the entire Boc group (100 Da).
-
Decarboxylation: Loss of the carboxylic acid group as CO₂ (44 Da) from the molecular ion or other fragments.
-
Cleavage of the pyrrolidine ring: Various ring-opening and fragmentation pathways can occur.
Table 4: Predicted Mass Spectrometry Data (ESI+)
| Ion | Predicted m/z |
| [M+H]⁺ | 292.15 |
| [M+Na]⁺ | 314.13 |
| [M-Boc+H]⁺ | 192.09 |
The fragmentation patterns for the cis and trans isomers are expected to be qualitatively similar, making MS a less reliable tool for primary stereochemical assignment compared to NMR. However, it is essential for confirming the molecular weight and overall structure.
Conclusion
The definitive assignment of the cis and trans stereochemistry of this compound relies heavily on a detailed analysis of ¹H and ¹³C NMR data. The differences in chemical shifts and, most importantly, the proton-proton coupling constants within the pyrrolidine ring provide a robust and reliable means of distinguishing between these diastereomers. While IR spectroscopy and mass spectrometry are crucial for confirming the presence of functional groups and the molecular weight, they play a secondary role in the stereochemical elucidation of this particular compound. For any drug development program, a thorough and multi-faceted spectroscopic characterization is paramount to ensuring the synthesis of a single, well-defined stereoisomer, which is often the key to unlocking the desired therapeutic effect.
References
Safety Operating Guide
Proper Disposal of 1-Boc-5-Phenylpyrrolidine-3-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 1-Boc-5-Phenylpyrrolidine-3-carboxylic acid, a key building block in contemporary drug discovery and organic synthesis. By elucidating the principles behind each step, this document aims to empower researchers to manage chemical waste not just in compliance with regulations, but with a deep understanding of the associated risks and responsibilities.
Hazard Assessment and Profile
-
N-Boc Protected Amine: The tert-butyloxycarbonyl (Boc) group is generally stable under neutral and basic conditions but is labile to strong acids.[][2] This reactivity is crucial for synthesis but less so for disposal, as waste should not be intentionally deprotected. The primary consideration is to avoid mixing this compound with acidic waste streams to prevent uncontrolled reactions.
-
Pyrrolidine Derivatives: The pyrrolidine core itself can be irritating. Analogous compounds like 1-Boc-pyrrolidine-3-carboxylic acid are classified as causing skin and eye irritation, and may cause respiratory irritation.[3]
-
Carboxylic Acid: While possessing acidic properties, the carboxylic acid group in this molecule is part of a larger, solid structure and does not render the compound highly corrosive.
Based on analogous compounds, this compound should be handled as a substance that can cause skin irritation, serious eye irritation, and potential respiratory tract irritation .[3][4] Therefore, it must be treated as chemical waste and not disposed of as common trash or via the sanitary sewer.
Safety Profile Summary
| Property | Anticipated Hazard | Reference |
| Physical State | Solid (powder) | [3][4] |
| Acute Toxicity | May cause skin, eye, and respiratory irritation. | [3][4] |
| Reactivity | Incompatible with strong oxidizing agents and strong acids. | [4] |
| Environmental | Harmful to aquatic life. Discharge into the environment must be avoided. | [5] |
Personal Protective Equipment (PPE)
Before handling waste or initiating any cleanup procedures, it is mandatory to wear appropriate PPE to mitigate exposure risks.
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to prevent contact with the eyes.[3]
-
Lab Coat: A standard laboratory coat protects against skin contact.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is recommended to prevent inhalation.[6]
Step-by-Step Disposal Protocol
The guiding principle for chemical disposal is waste segregation to prevent unintended reactions and to ensure proper handling by waste management professionals.[7] The entire lifecycle of hazardous waste, from generation to final disposal, is regulated by agencies like the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9]
Step 1: Waste Segregation and Collection
All waste streams must be kept separate. Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Solid Waste:
-
Collect all non-contaminated solid waste, including unused or expired this compound powder, contaminated weighing papers, pipette tips, and gloves, in a dedicated, robust, and sealable hazardous waste container.[10]
-
This container should be clearly labeled for "Solid Organic Chemical Waste."
-
-
Liquid Waste:
-
If the compound is dissolved in a solvent, collect the solution in a separate, compatible liquid waste container.
-
Label the container with the full chemical name of all contents, including all solvents and their approximate concentrations.[10]
-
Crucially, do not mix with acidic waste streams.
-
-
Empty Containers:
-
The original product container is considered hazardous waste unless "RCRA empty." A container is RCRA empty if no more than 3% by weight of the original content remains.[11]
-
Institutional policies vary; many require all empty chemical containers to be collected as hazardous waste. Always consult your EHS office.[10] If permitted for trash disposal, the label must be fully defaced or removed.[12]
-
Step 2: Waste Container Labeling
Proper labeling is a legal requirement and is critical for safe handling.
-
Use your institution's official hazardous waste tags or labels.
-
Clearly write the full chemical name: "this compound" .
-
List all constituents in the container, including any solvents and their percentages.
-
Indicate the accumulation start date (the date the first drop of waste was added).[11]
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed waste container in a designated SAA within your laboratory.
-
The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the container is kept closed except when adding waste.
-
Store the container in secondary containment (e.g., a plastic tub) to contain any potential leaks.[13]
-
The storage area must be away from incompatible materials, especially strong acids and oxidizers.[13]
Step 4: Final Disposal
-
Arrange for pickup of the hazardous waste through your institution's EHS department or a licensed hazardous waste management provider.[14]
-
Never pour this chemical down the drain or place it in the regular trash.[13] Laboratory personnel should not attempt to neutralize or treat this chemical waste themselves.[13]
Spill Management Protocol
In the event of a spill, prompt and correct action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately alert others in the area. If the spill is significant or in a poorly ventilated space, evacuate the area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[13]
-
Personal Protection: Do not attempt cleanup without the proper PPE as described in Section 2.
-
Containment: For small spills of the solid powder, gently cover it with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[13][15] Avoid raising dust.
-
Collection: Carefully scoop the absorbed material and spilled powder into the designated solid hazardous waste container.[13]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Waste Collection: All cleaning materials (wipes, absorbents, contaminated gloves) must be collected and disposed of as hazardous waste.[14]
Visualizing the Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of waste generated from using this compound.
Caption: Decision workflow for chemical waste disposal.
Conclusion
The proper disposal of this compound is not merely a procedural task but a critical component of a robust safety culture. By understanding the potential hazards of this compound and adhering to a systematic protocol of segregation, labeling, and professional disposal, researchers can protect themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's EHS department as the final authority on all waste management practices.
References
- Cornell University Environmental Health and Safety. (n.d.). Disposal of Nonhazardous Laboratory Waste Chemicals.
- Stephen F. Austin State University. (n.d.). Disposal Procedures for Non Hazardous Waste.
- University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste.
- Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide.
- BenchChem. (2025). Safe Disposal of (R)-3-(Boc-amino)pyrrolidine: A Comprehensive Guide for Laboratory Professionals.
- Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories.
- Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management?.
- BenchChem. (2025). Proper Disposal of N-(Amino-PEG4)-N-bis(PEG4-Boc): A Guide for Laboratory Professionals.
- Pennsylvania Department of Environmental Protection. (n.d.). Hazardous Waste Program.
- Florida Department of Environmental Protection. (2024). Summary of Hazardous Waste Regulations.
- BenchChem. (2025). An In-depth Technical Guide to the Safety and Handling of N-Boc-MeVal.
- Illinois Environmental Protection Agency. (n.d.). Hazardous Waste.
- U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
- CDH Fine Chemical. (n.d.). PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Pyrrolidine.
- Fisher Scientific. (2016). SAFETY DATA SHEET - Pyrrolidine-3-carboxylic acid.
- Oxford Lab Fine Chem LLP. (n.d.). PYRROLIDINE 99% - (For Synthesis) MSDS.
- New Jersey Department of Health. (n.d.). PYRROLIDINE - HAZARD SUMMARY.
- Loba Chemie. (2025). PYRROLIDINE FOR SYNTHESIS - Safety Data Sheet.
- Fisher Scientific. (2024). SAFETY DATA SHEET - 1-Boc-pyrrolidine-3-carboxylic acid.
- Capot Chemical. (2025). MSDS of Trans-1-boc-2-phenyl-pyrrolidine-3-carboxylic acid.
- Spectrum Chemical Mfg. Corp. (2018). SAFETY DATA SHEET - L-PYROGLUTAMIC ACID.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- BenchChem. (2025). Proper Disposal of (S)-1-Boc-2-(aminomethyl)pyrrolidine: A Guide for Laboratory Professionals.
- Apollo Scientific. (2023). 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid - Safety Data Sheet.
- BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
Sources
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. fishersci.fr [fishersci.fr]
- 4. capotchem.com [capotchem.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. m.youtube.com [m.youtube.com]
- 9. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 10. benchchem.com [benchchem.com]
- 11. sites.rowan.edu [sites.rowan.edu]
- 12. sfasu.edu [sfasu.edu]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. nj.gov [nj.gov]
Personal protective equipment for handling 1-Boc-5-Phenylpyrrolidine-3-carboxylic acid
An Authoritative Guide to the Safe Handling of 1-Boc-5-Phenylpyrrolidine-3-carboxylic Acid
As a Senior Application Scientist, my primary objective is to empower fellow researchers with the knowledge to conduct their work safely and effectively. This guide provides an in-depth, procedural framework for handling this compound, a compound frequently utilized in the synthesis of complex molecules in drug development. Our approach transcends a simple checklist, focusing instead on the scientific rationale behind each safety recommendation to build a culture of proactive risk mitigation in the laboratory.
Hazard Profile: Understanding the "Why" Behind the Precautions
Safety data for structurally related compounds, such as 1-Boc-pyrrolidine-3-carboxylic acid, indicate that the primary hazards are:
-
Serious Eye Damage/Irritation: Poses a significant risk of causing serious eye damage.[1][2][3]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][2][4]
The parent compound, pyrrolidine, is known to be flammable and can cause severe skin burns and eye damage.[5][6] While the Boc group mitigates the reactivity of the amine, the inherent hazards of the pyrrolidine and carboxylic acid functionalities necessitate stringent protective measures.
Personal Protective Equipment (PPE): Your Primary Defense
A multi-layered PPE strategy is mandatory to prevent exposure. The selection of each component is directly correlated with the identified risks of the compound.
| PPE Component | Specification | Rationale and Causality |
| Eye and Face Protection | ANSI Z87.1-approved chemical splash goggles. A face shield is required when handling larger quantities (>10g) or when there is a significant risk of splashing. | The compound is classified as causing serious eye damage.[1][2][3] Goggles provide a seal around the eyes to protect against dust and splashes. A face shield offers a secondary barrier protecting the entire face. |
| Hand Protection | Nitrile gloves (minimum 0.11 mm thickness). | Nitrile provides good chemical resistance for short-term protection.[7] Given the compound's classification as a skin irritant, gloves must be inspected before use and changed immediately upon contamination to prevent skin contact.[5] |
| Body Protection | Chemical-resistant laboratory coat, fully fastened. | A lab coat prevents contamination of personal clothing and protects the skin on the arms from accidental contact.[8] |
| Respiratory Protection | Use in a certified chemical fume hood is the primary engineering control. If weighing the powder outside a hood, a NIOSH-approved N95 respirator is mandatory. | Handling the solid powder can generate dust, which may cause respiratory irritation upon inhalation.[2][4] A fume hood effectively removes airborne particles, while a respirator provides personal protection if this primary control is not feasible. |
| Footwear | Closed-toe shoes covering the entire foot. | Protects feet from spills of the chemical or other reagents used in the procedure.[7] |
Operational Plan: From Weighing to Reaction
Adherence to a strict, step-by-step protocol is crucial for minimizing exposure during handling.
Workflow for Safe Chemical Handling
Caption: Procedural flowchart for the safe handling of this compound.
Procedural Steps:
-
Preparation: Before starting, ensure that an eyewash station and safety shower are unobstructed and have been recently tested.[8][9]
-
Engineering Controls: All manipulations involving the solid compound or its solutions must be performed within a certified chemical fume hood to minimize inhalation exposure.[7][8]
-
Handling: When weighing and transferring the solid, use techniques that prevent dust formation.[2] When dissolving, add the solid to the solvent slowly to prevent splashing.
-
Housekeeping: Clean up the work area immediately after use. Wash hands thoroughly after handling the chemical and before leaving the laboratory.[2][5]
Emergency Response: A Self-Validating Protocol
In the event of an accidental release or exposure, a clear and practiced response is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. If irritation persists, seek medical attention.[2][4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[1][10]
-
Inhalation: Remove the individual to fresh air. If breathing is difficult or symptoms occur, seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
-
Small Spill (in a fume hood): Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[9] Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[2]
-
Large Spill: Evacuate the immediate area and alert laboratory personnel and your institution's Environmental Health & Safety (EHS) department.[5]
Disposal Plan: Ensuring Environmental and Regulatory Compliance
All materials contaminated with this compound must be treated as hazardous chemical waste.
Logical Flow for Waste Disposal
Caption: Segregation and disposal pathway for all contaminated materials.
Disposal Protocol:
-
Segregation: Do not mix this waste with regular trash or dispose of it down the drain.[6][7]
-
Containment: Collect all waste materials, including empty stock bottles, contaminated PPE (gloves, wipes), and solutions, in a designated, properly labeled hazardous waste container.[2] The container must be kept closed except when adding waste.
-
Pickup: Arrange for disposal through your institution's licensed EHS office.[7]
By integrating these safety protocols into your daily laboratory operations, you ensure not only personal safety but also the integrity and reproducibility of your research.
References
- Current time information in Ottawa, CA. Google Search. Accessed December 31, 2025.
- Personal protective equipment for handling 2-(Furan-3-yl)-1-tosylpyrrolidine. Benchchem. Accessed December 31, 2025.
- Personal protective equipment for handling (2S,5R)-5-Ethylpyrrolidine-2-carboxamide. Benchchem. Accessed December 31, 2025.
- PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical. Accessed December 31, 2025.
- Material Safety Data Sheet - Pyrrolidine. Cole-Parmer. Accessed December 31, 2025.
- PYRROLIDINE FOR SYNTHESIS. Loba Chemie. Accessed December 31, 2025.
- SAFETY DATA SHEET. Sigma-Aldrich. Accessed December 31, 2025.
- BOC Protection and Deprotection. J&K Scientific LLC. Accessed December 31, 2025.
- SAFETY DATA SHEET. National Institute of Standards and Technology. Accessed December 31, 2025.
- 1-Boc-pyrrolidine-3-carboxylic acid - Safety Data Sheet. ChemicalBook. Accessed December 31, 2025.
- (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid. PubChem. Accessed December 31, 2025.
- SAFETY DATA SHEET - 1-Boc-pyrrolidine-3-carboxylic acid. Fisher Scientific. Accessed December 31, 2025.
- Amino Acid Protection & Deprotection Services. BOC Sciences. Accessed December 31, 2025.
- SAFETY DATA SHEET. MilliporeSigma. Accessed December 31, 2025.
- SAFETY DATA SHEET - L-PYROGLUTAMIC ACID. Spectrum Chemical. Accessed December 31, 2025.
- SAFETY DATA SHEET - Pyrrolidine-3-carboxylic acid. Fisher Scientific. Accessed December 31, 2025.
- MSDS of Trans-1-boc-2-phenyl-pyrrolidine-3-carboxylic acid. Capot Chemical. Accessed December 31, 2025.
- Boc-Protected Amino Groups. Organic Chemistry Portal. Accessed December 31, 2025.
- BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Accessed December 31, 2025.
- Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit r/Chempros. Accessed December 31, 2025.
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.fr [fishersci.fr]
- 3. (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid | C10H17NO4 | CID 1512492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
